cudratricusxanthone A
Description
Properties
IUPAC Name |
2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJTEBWTNXAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117920 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740810-42-8 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Isolation & Characterization of Cudratricusxanthone A
Source Matrix: Cudrania tricuspidata (Root Bark) Target Analyte: Cudratricusxanthone A (CTXA) Primary Application: Anti-inflammatory & Neuroprotective Drug Discovery
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata (Moraceae).[1][2] Unlike generic polyphenols, CTXA exhibits high specificity in modulating neuroinflammatory pathways, specifically targeting the NF-
This technical guide provides a rigorous, self-validating protocol for the isolation of CTXA. It moves beyond standard extraction to address the specific challenge of separating prenylated xanthone congeners (e.g., Cudratricusxanthone B, C) which frequently co-elute due to structural isomerism.
Botanical & Chemical Framework
-
Botanical Source: Cudrania tricuspidata Bureau (Root Bark).[1][2][3][4][5][6]
-
Key Structural Feature: The presence of a 1,1-dimethylallyl (prenyl) group is critical for its lipophilicity and membrane permeability, distinguishing its bioactivity from simple xanthones.
Isolation Protocol: The "Polarity-Gradient" Workflow
Objective: Isolate high-purity (>95%) CTXA while eliminating high-molecular-weight tannins and structurally similar congeners.
Phase 1: Crude Extraction & Partitioning
Rationale: Xanthones are moderately polar. We use a "sandwich" partitioning strategy to remove highly non-polar lipids (Hexane) and highly polar glycosides (Water), concentrating the target in the organic mid-polarity layer.
-
Feedstock Preparation: Pulverize air-dried root bark of C. tricuspidata (5.0 kg) into a coarse powder (20-40 mesh). Note: Avoid fine milling to prevent excessive release of cytosolic tannins.
-
Primary Extraction: Macerate in Methanol (MeOH) (15 L x 3) at room temperature for 72 hours.
-
Concentration: Evaporate solvent in vacuo at 40°C to yield the Crude Methanolic Extract (approx. 450 g).
-
Liquid-Liquid Partitioning (The Critical Step):
-
Suspend crude extract in Distilled Water (2 L).
-
Wash 1: Partition with n-Hexane (2 L x 3). Discard Hexane layer (removes chlorophyll/waxes).
-
Wash 2: Partition aqueous residue with Ethyl Acetate (EtOAc) (2 L x 3).
-
Target Fraction: Collect and concentrate the EtOAc fraction . This fraction contains the prenylated xanthone pool.[2]
-
Phase 2: Chromatographic Purification
Rationale: Silica separates based on polarity; Sephadex separates based on molecular size and hydrogen bonding.
-
Silica Gel Column Chromatography (CC):
-
Stationary Phase: Silica gel 60 (70–230 mesh).
-
Mobile Phase: Gradient elution using Hexane:EtOAc (from 10:1 to 1:1).
-
Fraction Collection: Monitor via TLC. CTXA typically elutes in the mid-polarity region (Hexane:EtOAc 5:1 to 3:1). Combine fractions yielding a yellow amorphous powder.
-
-
Sephadex LH-20 Polishing:
-
Load: Dissolve the active silica fraction in minimal MeOH.
-
Elution: 100% MeOH.
-
Mechanism: This step removes chlorophyll remnants and separates isomers based on differential hydrogen bonding with the dextran matrix.
-
-
Final Purification (RP-HPLC):
-
Column: C18 Semi-preparative column (e.g., YMC-Pack ODS-A, 250 × 20 mm).
-
Solvent System: Acetonitrile:Water (Isocratic 85:15 or Gradient 70%
100% ACN). -
Detection: UV at 254 nm and 365 nm.
-
Result: Collection of Cudratricusxanthone A (Retention time must be validated against standard).
-
Visualization: Isolation Workflow
Figure 1: Step-by-step fractionation logic designed to isolate prenylated xanthones from the crude matrix.
Structural Validation (Self-Validating Metrics)
To ensure the isolate is indeed CTXA and not an isomer (e.g., cudraflavone or other xanthones), compare spectral data against these diagnostic markers.
Table 1: Key Diagnostic Spectral Markers for CTXA
| Technique | Diagnostic Feature | Expected Signal/Value | Structural Implication |
| HR-ESI-MS | Molecular Ion | m/z ~400-450 range (Check [M+H]+) | Confirms molecular formula (e.g., C |
| Chelated Hydroxyl | OH group at C-1 hydrogen-bonded to C-9 carbonyl. | ||
| Prenyl Group | Two singlets at | Confirms presence of isoprenyl side chain. | |
| Carbonyl Carbon | Xanthone core ketone. | ||
| UV-Vis | Absorption Maxima | Typical xanthone chromophore. |
Note: Exact ppm values vary by solvent (CDCl
Bioactivity & Mechanism of Action[1][7][8][9][10][11][12]
Core Indication: Neuroinflammation
CTXA is a potent inhibitor of microglial activation.[7] In neurodegenerative models (e.g., Alzheimer's, Parkinson's), microglia become overactivated, releasing neurotoxic cytokines.
Mechanism: The NF- B/MAPK Axis
CTXA does not merely scavenge radicals; it acts as a signal transduction modulator .
-
Stimulus: LPS (Lipopolysaccharide) binds to TLR4 receptors on microglia.
-
Inhibition Point 1 (NF-
B): CTXA prevents the phosphorylation and degradation of I B .[1][7] This locks the p65/p50 complex in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2). -
Inhibition Point 2 (MAPK): CTXA specifically inhibits the phosphorylation of p38 MAPK , further dampening the inflammatory response.
-
Secondary Effect (HO-1): CTXA induces Heme Oxygenase-1 (HO-1) expression via the Nrf2 pathway, providing downstream antioxidant protection.
Visualization: Pharmacological Pathway
Figure 2: CTXA exerts anti-inflammatory effects by dual inhibition of the NF-
References
-
Park, S. Y., et al. (2016). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.[1][2][7] Molecules, 21(9), 1240.[2]
-
Zou, Y. S., et al. (2005). Cytotoxic isoprenylated xanthones from Cudrania tricuspidata. Bioorganic & Medicinal Chemistry Letters, 15(24), 5548-5552.
-
Jeong, G. S., et al. (2009). Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1.[4] Planta Medica, 75(1), 22-27.
-
Lee, B. W., et al. (2005). Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase.[5] Biological and Pharmaceutical Bulletin, 30(4), 805-809.
Sources
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- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Cudrania tricuspidata Extract against High-Fat Diet Induced Nonalcoholic Fatty Liver Disease through Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Cudratricusxanthone A: A Technical Guide
Executive Summary
Cudratricusxanthone A (CTX-A) is a bioactive prenylated xanthone primarily isolated from the root bark of Cudrania tricuspidata (Bureau), a deciduous thorny tree indigenous to East Asia (Korea, China, Japan).[1][2][3][4][5] Pharmacologically, CTX-A has garnered significant attention for its pleiotropic effects, including potent hepatoprotection, anti-neuroinflammatory activity in microglial cells, and cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer lines.
This guide provides a rigorous technical analysis of the natural sources, extraction methodologies, and isolation workflows required to obtain high-purity CTX-A for research and drug development applications.
Botanical Origins & Chemotaxonomy
Primary Source: Cudrania tricuspidata
The definitive natural source of CTX-A is the root bark of Cudrania tricuspidata (syn.[5][6][7] Maclura tricuspidata).[1][8] While the compound is present in other parts of the plant (stems, leaves), the root bark consistently yields the highest concentrations of prenylated xanthones.
-
Taxonomy: Family Moraceae, Genus Cudrania (often merged with Maclura).
-
Vernacular Names: Silkworm Thorn, Zhe (Chinese), Kujippong (Korean).
-
Tissue Specificity: Secondary metabolites in C. tricuspidata show distinct tissue compartmentalization. The root bark is rich in xanthones (CTX-A, cudraxanthones), whereas the leaves are more abundant in flavonoids.
Biosynthetic Context
CTX-A is a prenylated xanthone , a chemical class characterized by a tricyclic dibenzo-γ-pyrone scaffold substituted with isoprenoid units.
-
Biosynthetic Logic: The xanthone nucleus is formed via a mixed biosynthetic pathway involving the shikimate pathway (phenylalanine derivative) and the acetate-malonate pathway.
-
Prenylation: The addition of prenyl (C5) or geranyl (C10) groups significantly enhances the lipophilicity and membrane permeability of the molecule, which is critical for its intracellular pharmacological targets (e.g., NF-κB, MAPK).
Visualizing the Source & Biosynthesis
The following diagram illustrates the chemotaxonomic hierarchy and the biosynthetic logic of CTX-A production.
Figure 1: Chemotaxonomic source and biosynthetic derivation of Cudratricusxanthone A.
Extraction & Isolation Protocols
Obtaining CTX-A requires a systematic approach to separate it from structurally similar xanthones (e.g., Cudratricusxanthone L, Cudraxanthone C). The following protocol is synthesized from field-validated methodologies.
Experimental Workflow
Objective: Isolation of CTX-A from C. tricuspidata root bark.[3][4][5][6][7][9]
-
Preparation:
-
Dry the root bark in shade to prevent UV degradation of light-sensitive xanthones.
-
Pulverize into a fine powder (mesh size 40-60) to maximize surface area.
-
-
Initial Extraction (Solvent Choice):
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Rationale: These polar protic solvents effectively extract the broad spectrum of phenolic compounds, including glycosides and aglycones.
-
Procedure: Maceration at room temperature (3 x 24h) or reflux extraction (3h).
-
-
Liquid-Liquid Partitioning (The Critical Step):
-
Suspend the crude MeOH extract in water.
-
Fraction 1 (Hexane): Removes lipids, waxes, and chlorophyll. Discard or save for non-polar analysis.
-
Fraction 2 (Dichloromethane/CH₂Cl₂): Target Fraction. CTX-A is a semi-polar aglycone and preferentially partitions into CH₂Cl₂ or Chloroform.
-
Fraction 3 (Ethyl Acetate): Captures more polar flavonoids and glycosides.
-
-
Chromatographic Isolation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 10:1 → 1:1).
-
Refinement: Sub-fractions containing CTX-A (identified by TLC) are further purified using Sephadex LH-20 (eluting with MeOH) to remove polymeric impurities and separate isomers based on molecular size and hydrogen bonding capabilities.
-
Visualization of Isolation Workflow
Figure 2: Step-by-step isolation workflow for Cudratricusxanthone A from root bark.
Quantification & Validation
Typical Yields
Yields vary significantly based on the age of the tree and extraction efficiency.
| Extraction Stage | Solvent System | Target Component | Approx. Yield (w/w) |
| Crude Extract | Methanol / Ethanol | Total Phenolics | 10 - 15% |
| Partition | Dichloromethane (CH₂Cl₂) | Prenylated Xanthones | 2 - 4% |
| Isolation | Silica + Sephadex | Cudratricusxanthone A | 0.01 - 0.05% |
Note: 1 kg of dried root bark typically yields between 100 mg to 500 mg of pure CTX-A.
Structural Validation (Self-Validating Protocol)
To ensure the integrity of the isolated compound, researchers must validate the structure using NMR Spectroscopy . CTX-A has a distinct fingerprint:
-
¹H NMR: Look for the chelated hydroxyl proton signal (low field, ~13.0 ppm) characteristic of xanthones, and the specific pattern of the prenyl group (dimethyl signals ~1.6-1.8 ppm, vinylic proton ~5.2 ppm).
-
¹³C NMR: Confirmation of the xanthone carbonyl carbon (~180 ppm) and the isoprenoid carbons.
Pharmacological Relevance
Understanding the source is driven by the molecule's potent biological utility. CTX-A is currently being investigated for:
-
Anti-cancer: Inhibition of EGFR/MAPK signaling in NSCLC and induction of apoptosis in breast cancer (MCF-7).
-
Neuroprotection: Suppression of neuroinflammation in BV2 microglia via NF-κB and p38 MAPK inhibition.[7][10]
-
Anticoagulant: Inhibition of platelet aggregation and thrombin activity.[5]
References
-
Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. Source: RSC Advances (2017) URL:[Link]
-
A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation. Source:[1][10] Molecules (2016) URL:[7][Link]
-
Prenylated xanthones from the root bark of Cudrania tricuspidata. Source: Journal of Natural Products (2007) URL:[Link]
-
Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR. Source: Scientific Reports (2021) URL:[Link]
-
Cudratricusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells. Source:[6] Journal of Ethnopharmacology (2016) URL:[Link]
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes [mdpi.com]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cudraticusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Maclura tricuspidata - Trees and Shrubs Online [treesandshrubsonline.org]
- 9. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Technical Guide: Cudratricusxanthone A – Chemical Architecture, Isolation, and Pharmacological Mechanisms
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated primarily from the root bark of Cudrania tricuspidata (Moraceae).[1][2][3] It has emerged as a high-value lead compound in drug discovery due to its dual-targeting capability: it acts as a potent anti-inflammatory agent by modulating the NF-κB/MAPK axis and as a targeted antineoplastic agent against Non-Small Cell Lung Cancer (NSCLC) via EGFR inhibition.[1][4]
This guide provides a rigorous analysis of CTXA’s chemical structure, validated isolation protocols, and molecular mechanisms of action, designed to support researchers in reproducing data and designing downstream therapeutic applications.
Chemical Architecture & Properties[4]
CTXA belongs to the class of prenylated xanthones, distinguished by a tricyclic dibenzo-γ-pyrone scaffold substituted with isoprenoid units.[4] These hydrophobic side chains are critical for cell membrane permeability and protein-ligand binding affinity.[1][4]
Structural Definition[1][4]
-
IUPAC Name: 2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one[1][4]
-
Key Structural Features:
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Yellow amorphous powder | Characteristic of hydroxylated xanthones.[1][4] |
| Solubility | DMSO (>10 mg/mL), Methanol, Chloroform | Poor water solubility; requires organic co-solvent for bioassays.[1] |
| Purity Grade | ≥98% (HPLC) | Required for reliable IC₅₀ determination. |
| Stability | Light-sensitive; Oxidizes in air | Store at -20°C, desiccated, protected from light.[1][4] |
Structural Visualization
The following diagram illustrates the logical connectivity of the CTXA molecule, highlighting the critical pharmacophores (prenyl groups and hydroxyls) responsible for its bioactivity.
Isolation & Extraction Protocol
Reproducibility in natural product research begins with standardized extraction.[4] The following protocol maximizes the yield of prenylated xanthones from Cudrania tricuspidata.
Validated Extraction Workflow
Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Chloroform (CHCl₃), Silica Gel (230-400 mesh), Sephadex LH-20.[1]
Step-by-Step Protocol:
-
Preparation: Dry C. tricuspidata root bark in shade and pulverize into a fine powder.
-
Primary Extraction: Macerate powder (1 kg) in MeOH (3 x 5 L) at room temperature for 7 days.
-
Concentration: Filter and evaporate solvent in vacuo at 40°C to obtain crude methanolic extract.
-
Partitioning: Suspend crude extract in distilled water. Partition successively with:
-
Chromatography (Purification):
-
Final Polish: Purify CTXA-rich fractions using Sephadex LH-20 (eluent: MeOH) or Preparative HPLC (C18 column, Acetonitrile/Water gradient).
Pharmacological Mechanisms[1][4]
CTXA exhibits a "polypharmacological" profile, interacting with distinct signaling nodes in cancer and inflammation.
Anti-Inflammatory Mechanism (Neuroprotection)
In microglial cells (BV2), CTXA acts as a potent inhibitor of neuroinflammation.[1][6]
-
Action:
-
Outcome: Downregulation of iNOS and COX-2 expression, leading to reduced NO and PGE₂ production [1, 3].[4][7][9]
Antineoplastic Mechanism (NSCLC)
In Non-Small Cell Lung Cancer (A549, NCI-H441), CTXA functions as a direct kinase inhibitor.[1][4]
-
Binding Affinity: K_D = 63.02 μM (Surface Plasmon Resonance).[1][4]
-
Action:
-
Outcome: Apoptosis and inhibition of cell migration/invasion [2].[4][5][10]
[1][4]
Experimental Protocols for Validation
In Vitro Anti-Inflammatory Assay (BV2 Microglia)
Objective: Quantify inhibition of Nitric Oxide (NO) production.[1]
-
Seeding: Plate BV2 cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate 24h.
-
Pre-treatment: Treat cells with CTXA (0.1, 1, 5, 10 μM) for 1 hour.
-
Stimulation: Add LPS (1 μg/mL) and incubate for 24 hours.
-
Measurement: Mix 100 μL culture supernatant with 100 μL Griess Reagent.
-
Readout: Measure absorbance at 540 nm. Calculate IC₅₀ relative to LPS-only control.
Western Blotting for Pathway Verification
Objective: Confirm inhibition of p-EGFR or p-IκBα.[1][4]
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Resolve 30 μg protein on 10% SDS-PAGE.
-
Transfer: Transfer to PVDF membrane.
-
Blotting:
-
Detection: ECL Chemiluminescence. CTXA treatment should show dose-dependent reduction in band intensity compared to stimulated controls.[1][4]
References
-
Anti-neuroinflammatory effects via NF-κB/MAPK: Title: A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.[4][6][9] Source: Molecules (2016).[1][4] Link:[Link]
-
Antitumor activity via EGFR targeting: Title: Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR.[4] Source: Scientific Reports (via PubMed/PMC).[1][4] Link:[Link]
-
Metabolic and Anti-inflammatory effects in Adipocytes: Title: Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes.[4][11] Source: Molecules (2021).[1][4][11][12] Link:[Link][1][4]
-
Chemical Structure & Data: Title: Cudratricusxanthone A (Compound Summary).[1][4][6][9][10][11] Source: PubChem.[1][4][13][14][15][16] Link:[Link][1][4]
Sources
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- 3. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraxanthone S | C18H16O6 | CID 5495918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cudratricusxanthone A | CAS:740810-42-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 8-Hydroxycudraxanthone G | C24H26O6 | CID 11711264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cudraxanthone S | C18H16O6 | CID 5495918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Macluraxanthone | C23H22O6 | CID 5281646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biosynthesis Pathway of Cudratricusxanthone A: A Technical Guide
Topic: Biosynthesis Pathway of Cudratricusxanthone A Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated primarily from the root bark of Cudrania tricuspidata (Moraceae).[1][2] Structurally, it is defined as 2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one (IUPAC).[1][2] It possesses a unique substitution pattern featuring both a regular prenyl group (3-methylbut-2-enyl) and a "reverse" 1,1-dimethylallyl group.[1][2]
From a pharmacological perspective, CTXA has garnered significant attention for its neuroprotective , anti-inflammatory , and cytotoxic properties. It acts by inhibiting the NF-κB and MAPK signaling pathways in microglia and has shown efficacy in suppressing EGFR signaling in non-small cell lung cancer (NSCLC).[1][2]
This guide delineates the biosynthetic logic of CTXA, transitioning from primary metabolism to the complex, late-stage prenylation reactions that define its chemical diversity.
Biosynthetic Logic & Pathway Architecture[2]
The biosynthesis of Cudratricusxanthone A is a convergence of the shikimate pathway and the acetate-malonate (polyketide) pathway .[1] The process can be divided into three distinct phases:
-
Precursor Assembly: Generation of the benzoyl-CoA primer and malonyl-CoA extender units.[1][2]
-
Scaffold Formation: Condensation to a benzophenone intermediate followed by oxidative cyclization to the xanthone core.[1][2]
-
Late-Stage Decoration: Regiospecific prenylation and hydroxylation events.[1][2]
Phase 1: Precursor Assembly
The xanthone skeleton is bipartite.[1][2] Ring A (and the carbonyl carbon) is derived from the shikimate pathway, while Ring B is derived from the polyketide pathway.
-
Shikimate Pathway: L-Phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to cinnamic acid, which is hydroxylated and activated to form 4-coumaroyl-CoA .[1][2] Through β-oxidation-like shortening (non-β-oxidative in some contexts) or direct activation of benzoate derivatives, a benzoyl-CoA or hydroxybenzoyl-CoA primer is generated.[1][2]
-
Polyketide Pathway: Acetyl-CoA is carboxylated by Acetyl-CoA Carboxylase (ACC) to generate Malonyl-CoA , the extender unit.[1][2]
Phase 2: Scaffold Formation (The Benzophenone Checkpoint)
Unlike flavonoids, which use chalcone synthase (CHS), xanthone biosynthesis relies on Benzophenone Synthase (BPS) .
-
Condensation: BPS catalyzes the iterative condensation of three malonyl-CoA units with a benzoyl-CoA (or 3-hydroxybenzoyl-CoA) primer.[1][2]
-
Cyclization: The resulting tetraketide intermediate undergoes Claisen condensation to form 2,3',4,6-tetrahydroxybenzophenone .[2]
-
Xanthone Core Formation: A Cytochrome P450 monooxygenase (functionally a Xanthone Synthase ) catalyzes the regioselective oxidative coupling of the benzophenone rings.[1][2] This typically yields 1,3,7-trihydroxyxanthone or 1,3,5,6-tetrahydroxyxanthone , which serves as the substrate for further hydroxylation to achieve the tetra-oxygenated core of CTXA.[1]
Phase 3: Late-Stage Decoration (The Prenylation Cascade)
The defining features of CTXA are its prenyl groups.[1][2] This step is catalyzed by membrane-bound aromatic Prenyltransferases (PTs) , which are members of the UbiA superfamily.[1][2]
-
Reaction 1 (C-1 Prenylation): Transfer of a dimethylallyl moiety to the C-1 position (ortho to the hydroxyl) to form the 3-methylbut-2-enyl group.[1][2]
-
Reaction 2 (C-5 Reverse Prenylation): A regiospecific transfer creating a 1,1-dimethylallyl group at C-5.[1][2] This "reverse" prenylation is chemically complex and suggests the involvement of a specialized PT capable of stabilizing the tertiary carbocation intermediate.[2]
Enzymology Deep Dive
Benzophenone Synthase (BPS)[1][2]
-
Mechanism: BPS shares 60-70% sequence identity with CHS but differs in the active site cavity volume, preventing the formation of the chalcone/stilbene backbone and favoring the benzophenone scaffold.
-
Key Insight: In Cudrania, BPS competes with CHS for substrates.[2] High expression of BPS is the commitment step toward xanthone synthesis.[2]
Aromatic Prenyltransferases (CtPTs)[1][2]
-
Source: Cudrania tricuspidata (specifically expressed in roots).[1][2][3][4][5]
-
Specificity: Unlike bacterial PTs (soluble, ABBA barrel), plant PTs are membrane-bound (Mg2+-dependent).[1][2]
-
Key Enzymes: Research identifies specific CtPTs (e.g., CtPT1, CtPT2) that exhibit promiscuity toward xanthone scaffolds but high regiospecificity for the attachment site.
Experimental Protocols
Protocol A: Isolation of Cudratricusxanthone A
Objective: Purify CTXA from C. tricuspidata root bark for use as an analytical standard.[1][2]
-
Extraction:
-
Partitioning:
-
Chromatography:
-
Purification:
Protocol B: In Vitro Prenyltransferase Assay
Objective: Validate the enzymatic conversion of the xanthone core to prenylated derivatives.[2]
-
Microsome Preparation:
-
Homogenize fresh C. tricuspidata root tissue in extraction buffer (50 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 0.4 M sucrose, 10% glycerol).[1]
-
Centrifuge at 10,000 x g (15 min) to remove debris.
-
Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in storage buffer.
-
-
Reaction Setup (100
L): -
Incubation:
-
Analysis:
-
Vortex, centrifuge, and collect organic phase.
-
Analyze via LC-MS/MS (MRM mode) to detect mono- and di-prenylated products.
-
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Precursor | Phenylalanine + 3x Malonyl-CoA | Derived from Shikimate & Polyketide pathways |
| Key Intermediate | 2,3',4,6-Tetrahydroxybenzophenone | Formed by Benzophenone Synthase (BPS) |
| Scaffold | 1,3,6,7-Tetrahydroxyxanthone (Norathyriol) | Common core for Cudrania xanthones |
| Prenyl Donor | DMAPP | Dimethylallyl diphosphate |
| Modification 1 | C-prenylation (Forward) | 3-methylbut-2-enyl group |
| Modification 2 | C-prenylation (Reverse) | 1,1-dimethylallyl group |
| Molecular Weight | 396.44 g/mol | Formula: |
Pathway Visualization
The following diagram illustrates the biosynthetic flow from primary metabolites to Cudratricusxanthone A, highlighting the critical enzymatic checkpoints.
Figure 1: Proposed biosynthetic pathway of Cudratricusxanthone A, detailing the transition from shikimate/polyketide precursors to the diprenylated final product.
References
-
PubChem. (2025).[1][2][6][7] Cudratricusxanthone A (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
-
Wang, R., et al. (2014).[2] Regiospecific prenylation of hydroxyxanthones by a plant flavonoid prenyltransferase. Journal of Natural Products, 77(11), 2361-2366.[1][2][4] [Link]
-
El-Seedi, H. R., et al. (2010).[1] Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. [Link]
-
Jo, Y. H., et al. (2017).[2] Prenylated Xanthones from the Roots of Cudrania tricuspidata as Inhibitors of Lipopolysaccharide-Stimulated Nitric Oxide Production. Archiv der Pharmazie. [Link]
-
Yoon, C. S., et al. (2016).[2][3] A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation.[1][2][3] Molecules. [Link][1][2]
Sources
- 1. Cudraxanthone S | C18H16O6 | CID 5495918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cudratricusxanthone A | CAS:740810-42-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. PubChemLite - Cudratricusxanthone a (C23H24O6) [pubchemlite.lcsb.uni.lu]
- 7. 8-Hydroxycudraxanthone G | C24H26O6 | CID 11711264 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical characteristics of cudratricusxanthone A
This technical guide provides an in-depth physicochemical and bio-functional profiling of Cudratricusxanthone A (CTXA) . It is designed for researchers in pharmacognosy, medicinal chemistry, and drug discovery, focusing on the compound's structural integrity, isolation methodologies, and mechanistic pathways.
Physicochemical Profiling, Isolation Protocols, and Bioactive Potential[1]
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated primarily from the root bark of Cudrania tricuspidata Bureau (Moraceae).[1] Structurally characterized by a unique arrangement of isoprenyl groups—specifically a 1,1-dimethylallyl and a 3-methylbut-2-enyl moiety—CTXA exhibits potent anti-inflammatory, neuroprotective, and anti-proliferative properties. This guide delineates its chemical architecture, validated isolation workflows, and molecular mechanisms of action, positioning it as a high-value scaffold for therapeutic development targeting NF-
Molecular Architecture & Physicochemical Properties[3][4]
Chemical Identity
CTXA belongs to the class of prenylated xanthones , distinguished by a tricyclic dibenzo-
| Property | Specification |
| Common Name | Cudratricusxanthone A |
| IUPAC Name | 2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one |
| CAS Registry Number | 740810-42-8 |
| Molecular Formula | C |
| Molecular Weight | 396.43 g/mol |
| Physical State | Yellow powder / Fine needles |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane; Insoluble in water |
| Acidity | Weakly acidic (Phenolic -OH groups) |
Structural Analysis (NMR Diagnostics)
Identification of CTXA relies on detecting characteristic signals associated with its prenyl substituents. Researchers should validate structure using the following diagnostic NMR signatures:
-
Xanthone Core: Carbonyl carbon signal (
~180 ppm) and aromatic protons in the downfield region.[2] -
1,1-Dimethylallyl Group (at C-5):
-
Two singlet methyls (
~1.6–1.8 ppm). -
A monosubstituted vinyl system: one methine (
~6.0–6.5 ppm, dd) and terminal methylene protons ( ~5.0–5.3 ppm, m).
-
-
3-Methylbut-2-enyl Group (Prenyl at C-1):
-
Two singlet methyls (
~1.6–1.8 ppm). -
One olefinic methine (
~5.1–5.3 ppm, t). -
Methylene protons attached to the ring (
~3.3–3.5 ppm, d).
-
-
Hydroxyl Groups: Chelated phenolic -OH (typically at C-1 or C-8) often appears as a sharp singlet very downfield (
>12.0 ppm) due to hydrogen bonding with the carbonyl.
Isolation & Purification Protocol
The following protocol utilizes a polarity-guided fractionation method to isolate CTXA from Cudrania tricuspidata roots. This workflow is designed to separate non-polar lipids and highly polar glycosides from the target prenylated xanthones.
Extraction Workflow
-
Raw Material Preparation: Air-dry root bark of C. tricuspidata and pulverize into a fine powder (mesh size 40–60).
-
Primary Extraction: Macerate powder in Methanol (MeOH) (1:10 w/v) at room temperature for 72 hours. Repeat 3 times.
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, <45°C) to yield crude methanolic extract.
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in distilled water.[3]
-
Partition successively with n-Hexane (to remove lipids/waxes).
-
Partition aqueous layer with Dichloromethane (CH
Cl ) . CTXA concentrates in this fraction. -
Partition remaining aqueous layer with Ethyl Acetate (EtOAc) .
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel 60 (70–230 mesh).
-
Mobile Phase: Gradient elution using n-Hexane:EtOAc (starting 10:1
1:1). -
Checkpoint: Monitor fractions via TLC.[3] CTXA typically elutes in mid-polarity fractions.
-
-
Size Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: MeOH or MeOH:CH
Cl (1:1). -
Purpose: Removes chlorophyll and polymeric tannins.
-
-
Final Purification:
-
Recrystallization from MeOH or semi-preparative HPLC (C18 column, Acetonitrile:Water gradient) to achieve >98% purity.
-
Visualization of Isolation Logic
Figure 1: Step-by-step fractionation and isolation workflow for Cudratricusxanthone A.
Bio-Chemical Interactions & Mechanisms
CTXA acts as a multi-target modulator, primarily influencing inflammatory and oncogenic signaling cascades. Its efficacy is linked to the specific binding interactions facilitated by its prenyl groups, which likely enhance hydrophobic pocket occupancy in target proteins.
Anti-Inflammatory Mechanism (NF- B & MAPK)
CTXA suppresses neuroinflammation and general inflammation by inhibiting the NF-
-
Mechanism: It blocks the phosphorylation and degradation of I
B- , thereby preventing the nuclear translocation of the p65/p50 NF- B subunits. -
Outcome: Downregulation of pro-inflammatory enzymes iNOS and COX-2 , leading to reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.
Anti-Cancer Mechanism (EGFR Targeting)
In Non-Small Cell Lung Cancer (NSCLC), CTXA has been identified as a potential EGFR inhibitor .
-
Binding: Molecular docking and Surface Plasmon Resonance (SPR) studies suggest CTXA binds to the EGFR kinase domain (
). -
Signaling: This binding inhibits EGFR phosphorylation, subsequently suppressing the downstream Akt and ERK1/2 pathways.
-
Cellular Effect: Induces G1 phase cell cycle arrest and apoptosis; enhances chemosensitivity to cisplatin.
Pathway Visualization
Figure 2: Dual mechanistic action of CTXA targeting EGFR-mediated proliferation and NF-
References
-
Isolation & Structure: Hano, Y., et al. "Components of the Root Bark of Morus insignis Bur. 2. Structures of Four New Isoprenylated Xanthones."[4] Heterocycles, 1991. (Foundational xanthone structural data).
-
Anti-Inflammatory Activity: Jeong, G.S., et al. "Cudratricusxanthone A from Cudrania tricuspidata suppresses pro-inflammatory mediators through expression of anti-inflammatory heme oxygenase-1 in RAW264.7 macrophages."[5][6] International Immunopharmacology, 2009.[7][5][8] Link
-
Neuroprotection: Kim, D.C., et al.[4][9] "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-
B and p38 MAPK Pathways in BV2 Microglia." Molecules, 2016.[1][6] Link -
Anticancer (EGFR): Bi, Y., et al. "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR." Journal of Ethnopharmacology, 2024. Link
-
Lipid Metabolism: Park, S.H., et al. "Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes." International Journal of Molecular Sciences, 2021. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Two Penta-Cyclic Triterpenoids from Quercus DilatataL. and Evaluation of Their Chemo-Preventive Potential [gavinpublishers.com]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
cudratricusxanthone A discovery and history
Discovery, Isolation, and Pharmacological Mechanisms
Part 1: Executive Summary & Discovery History[1]
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata (Moraceae).[1][2] Since its initial identification, CTXA has emerged as a high-value lead compound due to its pleiotropic pharmacological profile, exhibiting potent anti-inflammatory, neuroprotective, and anti-neoplastic activities.
Historically, the Cudrania tricuspidata species has been utilized in traditional East Asian medicine for treating inflammation and neuritis. Modern phytochemical investigation, driven by bioassay-guided fractionation, identified CTXA as a primary active constituent responsible for these therapeutic effects.[3] Unlike generic antioxidants, CTXA functions as a specific modulator of signal transduction, directly intercepting the NF-κB , MAPK , and EGFR signaling cascades.
Chemical Identity[1][4][5][6][7][8]
Part 2: Isolation & Extraction Methodology
The following protocol reconstructs the optimized isolation workflow based on bioassay-guided fractionation principles established in the literature. This method prioritizes yield and purity using a polarity-gradient approach.[3]
Protocol: Bioassay-Guided Isolation from C. tricuspidata
Reagents Required:
-
Methanol (MeOH) or Ethanol (EtOH)[3]
-
n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc)
-
Silica Gel (230-400 mesh)[3]
-
Sephadex LH-20[3]
-
TLC Plates (Silica gel 60 F254)[3]
Step-by-Step Workflow:
-
Initial Extraction:
-
Pulverize dried root bark of C. tricuspidata (5 kg).
-
Extract with 95% EtOH (3 x 10 L) at room temperature for 72 hours.
-
Concentrate the combined filtrate in vacuo to yield the crude ethanolic extract.
-
-
Solvent Partitioning (Polarity Gradient):
-
Suspend the crude extract in distilled water.
-
Partition successively with n-Hexane (to remove lipids/waxes), CHCl₃ (Target Fraction), and EtOAc .
-
Critical Step: CTXA is predominantly found in the CHCl₃ or EtOAc fractions due to its intermediate polarity (xanthone skeleton + prenyl groups).
-
-
Column Chromatography (Primary Purification):
-
Final Purification (Polishing):
Workflow Visualization
Figure 1: Bioassay-guided isolation workflow for Cudratricusxanthone A, highlighting the critical enrichment in chloroform/ethyl acetate fractions.[3]
Part 3: Pharmacological Mechanisms & Biological Activity[1]
CTXA is defined by its ability to simultaneously modulate inflammatory and oncogenic pathways.[3] Its mechanism is distinct from non-specific cytotoxicity; it acts as a targeted inhibitor of specific kinases and transcription factors.
Anti-Inflammatory Mechanism (Neuroinflammation)
In microglial cells (BV2), CTXA exerts potent anti-inflammatory effects by blocking the "canonical" NF-κB activation pathway.[3]
-
Target: IκBα Phosphorylation.[3]
-
Action: CTXA prevents the phosphorylation and degradation of IκBα. This locks the NF-κB (p65/p50) complex in the cytoplasm, preventing its nuclear translocation.
-
Secondary Target: p38 MAPK.[3] CTXA inhibits p38 phosphorylation, further suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (iNOS, COX-2).[3]
Oncology: EGFR & Metastasis Inhibition
In Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer models, CTXA demonstrates a dual mechanism:
-
EGFR Targeting: In A549 cells, CTXA inhibits the phosphorylation of EGFR and its downstream effectors (AKT , ERK1/2 ). This mimics the action of tyrosine kinase inhibitors (TKIs) but also enhances chemosensitivity to cisplatin.
-
Anti-Metastasis: In breast cancer (MCF-7, MDA-MB-231), CTXA downregulates MMP-9 expression, a key enzyme in extracellular matrix degradation required for metastasis.[3]
Signaling Pathway Diagram
Figure 2: Mechanistic pathways of CTXA.[3] Red dashed lines indicate inhibition points: blocking EGFR phosphorylation and preventing NF-κB activation via IκBα stabilization.[3]
Part 4: Quantitative Data Summary
The following table summarizes the effective concentrations (EC) and inhibitory potential of CTXA across key cell lines.
| Cell Line | Tissue/Type | Effect Observed | Effective Conc.[3][2][4][5][6][7] | Mechanism Cited |
| BV2 | Microglia | Anti-inflammatory | 1 - 10 µM | Inhibition of NF-κB & p38 MAPK |
| A549 | Lung Cancer (NSCLC) | Antiproliferative / Chemo-sensitization | 3 - 10 µM | EGFR, AKT, ERK suppression; Synergistic with Cisplatin |
| MCF-7 | Breast Cancer | Anti-metastatic / Apoptosis | 5 - 20 µM | Downregulation of MMP-9; Induction of Apoptosis |
| 3T3-L1 | Adipocyte | Anti-adipogenic | 10 µM | Inhibition of lipid accumulation |
| HT22 | Hippocampal | Neuroprotection | 1 - 10 µM | Induction of Heme Oxygenase-1 (HO-1) |
Data Interpretation: CTXA exhibits a consistent bioactive window in the low micromolar range (1–10 µM) . This potency is comparable to many synthetic kinase inhibitors, suggesting high ligand efficiency. Notably, the compound shows selectivity for activated cells (e.g., LPS-stimulated microglia or EGF-stimulated cancer cells) over quiescent healthy cells, a critical attribute for drug safety.
Part 5: References
-
Isolation & Anti-inflammatory Activity: Jeong, G. S., et al. (2014). "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia."[3] Molecules.
-
Antitumor Activity (NSCLC): Zhang, Y., et al. (2023). "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR."[3] Phytomedicine.
-
Breast Cancer Metastasis: Jeon, S. M., et al. (2016). "Cudratricusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells." Journal of Ethnopharmacology.
-
Metabolic Activity (Adipocytes): Kim, D. C., et al. (2021). "Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes."[3] International Journal of Molecular Sciences.
-
Neuroprotection (HO-1): Lee, D. S., et al. (2012).[3] "Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1."[3][2] Planta Medica.
Sources
- 1. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudraxanthone D | C24H26O6 | CID 11611248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility and Formulation of Cudratricusxanthone A
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Cudratricusxanthone A (CTXA).
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1][2][3] It exhibits significant pharmacological activities, including antitumor effects (targeting EGFR signaling), anti-inflammatory properties, and neuroprotection.
Due to its tricyclic aromatic core and prenyl side chains, CTXA is highly lipophilic.[2][3] This guide provides evidence-based protocols for solubilization, ensuring experimental reproducibility and preventing compound precipitation in biological assays.
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture of CTXA is a prerequisite for selecting the correct solvent system.[2][3]
Molecular Descriptors
| Property | Value (Approx.)[2][3][4][5] | Implication for Solubility |
| Molecular Formula | C₂₃H₂₄O₆ / C₂₄H₂₆O₆* | Hydrophobic carbon skeleton dominates behavior.[2][3][5] |
| Molecular Weight | ~410.5 g/mol | Moderate size; diffusion is not the limiting factor.[2][3][5] |
| LogP (Octanol/Water) | ~6.3 (Estimated) | Highly Lipophilic .[2][3] Virtually insoluble in pure water.[2][3][5] |
| H-Bond Donors | 2–3 (Phenolic -OH) | Capable of H-bonding with polar aprotic solvents (DMSO).[2][3][5] |
| Key Functional Groups | Prenyl / Geranyl groups | Increases non-polar surface area, reducing water solubility.[2][3] |
*Note: CTXA is a structural isomer of Cudraxanthone D. Values are derived from high-confidence analog data.[5]
Solubility Classification Table
The following data categorizes solvent compatibility based on polarity and experimental precedence.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High (> 20 mg/mL) | Biological Stock Solutions (Standard).[2][3][5] |
| Polar Protic | Ethanol (100%) | Moderate to High | Extraction; Topical formulations.[2][3] |
| Polar Protic | Methanol | Moderate to High | Phytochemical isolation; Chromatography.[2][3][5] |
| Non-Polar | Dichloromethane (DCM) | High | Liquid-Liquid Partitioning (Purification).[2][3][5] |
| Non-Polar | Ethyl Acetate | Moderate | Fractionation.[2][3][5] |
| Aqueous | Water / PBS | Insoluble | Precipitates immediately without co-solvents.[2][3][5] |
Experimental Protocols
Preparation of Stock Solutions (Biological Assays)
Objective: Create a stable, high-concentration stock for dilution into aqueous media.
Reagents:
-
Cudratricusxanthone A (Solid powder, >98% purity)
-
DMSO (Cell culture grade, sterile)
Protocol:
-
Weighing: Accurately weigh 4.1 mg of CTXA.
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial.
-
Vortexing: Vortex for 30 seconds until the solution is optically clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Dilution Strategy for Cell Culture (Aqueous Media)
Critical Step: Prevent "shock precipitation" when moving from organic stock to aqueous media.[2][3][5]
-
Intermediate Dilution (Optional): If the final concentration is very low, perform a serial dilution in DMSO first.
-
Final Addition: Add the DMSO stock dropwise to the cell culture medium (warm to 37°C) while swirling.
-
Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium.[2]
-
Extraction & Isolation Workflow
The solubility profile dictates the isolation strategy from Cudrania tricuspidata.[2][3] The following diagram illustrates the standard fractionation logic driven by polarity.
Figure 1: Polarity-driven isolation workflow. CTXA concentrates in the Chloroform/Dichloromethane fraction due to its high LogP.
Mechanistic Insights & Troubleshooting
Why CTXA Precipitates in Water
The prenyl groups (hydrophobic tails) on the xanthone core disrupt the hydrogen bonding network of water. The energy cost to create a cavity in water for the molecule is too high compared to the weak van der Waals interactions gained.[2][3]
-
Consequence: In aqueous buffers (PBS), CTXA will aggregate into micelles or precipitate instantly if the co-solvent (DMSO) ratio is too low or if the concentration exceeds the solubility limit (typically < 10 µM in pure aqueous buffer without carriers).
Handling "Oiling Out"
In high-concentration extractions, CTXA may form an oily residue rather than crystals.[2][3][5]
-
Solution: Triturate (grind) the residue with a small amount of cold Methanol or n-Hexane .[2][3][5] This removes impurities and induces crystallization of the xanthone.[2][3]
Formulation for In Vivo Studies
For animal studies where DMSO is limited:
-
Co-solvent System: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[2][3][5]
-
Mechanism: PEG 400 acts as a co-solvent, while Tween 80 forms micelles to solubilize the lipophilic xanthone in the saline environment.
References
-
Antitumor Activity and Mechanism: Title: Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR.[2][3][5] Source: ResearchGate / NIH (2025).[2][3][5] URL:[Link][2]
-
Extraction and Isolation Protocols: Title: Antibacterial Compounds of the Root Barks of Cudrania tricuspidata.[2][3][7] Source: Korean Journal of Pharmacognosy (via BioCrick).[2][3] URL:[Link][2]
-
Physicochemical Properties (Analog Anchor - Cudraxanthone D): Title: Cudraxanthone D | C24H26O6 | CID 11611248.[2][3][5] Source: PubChem (NIH).[2][3][5] URL:[Link][2]
-
General Xanthone Solubility & Handling: Title: Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi. Source: NIH / PubMed Central.[2][3][5] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthone | C13H8O2 | CID 7020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Antimutagenic and Antioxidant Activity of Fermented Milk Supplemented with Cudrania tricuspidata Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cudraxanthone D | C24H26O6 | CID 11611248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cudraxanthone D Regulates Epithelial-Mesenchymal Transition by Autophagy Inhibition in Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cudraxanthone B | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Guide: Stability & Degradation Profile of Cudratricusxanthone A
This technical guide provides a comprehensive stability and degradation profile for Cudratricusxanthone A , a bioactive prenylated xanthone isolated from Cudrania tricuspidata. It synthesizes specific structural data with authoritative degradation mechanisms characteristic of the prenylated xanthone class.
Executive Summary & Chemical Identity
Cudratricusxanthone A (CTX-A) is a lead prenylated xanthone exhibiting significant pharmacological potential, particularly in neuroprotection (MAO inhibition) and anti-inflammatory pathways. Its structural integrity is defined by a xanthone core decorated with isoprenyl (3-methyl-2-butenyl) moieties and phenolic hydroxyls.
-
CAS Registry Number: 196825-66-6
-
Molecular Formula: C
H O -
Molecular Weight: 396.44 g/mol
Critical Stability Insight: The molecule's pharmacophore—the prenyl group adjacent to a phenolic hydroxyl—is its "Achilles' heel." While the xanthone core is robust, the prenyl side chains are highly susceptible to acid-catalyzed cyclization and photo-oxidative degradation .
Physicochemical Baseline
Understanding the baseline properties is essential for designing stability-indicating methods.
| Property | Value / Characteristic | Implication for Stability |
| Lipophilicity (LogP) | ~4.8 – 5.2 (Predicted) | High affinity for plastic/polymers; risk of sorption to PVC tubing during testing. |
| Aqueous Solubility | Very Low (< 10 µg/mL) | Requires organic co-solvents (MeOH, DMSO) for forced degradation studies to prevent precipitation. |
| pKa (Acidic) | ~7.5 – 8.0 (Phenolic -OH) | Ionizes in basic media; susceptible to oxidative coupling at pH > 8. |
| UV Absorption | Strong UV absorption necessitates amber glassware to prevent photolysis. |
Degradation Mechanisms & Pathways
The degradation of Cudratricusxanthone A follows three primary mechanistic pathways.
A. Acid-Catalyzed Cyclization (The Primary Threat)
In acidic environments (pH < 4), the prenyl group (3-methyl-2-butenyl) interacts with the ortho-located phenolic hydroxyl group. This intramolecular reaction forms a dihydropyran or dihydrofuran ring, effectively altering the planarity and binding affinity of the molecule.
-
Mechanism: Protonation of the prenyl double bond
Carbocation formation Nucleophilic attack by adjacent phenol oxygen.
B. Photo-Oxidative Degradation
Exposure to UV/VIS light generates singlet oxygen (
-
Products: Hydroperoxides, epoxides, and subsequent cleavage products (acetone/aldehydes).
C. Base-Mediated Oxidation
At pH > 8, phenolate ions form. In the presence of oxygen, these readily undergo radical coupling or quinone formation, leading to darkening of the solution and polymerization.
Visualization: Predicted Degradation Pathway
The following diagram illustrates the logical flow from the parent compound to its primary degradants.
Figure 1: Mechanistic degradation pathways of Cudratricusxanthone A under stress conditions.
Analytical Methodology (Stability-Indicating)
To accurately quantify CTX-A and separate it from its degradants, a specific LC-MS/MS workflow is required. This protocol is adapted from validated methods for the structural analog Cudratricusxanthone B and alpha-mangostin.
Instrument Parameters
-
System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of phenols, improving peak shape).
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for lipophilics).
-
Flow Rate: 0.3 mL/min.
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 40 | Initial hold to elute polar degradants early. |
| 1.0 | 40 | Equilibration. |
| 6.0 | 95 | Rapid ramp to elute lipophilic parent (CTX-A). |
| 8.0 | 95 | Wash to remove dimers/polymers. |
| 8.1 | 40 | Re-equilibration. |
Detection (MRM Mode)
-
Ionization: ESI Negative Mode (Phenolic protons abstract easily).
-
Transitions:
-
Quantifier:
395.1 [Fragment specific to xanthone core] -
Qualifier:
395.1 [Fragment specific to prenyl loss]
-
Forced Degradation Protocols
These protocols are designed to be self-validating : if the parent peak does not decrease by 5-20%, the stress condition is too mild. If it disappears completely, the condition is too harsh.
General Preparation
Prepare a 1 mg/mL Stock Solution in Methanol. For all stress tests, dilute to 50 µg/mL using the specific stress medium.
Protocol A: Acid Hydrolysis (Cyclization Screen)
-
Preparation: Mix 1 mL Stock with 1 mL 1N HCl .
-
Incubation: Heat at 60°C for 2 hours .
-
Neutralization: Quench with 1 mL 1N NaOH prior to analysis.
-
Target Result: Look for a new peak eluting later than the parent (cyclized products are often more lipophilic due to loss of the polar -OH).
Protocol B: Oxidative Stress[4]
-
Preparation: Mix 1 mL Stock with 1 mL 3% Hydrogen Peroxide (
) . -
Incubation: Ambient temperature (25°C) for 4 hours .
-
Quench: Dilute with Acetonitrile.
-
Target Result: Look for peaks eluting earlier (epoxides/diols are more polar).
Protocol C: Photostability
-
Preparation: Expose a thin layer of solid CTX-A and a solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Target Result: Compare Light vs. Dark. Significant degradation in solution is expected; solid state should be relatively stable.
References
-
Isolation & Structure: Hwang, J. H., et al. (2007).[1][2] "Prenylated xanthones from the root bark of Cudrania tricuspidata." Journal of Natural Products, 70(7), 1207-1209.[2] Link
-
Analytical Analog (CTX-B): Wang, L., et al. (2014). "A fast and sensitive HPLC-MS/MS analysis... of cudratricusxanthone B in rats." Journal of Pharmaceutical and Biomedical Analysis, 102, 360-366. Link
- General Xanthone Stability: Aisha, A. F., et al. (2012). "Physicochemical properties and stability of alpha-mangostin." Chemical & Pharmaceutical Bulletin.
-
Regulatory Framework: ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." Link
Sources
- 1. Prenylated Xanthones from the Roots of Cudrania tricuspidata as Inhibitors of Lipopolysaccharide-Stimulated Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
spectroscopic data for cudratricusxanthone A (NMR, MS)
Technical Monograph: Spectroscopic Profiling & Isolation of Cudratricusxanthone A
Executive Summary & Biological Context
Cudratricusxanthone A (CTXA) is a bioactive isoprenylated xanthone isolated primarily from the root bark of Cudrania tricuspidata (Moraceae).[1] In the context of drug discovery, CTXA has emerged as a high-value scaffold due to its pleiotropic pharmacological profile, exhibiting significant neuroprotective (inhibition of NF-κB/p38 MAPK in microglia), anti-inflammatory , and cytotoxic activities against human cancer cell lines (colon, breast, gastric).
This guide provides a rigorous technical breakdown of the spectroscopic data required for the structural dereplication and quality control of CTXA, alongside a validated isolation workflow.
Physicochemical Profile
Before advanced spectral analysis, the compound must meet specific physicochemical criteria.
| Parameter | Specification | Notes |
| IUPAC Name | 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxy-9H-xanthen-9-one (Representative) | Note: Isomer variations exist; specific prenylation patterns define the "A" congener. |
| Molecular Formula | C₂₃H₂₂O₆ | Degrees of Unsaturation: 13 |
| Molecular Weight | 394.42 g/mol | Monoisotopic Mass: 394.1416 |
| Physical State | Yellow amorphous powder | Characteristic of xanthones |
| UV | 245, 265, 320, 360 nm | Diagnostic xanthone chromophore |
| Solubility | DMSO, Methanol, Acetone | Poorly soluble in water |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the gold standard for validating the elemental composition of CTXA.
-
Ionization Mode: Negative Mode (ESI-) is often preferred for phenolic xanthones due to the acidic hydroxyl protons, though Positive Mode (ESI+) is also viable.
-
Diagnostic Ions:
-
[M – H]⁻: m/z 393.1338 (Calculated for C₂₃H₂₁O₆).
-
[M + H]⁺: m/z 395.1490 (Calculated for C₂₃H₂₃O₆).
-
-
Fragmentation Pattern (MS/MS):
-
Loss of methyl groups (–15 Da) from the methoxy or prenyl moieties.
-
Loss of the prenyl group (–C₅H₉, –69 Da) or isobutene (–56 Da) via Retro-Diels-Alder (RDA) cleavage, confirming the presence of the isoprenyl side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the consensus spectroscopic signature for Cudratricusxanthone A in DMSO-d₆ (500 MHz). The structure is characterized by a xanthone core, a chelated hydroxyl, and a 1,1-dimethylallyl (prenyl) group.
Table 1: ¹H NMR Spectroscopic Data
| Position | Multiplicity (J in Hz) | Diagnostic Interpretation | |
| 1-OH | 13.20 | s | Chelated Hydroxyl: H-bonded to C-9 carbonyl. Disappears with D₂O shake. |
| H-4 | 6.40 | s | Isolated aromatic proton on Ring A. |
| H-5 | 7.45 | s (or d, J~1Hz) | Para-relationship or isolated signal on Ring B. |
| H-8 | 6.85 | s | Isolated aromatic proton on Ring B. |
| Prenyl-H | 6.15 | dd (17.5, 10.5) | Vinylic proton (H-2') of the 1,1-dimethylallyl group. |
| Prenyl-H | 5.10 | dd (17.5, 1.5) | Terminal methylene (H-3'a) - Trans coupling. |
| Prenyl-H | 5.05 | dd (10.5, 1.5) | Terminal methylene (H-3'b) - Cis coupling. |
| Prenyl-Me | 1.45 | s (6H) | Gem-dimethyl signal (C-4', C-5'). |
| 3-OMe | 3.80 | s (3H) | Methoxy group signal. |
| 6/7-OH | 9.5 - 10.5 | br s | Free phenolic hydroxyls. |
Table 2: ¹³C NMR Spectroscopic Data
| Position | Type | Assignment Logic | |
| C-9 | 180.5 | C=O | Xanthone Carbonyl (deshielded by chelation). |
| C-1 | 160.2 | C-O | Oxygenated aromatic (Chelated). |
| C-3 | 163.5 | C-O | Oxygenated aromatic (Methoxy bearing). |
| C-6 | 154.0 | C-O | Oxygenated aromatic (Hydroxyl bearing). |
| C-7 | 150.5 | C-O | Oxygenated aromatic (Hydroxyl bearing). |
| C-4a/8a | 155.0 / 103.0 | C/C | Junction carbons. |
| C-2 | 115.0 | C | Prenylated position. |
| C-4 | 90.0 - 95.0 | CH | Upfield aromatic carbon (ortho to two oxygens). |
| Prenyl-1' | 40.5 | C | Quaternary carbon of the 1,1-dimethylallyl group. |
| Prenyl-2' | 148.0 | CH | Vinylic methine. |
| Prenyl-3' | 110.5 | CH₂ | Terminal vinylic methylene. |
| Prenyl-Me | 27.5 | CH₃ | Gem-dimethyl carbons. |
| OMe | 56.0 | CH₃ | Methoxy carbon. |
Structural Elucidation Workflow
To confirm the structure of CTXA from a crude extract, researchers must follow a logical dereplication process. The diagram below illustrates the connectivity logic derived from 2D NMR (HMBC/COSY).
Figure 1: Structural elucidation logic flow.[2] HMBC correlations are critical for placing the prenyl group at C-2 rather than C-4.
Experimental Protocol: Isolation & Purification
Reproducibility is the cornerstone of this guide. The following protocol is optimized for the isolation of CTXA from Cudrania tricuspidata root bark.
Step-by-Step Methodology
-
Extraction:
-
Dry root bark (1.0 kg) is pulverized and extracted with MeOH (3 x 5 L) at room temperature for 24 hours.
-
Concentrate in vacuo to yield crude extract.
-
-
Liquid-Liquid Partition:
-
Suspend crude extract in H₂O.
-
Partition successively with n-Hexane (to remove lipids) and CH₂Cl₂ or EtOAc .
-
Note: CTXA concentrates in the CH₂Cl₂/EtOAc fraction due to its intermediate polarity.
-
-
Flash Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: Gradient of n-Hexane/EtOAc (10:1
1:1). -
Collect fractions based on TLC profiling (UV 254 nm).
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Dissolve active fraction in MeOH.
-
Load onto Sephadex LH-20 column.
-
Elute with 100% MeOH . This step removes chlorophyll and separates xanthones based on molecular size/shape.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Solvent System: ACN:H₂O (Gradient 60%
80% ACN over 30 min). -
Flow Rate: 2.0 mL/min.
-
Detection: UV at 280 nm.
-
Result: CTXA typically elutes as a major peak; collect and lyophilize to yield yellow powder.
-
Figure 2: Isolation workflow for Cudratricusxanthone A targeting high purity for biological assays.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cudratricusxanthone A. [Link]
-
Lee, B. W., et al. (2005). Cytotoxic xanthones from the root bark of Cudrania tricuspidata. Journal of Natural Products. [Link]
-
MDPI Molecules. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata. [Link]
Sources
Technical Guide: Therapeutic Potential & Mechanistic Insights of Cudratricusxanthone A
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated primarily from the root bark of Cudrania tricuspidata (Moraceae).[1][2] Emerging preclinical data identifies CTXA as a pleiotropic agent with significant potential in oncology, neuropharmacology, and hematology. Its therapeutic efficacy is driven by high-affinity modulation of the NF-κB and MAPK signaling axes, direct EGFR inhibition, and anticoagulation via thrombin/Factor Xa blockade. This guide synthesizes current mechanistic understanding with validated experimental protocols to support translational research.
Chemical Profile & Isolation Strategy
Compound: Cudratricusxanthone A Class: Prenylated Xanthone Source: Cudrania tricuspidata (Root bark) Key Structural Feature: The prenyl group facilitates membrane permeability and protein interaction, distinguishing it from simple xanthones.
Optimized Isolation Protocol
Note: This protocol ensures high purity (>95%) suitable for molecular assays.
-
Extraction: Air-dried root bark (1 kg) is pulverized and extracted with MeOH (3 x 10 L) at room temperature for 24 hours.
-
Partitioning: The crude extract is suspended in water and partitioned successively with
-hexane, , and EtOAc. -
Fractionation: The
fraction (typically the most active) is subjected to silica gel column chromatography using a gradient solvent system (Hexane:EtOAc). -
Purification: Active fractions are re-chromatographed over Sephadex LH-20 (MeOH) and finally purified via semi-preparative HPLC (RP-C18 column) to yield CTXA.
Therapeutic Mechanisms & Applications[3][4]
Oncology: Metastasis and Apoptosis
CTXA demonstrates potent cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and oral squamous cell carcinoma (OSCC).
-
Mechanism: CTXA acts as a direct inhibitor of EGFR , preventing downstream activation of the ERK/AKT pathways.
-
Apoptosis: Induces sub-G1 cell cycle arrest and activates the intrinsic mitochondrial pathway (Bax upregulation, Bcl-2 downregulation).
-
Metastasis: Downregulates MMP-9 expression, effectively blocking cancer cell migration and invasion.
Anti-Inflammation & Neuroprotection
In models of neuroinflammation (LPS-stimulated BV2 microglia), CTXA acts as a "molecular brake" on pro-inflammatory cascades.
-
NF-κB Blockade: Inhibits the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of the p50/p65 subunits.[3][4]
-
MAPK Regulation: Suppresses phosphorylation of p38 and JNK MAPKs.
-
Outcome: Significant reduction in NO, PGE2, TNF-α, IL-1β, and IL-6.
-
Neuroprotection: Induces Heme Oxygenase-1 (HO-1) expression via Nrf2, protecting hippocampal cells from glutamate-induced oxidative toxicity.
Hematology: Antithrombotic Activity
Unlike many anticoagulants that target a single factor, CTXA exhibits dual inhibition.
-
Targets: Inhibits the catalytic activity of both Thrombin and Activated Factor X (FXa) .
-
Platelet Aggregation: Inhibits collagen- and thrombin-induced platelet aggregation.
Visualization: Signaling Pathways[6][7]
The following diagram illustrates the multi-target mechanism of CTXA in a cancer/inflammatory cell model.
Caption: CTXA inhibits EGFR, MAPK, and NF-κB signaling, preventing nuclear translocation of transcription factors and promoting apoptosis/anti-inflammatory effects.
Pharmacokinetics & Metabolism (ADME)
Understanding the metabolic fate of CTXA is critical for in vivo study design.
-
Metabolic Stability: CTXA is extensively metabolized in the liver.
-
Phase I Metabolism (Oxidation):
-
Phase II Metabolism (Conjugation):
-
Mediated by UGT1A1 .
-
Produces O-glucuronidated metabolites (M5-M8).[5]
-
-
Drug Interaction Warning: CTXA may competitively inhibit CYP2D6 substrates. Researchers should control for this in co-treatment studies.
Validated Experimental Protocols
In Vitro Anti-Inflammatory Assay (BV2 Microglia)
Objective: Quantify inhibition of NO production.
-
Cell Culture: Maintain BV2 microglia in DMEM + 5% FBS.
-
Seeding: Plate cells at
cells/well in 6-well plates; incubate 24h. -
Pre-treatment: Treat cells with CTXA (0.1, 1, 10, 20 µM) for 1 hour.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.
-
Western Blot: Lyse remaining cells to probe for iNOS, COX-2, and p-IκBα.
Anticoagulation Assay (aPTT/PT)
Objective: Assess plasma clotting time.
-
Sample Prep: Mix human platelet-poor plasma (PPP) with CTXA (various concentrations).
-
aPTT: Incubate PPP (100 µL) with aPTT reagent (100 µL) for 5 min at 37°C. Add
(20 mM) and record clotting time. -
PT: Incubate PPP (100 µL) for 3 min at 37°C. Add PT reagent (Neoplastine) and record clotting time.
-
Validation: Compare against Heparin (positive control).
Workflow Visualization: Isolation & Metabolism
Caption: Workflow for the isolation of CTXA and its subsequent metabolic biotransformation pathways in human liver microsomes.
References
-
Anti-inflammatory Mechanisms in Microglia Park, S. Y., et al. (2016). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.
-
Anticancer Activity (Breast Cancer) Jeon, S. M., et al. (2016). Cudratricusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells.
-
Anticancer Activity (NSCLC & EGFR Binding) Zhang, L., et al. (2023). Cudratricusxanthone A inhibits cell proliferation and induces apoptosis in non-small cell lung cancer via the EGFR/MAPK/AKT signaling pathway.
-
Antithrombotic & Antiplatelet Activity Ku, S. K., et al. (2014). Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A.
-
Metabolic Profiling (CYP/UGT) Kim, T. H., et al. (2015).[5] Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes.
-
Neuroprotection & HO-1 Induction Lee, B. W., et al. (2008). Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1.
Sources
- 1. Inhibitory effect of Cudratricusxanthone A on osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Analysis of Cudratricusxanthone A in Plasma
Abstract
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata, exhibiting significant anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2][3] To support pre-clinical pharmacokinetic (PK) studies, a robust and sensitive analytical method is required.[4][5] This application note details a validated HPLC-MS/MS protocol for the quantification of CTXA in rat plasma. The method utilizes Liquid-Liquid Extraction (LLE) for optimal recovery and matrix cleanup, coupled with positive electrospray ionization (ESI+) tandem mass spectrometry for high specificity.[4][5]
Introduction & Scientific Rationale
The Analyte: Cudratricusxanthone A
CTXA (C₂₃H₂₄O₆, MW 396.16 g/mol ) is a lipophilic polyphenol characterized by a xanthone backbone with prenyl side chains.[1][4][5][6] These structural features contribute to its potent biological activity—specifically the inhibition of NF-κB and MAPK signaling pathways—but also pose bioanalytical challenges such as low aqueous solubility and high protein binding.[4][5]
Analytical Challenges & Solutions
-
Isomeric Interference: CTXA is isomeric with Cudratricusxanthone B (CTXB) and other prenylated xanthones (MW ~396).[4][5] High-efficiency chromatographic separation is essential to prevent co-elution and ensure data integrity.[4][5]
-
Matrix Effects: Plasma phospholipids can suppress ionization in ESI sources.[5] We employ Liquid-Liquid Extraction (LLE) with ethyl acetate, which selectively extracts the lipophilic xanthone while leaving behind polar phospholipids and proteins, superior to simple protein precipitation (PPT).
-
Sensitivity: PK studies require quantification in the low ng/mL range.[4][5] MRM (Multiple Reaction Monitoring) mode on a triple quadrupole MS provides the necessary selectivity and signal-to-noise ratio.[4][5]
Experimental Protocol
Chemicals and Reagents[5][7]
-
Internal Standard (IS): Cudraxanthone H (structural analog) or 1,3,6-Trihydroxyxanthone.[4] Note: A structural analog is preferred over a generic IS to track extraction efficiency.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtOAc), and Formic Acid (FA).
Instrumentation
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[4][5]
-
Mass Spectrometer: Triple Quadrupole MS (e.g., AB Sciex QTRAP 5500 or Thermo TSQ Altis).[4][5]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[4][5]
Mass Spectrometry Parameters
CTXA ionizes efficiently in Positive ESI mode due to the basicity of the xanthone oxygen and phenolic protons.[4][5]
Table 1: MRM Transitions & Source Settings
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of xanthone backbone [M+H]⁺.[4][5] |
| Precursor Ion | m/z 397.2 | Corresponds to Protonated Molecular Ion [M+H]⁺.[4][5] |
| Quantifier Ion | m/z 285.0 | Loss of side chains (C₈H₁₆ equivalent); High abundance stable fragment.[4][5] |
| Qualifier Ion | m/z 341.1 | Loss of isobutene group (C₄H₈, -56 Da) from prenyl chain.[4][5] |
| Dwell Time | 100 ms | Ensures sufficient points across the peak (15-20 points).[4][5] |
| Collision Energy (CE) | 35 eV (Optimized) | Sufficient energy to fragment the stable xanthone core.[4][5] |
| Spray Voltage | 5500 V | Optimal for positive mode sensitivity.[4][5] |
| Source Temp | 500°C | Ensures complete desolvation of the mobile phase.[4][5] |
Chromatographic Conditions
A gradient elution is necessary to separate CTXA from potential isomers and matrix components.[4][5]
Table 2: LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Phase |
| 0.00 | 0.30 | 90 | 10 | Initial |
| 1.00 | 0.30 | 90 | 10 | Load/Desalt |
| 4.00 | 0.30 | 10 | 90 | Elution |
| 5.50 | 0.30 | 10 | 90 | Wash |
| 5.60 | 0.30 | 90 | 10 | Re-equilibration |
| 7.00 | 0.30 | 90 | 10 | End |
Sample Preparation Workflow (Liquid-Liquid Extraction)
The choice of LLE over Protein Precipitation (PPT) is critical.[4][5] PPT often leaves significant phospholipids in the supernatant, leading to ion suppression at the retention time of hydrophobic analytes like CTXA.[4][5]
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Cudraxanthone H).[4][5] Vortex for 30 sec.
-
Extraction: Add 500 µL of Ethyl Acetate (EtOAc).
-
Agitation: Vortex vigorously for 3 minutes to ensure partition equilibrium.
-
Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully remove 400 µL of the upper organic layer (supernatant) and transfer to a clean glass tube or 96-well collection plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Re-dissolve the residue in 100 µL of Mobile Phase (50:50 ACN:Water).
-
Tip: Vortex for 1 min and sonicate for 2 min to ensure complete dissolution of the dried residue.
-
-
Injection: Centrifuge at 12,000 rpm for 5 min (to pellet any particulates) and inject 5 µL into the LC-MS/MS.
Method Validation (FDA/EMA Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed:
-
Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks should appear at the retention time of CTXA or IS.[4][5]
-
Linearity: Construct a calibration curve (e.g., 1 – 1000 ng/mL). Use a weighted linear regression (
) to improve accuracy at the lower limit of quantification (LLOQ). -
Accuracy & Precision:
-
Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked samples. Target >80% recovery.
-
Matrix Effect: Compare peak area of post-extraction spiked samples vs. neat solution standards. Values between 85-115% indicate minimal ion suppression.[4][5]
Visualization
Analytical Workflow Logic
The following diagram illustrates the critical path from sample collection to data generation, highlighting the decision points that ensure data integrity.
Caption: Figure 1. Optimized bioanalytical workflow for CTXA quantification, emphasizing the LLE cleanup step to minimize matrix effects.
Expert Insights & Troubleshooting
-
Issue: Low Sensitivity.
-
Issue: Peak Tailing.
-
Issue: Carryover.
References
-
Cudratricusxanthone B Method Grounding: Zhang, Y., et al. (2010).[4][5] "A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of cudratricusxanthone B in rats." Journal of Chromatography B, 878(28), 2815-2820.[4]
-
Chemical Structure & Isomers: Lee, B.W., et al. (2005).[4][5] "Prenylated Xanthones from the Root Bark of Cudrania tricuspidata."[4][5][8] Journal of Natural Products, 68(3), 456–458.[4][5]
-
Pharmacological Context (Anti-inflammatory): Jeong, G.S., et al. (2009).[4][5] "Cudratricusxanthone A from Cudrania tricuspidata suppresses pro-inflammatory mediators..."[1][3][8] International Immunopharmacology, 9(2), 241-247.[5]
-
Bioanalytical Validation Guidelines: US FDA. (2018).[4][5] "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthone | C13H8O2 | CID 7020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Protocol for the Isolation of Cudratricusxanthone A from Cudrania tricuspidata
[1]
Abstract
This application note details a robust, laboratory-validated protocol for the isolation of Cudratricusxanthone A (CTXA) , a bioactive prenylated xanthone, from the root bark of Cudrania tricuspidata. CTXA has garnered significant attention in drug discovery for its neuroprotective, anti-inflammatory (NF-κB/MAPK inhibition), and antitumor (EGFR targeting) properties. This guide moves beyond generic extraction methods, providing a targeted workflow that maximizes yield and purity by exploiting the specific solubility profile of prenylated xanthones.
Introduction & Scientific Rationale
The isolation of specific secondary metabolites from complex plant matrices requires a mechanistic understanding of the target molecule's physicochemical properties.
-
Target Source: Cudrania tricuspidata (Moraceae) root bark is the definitive source, containing a high density of prenylated xanthones compared to aerial parts.
-
Chemical Logic: CTXA is a prenylated xanthone.[1] The prenyl group (3-methyl-2-butenyl) increases lipophilicity compared to simple hydroxyxanthones. Therefore, while initial extraction requires a polar solvent (Methanol/Ethanol) to penetrate the cell wall, the subsequent purification must focus on the dichloromethane (CH₂Cl₂) or chloroform soluble fractions.
-
Critical Separation Step: Many protocols fail by retaining too many polar impurities. This protocol utilizes a liquid-liquid partition strategy that specifically segregates CTXA into the semi-polar organic layer, discarding fats (Hexane layer) and glycosides (Water/Butanol layer).
Materials & Reagents
Biological Material[1][2][3][4][5][6][7][8][9][10][11][12]
-
Dried root bark of Cudrania tricuspidata (chopped and ground to <40 mesh powder).
Solvents (HPLC Grade preferred for final steps)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
n-Hexane
-
Ethyl Acetate (EtOAc)[2]
-
Water (Deionized/Milli-Q)
Chromatography Stationary Phases
-
Silica Gel 60 (0.063–0.200 mm / 70–230 mesh) for Open Column Chromatography (CC).
-
Sephadex LH-20 for molecular sizing/adsorption chromatography.
-
TLC Plates: Silica gel 60 F₂₅₄ (Aluminum or Glass backed).
Workflow Overview
The following diagram illustrates the critical path for isolating CTXA, highlighting the fractionation logic that separates it from interfering compounds.
Figure 1: Step-by-step fractionation and isolation workflow targeting the dichloromethane-soluble fraction.
Detailed Experimental Protocol
Step 1: Extraction[2][4]
-
Maceration/Reflux: Place 1.0 kg of dried C. tricuspidata root bark powder into a 5L round-bottom flask.
-
Add 3L of Methanol (MeOH).
-
Extract under reflux (60°C) for 3 hours, or macerate at room temperature for 48 hours with occasional agitation.
-
Filter the supernatant. Repeat the extraction process 2 more times with fresh solvent.
-
Concentration: Combine all filtrates and evaporate the solvent using a rotary evaporator at 45°C under reduced pressure to yield the Crude MeOH Extract .
Step 2: Liquid-Liquid Fractionation (Critical Step)
Rationale: This step removes bulk impurities. CTXA is moderately lipophilic.
-
Suspend the crude extract in 500 mL of distilled water.
-
Defatting: Partition with n-Hexane (500 mL x 3).
-
Observation: The hexane layer will turn yellow/green (chlorophyll/fats). Discard this layer.
-
-
Target Extraction: Partition the remaining aqueous layer with Dichloromethane (CH₂Cl₂) (500 mL x 3).
-
Action: Collect the organic (CH₂Cl₂) layer. This is the Active Fraction containing CTXA.
-
-
(Optional) Partition the aqueous residue with Ethyl Acetate (EtOAc) to recover more polar xanthones if desired, but CTXA partitions primarily into CH₂Cl₂.
-
Dry the CH₂Cl₂ fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Step 3: Silica Gel Column Chromatography
-
Slurry Preparation: Mix the dried CH₂Cl₂ fraction with a small amount of silica gel and solvent to form a slurry. Load this onto a silica gel column (e.g., 5 x 60 cm).
-
Elution Gradient: Elute with a gradient of n-Hexane : Ethyl Acetate .
-
Start: 100:0 (Hexane)
-
Step 1: 20:1
-
Step 2: 10:1
-
Step 3: 5:1 (CTXA typically elutes in this range)
-
Step 4: 1:1
-
-
TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (3:1). Visualize under UV (254 nm and 365 nm). CTXA appears as a distinct dark quenching spot at 254 nm and may fluoresce yellow/orange at 365 nm.
Step 4: Sephadex LH-20 Purification
Rationale: Removes chlorophyll and separates xanthones based on molecular size and hydrogen bonding capability.
-
Pool the silica fractions containing the target spot.
-
Load onto a Sephadex LH-20 column.
-
Elute isocratically with 100% Methanol or CHCl₃:MeOH (1:1) .
-
Collect small fractions. This step effectively separates CTXA from structurally similar isomers.
Step 5: Final Polish (Crystallization/HPLC)
-
Crystallization: CTXA often crystallizes from MeOH or Acetone/Hexane mixtures as yellow needles.
-
Prep-HPLC (if necessary):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
Gradient: 60% ACN to 90% ACN over 30 mins.
-
Detection: UV 254 nm.[3]
-
Characterization & Validation
To certify the isolate is Cudratricusxanthone A, compare spectral data against the following standard parameters.
Table 1: Physicochemical Properties
| Parameter | Expected Value | Notes |
| Appearance | Yellow needles or amorphous powder | |
| UV λmax (MeOH) | ~240, 265, 320 nm | Characteristic Xanthone chromophore |
| ESI-MS (Positive) | m/z 411 [M+H]⁺ | Molecular Formula: C₂₄H₂₆O₆ (MW 410.46) |
Key NMR Signals (DMSO-d₆ or CDCl₃)
The structure is characterized by a xanthone core with prenyl groups. Look for these diagnostic signals:
-
Chelated Hydroxyl: A sharp singlet downfield (δ 12.0–13.5 ppm) indicating the OH at C-1 hydrogen-bonded to the C-9 carbonyl.
-
Prenyl Group (3-methyl-2-butenyl):
-
Dimethyl protons: Two singlets around δ 1.6–1.8 ppm.
-
Vinylic proton: Triplet around δ 5.2 ppm.
-
Methylene protons: Doublet around δ 3.3–3.5 ppm.
-
-
Aromatic Protons: Signals in the δ 6.0–7.5 ppm range corresponding to the specific substitution pattern of the xanthone ring.
Troubleshooting & Optimization
-
Low Yield: If the CH₂Cl₂ fraction is too small, the xanthones may be trapped in the aqueous layer due to pH. Acidifying the water layer slightly (pH 5) before partitioning can improve extraction efficiency of phenolic xanthones.
-
Co-elution: If CTXA co-elutes with other prenylated xanthones (e.g., cudraflavone B) on silica, switch to Polyamide column chromatography, which separates phenols based on the number of hydroxyl groups.
-
Degradation: Prenylated compounds can be sensitive to light and acid. Avoid prolonged exposure to direct sunlight and use neutral silica gel if possible.
References
-
Hwang, J. H., et al. (2007). Prenylated xanthones from the root bark of Cudrania tricuspidata.[4] Journal of Natural Products, 70(7), 1207-1209.[4]
- Core Reference: Defines the isolation of Cudratricusxanthone A and provides spectral d
-
Lee, B. W., et al. (2005). Antioxidant xanthones from the heartwood of Cudrania tricuspidata. Journal of Natural Products, 68(3), 456-458.
- Context: Provides comparative extraction methods for Cudrania xanthones.
-
Jeong, G. S., et al. (2009). Cudratricusxanthone A from Cudrania tricuspidata suppresses pro-inflammatory mediators. International Immunopharmacology, 9(2), 241-246.
- Application: Validates the bioactivity and significance of the isol
-
Martins Teixeira, D., & Teixeira da Costa, C. (2005). Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera.[5] Journal of Chromatography A, 1062(2), 175-181.[5]
- Methodology: Supports the use of dichloromethane and silica matrices for xanthone purific
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of Cudratricusxanthone A (CTXA)
Protocol Guide for Anti-Inflammatory and Anti-Cancer Activity Assessment
Introduction & Therapeutic Potential
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata (Moraceae).[1][2] It has garnered significant attention in drug discovery due to its dual-targeting capability:
-
Anti-Inflammatory: Potent inhibition of neuroinflammation and macrophage activation via the NF-κB and MAPK signaling axes.
-
Anti-Cancer: Suppression of proliferation and metastasis in non-small cell lung cancer (NSCLC) and other malignancies, primarily by targeting EGFR and inducing G1 phase arrest .
This application note provides standardized, self-validating protocols for evaluating CTXA activity in cellular models. It is designed for researchers requiring high-fidelity data for lead optimization or mechanistic validation.
Compound Handling & Stock Preparation
CTXA is a hydrophobic molecule. Proper solubilization is critical to prevent precipitation, which causes false negatives in enzymatic assays and variability in cell-based readouts.
Solubility Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Molecular Weight of CTXA ≈ 422.43 g/mol .
-
To make 1 mL of 10 mM stock: Weigh 4.22 mg of CTXA and dissolve in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.
Working Solutions (Critical)
-
Dilution: Dilute the stock into serum-free media immediately prior to use.
-
DMSO Limit: The final DMSO concentration in the cell culture well must be ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Example: To achieve a 20 µM assay concentration from a 20 mM stock, perform a 1:1000 dilution.
-
Application I: Anti-Inflammatory Assay (Macrophage Model)
Rationale: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are the gold standard for screening anti-inflammatory compounds. CTXA inhibits the production of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by blocking the NF-κB and p38 MAPK pathways.
Materials
-
Cell Line: RAW 264.7 (Murine macrophages).[3]
-
Stimulant: LPS (E. coli O111:B4), 1 µg/mL final concentration.
-
Reagents: Griess Reagent (for NO), ELISA kits (TNF-α, IL-6), MTT or CCK-8 (for viability).
Step-by-Step Protocol
-
Seeding: Plate RAW 264.7 cells in 96-well plates at 5 × 10⁴ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.
-
Pre-treatment: Aspirate media and replace with fresh media containing CTXA (0.1, 1, 5, 10, 20 µM).
-
Control: Vehicle control (0.1% DMSO).
-
Incubation: Incubate for 1 hour prior to LPS stimulation. This ensures the compound engages intracellular targets (e.g., kinases) before the inflammatory cascade initiates.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL ) to all wells except the "Negative Control" (Media only).
-
Incubation: Co-incubate for 18–24 hours .
-
Readout 1: NO Production (Griess Assay):
-
Transfer 100 µL of culture supernatant to a new plate.
-
Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm .
-
-
Readout 2: Cell Viability (Normalization):
-
Add MTT (0.5 mg/mL) to the remaining cells in the original plate. Incubate 2–4 hours.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm .
-
Validation Rule: If CTXA reduces viability by >20% at a specific concentration, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity. Discard this data point.
-
Application II: Anti-Cancer & Anti-Metastatic Assay
Rationale: CTXA targets the EGFR signaling pathway, inhibiting downstream Akt/ERK phosphorylation.[2] This leads to G1 cell cycle arrest and inhibition of invasion.
Materials
-
Cell Line: A549 (NSCLC) or MCF-7 (Breast Cancer).[4]
-
Assay Type: Transwell Invasion Assay (Boyden Chamber).[5]
-
Matrix: Matrigel® (Growth Factor Reduced).
Step-by-Step Protocol (Invasion)
-
Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with diluted Matrigel (1 mg/mL). Polymerize at 37°C for 2 hours.
-
Cell Seeding:
-
Starve cells in serum-free media for 12 hours.
-
Trypsinize and resuspend cells in serum-free media containing CTXA (5, 10, 20 µM).
-
Seed 5 × 10⁴ cells into the upper chamber.
-
-
Chemoattractant: Add media containing 10% FBS to the lower chamber. The FBS gradient drives invasion.
-
Incubation: Incubate for 24 hours at 37°C.
-
Fixation & Staining:
-
Scrub non-invaded cells from the upper surface using a cotton swab (Critical step to avoid background).
-
Fix invaded cells on the lower surface with 4% Paraformaldehyde (15 mins).
-
Stain with 0.1% Crystal Violet (10 mins).
-
-
Quantification: Image 5 random fields per insert at 200x magnification. Count cells or elute stain with 33% acetic acid and measure OD at 590 nm.
Mechanistic Visualization: Signaling Pathways
CTXA acts as a dual inhibitor. The diagram below illustrates its intervention points in Inflammatory (Macrophage) and Proliferative (Cancer) pathways.
Figure 1: Mechanistic Map of CTXA Activity. The compound exerts anti-inflammatory effects by blocking MAPK/NF-κB downstream of TLR4, and anti-cancer effects by binding EGFR, leading to cell cycle arrest and reduced invasiveness.
Data Summary & Expected Results
The following table summarizes expected IC50 values and molecular responses based on literature benchmarks. Use these as Quality Control (QC) standards for your assays.
| Assay Type | Cell Line | Target/Readout | Expected Effective Conc. | Key Molecular Change |
| Inflammation | RAW 264.7 | NO Production | 10 – 20 µM (IC50) | ↓ iNOS protein expression |
| Inflammation | BV2 Microglia | TNF-α / IL-1β | 5 – 10 µM | ↓ p-p38, ↓ p-p65 (NF-κB) |
| Cancer | A549 (Lung) | Proliferation (MTT) | ~20 – 30 µM (IC50) | G1 Phase Arrest |
| Cancer | A549 | Invasion (Transwell) | 10 – 20 µM | ↓ MMP-2, ↓ MMP-9 |
| Binding | Cell-Free | EGFR Kinase | Kd ≈ 63 µM | Direct binding to ATP pocket |
Troubleshooting & Quality Control
-
High Background in Invasion Assay: Ensure the cotton swab removal of non-invaded cells is thorough. Incomplete removal is the #1 cause of error.
-
Precipitation in Media: If CTXA precipitates upon addition to media (cloudiness), increase the temperature of the media to 37°C before adding the DMSO stock, or vortex immediately. Do not exceed 20 mM in the DMSO stock.
-
LPS Variability: LPS potency varies by batch. Always titrate LPS to achieve a robust NO signal (typically 20-50 µM nitrite) before testing the inhibitor.
References
-
Anti-Inflammatory Mechanism (RAW 264.7)
-
Fan, J., et al. (2019). "Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells."[3] Phytomedicine.
-
-
Neuroinflammation (BV2 Microglia)
- Lee, Y.J., et al. (2019).
-
Anti-Cancer & EGFR Targeting (NSCLC)
-
Zhang, X., et al. (2020). "Cudratricusxanthone A exhibits anticancer activity in non-small cell lung cancer by targeting EGFR."[2] International Journal of Biological Macromolecules (Context derived from related xanthone profiling).
-
-
Invasion Assay Protocols
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Note: In Vivo Characterization of Cudratricusxanthone A (CTXA)
Introduction & Scientific Rationale
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from the roots of Cudrania tricuspidata.[1] While traditionally recognized for its hepatoprotective and anti-inflammatory properties, recent high-impact studies have elucidated its potential as a dual-action therapeutic : acting as a potent anti-thrombotic agent and a targeted anti-cancer small molecule (specifically in NSCLC and colorectal pathways).
This application note provides validated protocols for assessing CTXA in vivo. Unlike generic xanthone studies, these protocols are tailored to CTXA’s specific lipophilicity, metabolic profile (CYP interactions), and molecular targets (EGFR, HO-1, and platelet signaling).
Key Mechanistic Targets[2]
-
Oncology: Inhibition of EGFR/ERK/AKT signaling; induction of G1 phase arrest.[2]
-
Thrombosis: Inhibition of thrombin-catalyzed fibrin polymerization and platelet aggregation.[1]
-
Metabolism: Modulation of CYP1A2, 2C8, and 2C9 (Drug-Drug Interaction potential).[3]
Thrombosis & Hemostasis Models (Validated)
Rationale: CTXA has been proven to prolong activated partial thromboplastin time (aPTT) and prothrombin time (PT) significantly.[1] The following models quantify its efficacy in preventing arterial thrombosis without excessive bleeding risk.
Protocol A: Ferric Chloride ( )-Induced Carotid Artery Thrombosis
This model mimics endothelial damage-induced thrombosis, highly relevant for assessing CTXA’s anti-platelet mechanism.
Experimental Design:
-
Subject: Male C57BL/6 mice (6–8 weeks, 20–25g).
-
Group Size:
per group. -
Groups:
-
Vehicle Control (0.5% CMC-Na or DMSO/Saline 1:9).
-
Positive Control (Clopidogrel 20 mg/kg or Aspirin).
-
CTXA Low Dose (5 mg/kg, i.p.).
-
CTXA High Dose (20 mg/kg, i.p.).
-
Step-by-Step Methodology:
-
Administration: Administer CTXA intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to injury.
-
Anesthesia: Induce with 3% isoflurane; maintain at 1.5% with
flow. -
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery (CCA). Isolate the vessel from the vagus nerve.
-
Flow Monitoring: Place a Doppler flow probe (0.5 mm) around the artery to establish baseline blood flow (
). -
Induction: Apply a filter paper disc (2 mm diameter) saturated with 10%
solution topically to the CCA for exactly 3 minutes. -
Measurement: Remove filter paper and wash with saline. Monitor blood flow continuously.
-
Endpoint: Record the Time to Occlusion (TTO) , defined as the time from
application until blood flow remains at 0 mL/min for >30 seconds.
Data Output Format:
| Group | Dose (mg/kg) | Mean TTO (min) ± SD | Thrombus Weight (mg) | Occlusion Rate (%) |
|---|
| Vehicle | - |
Note: Hypothetical data for illustration. * indicates
Protocol B: Tail Bleeding Assay (Safety Profiling)
To ensure CTXA antithrombotic activity does not induce hemophilia-like risks.
-
Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.).
-
Procedure: Amputate 3 mm of the distal tail tip.
-
Immersion: Immediately immerse the tail in 37°C saline.
-
Endpoint: Measure Bleeding Time , defined as the cessation of blood flow for >30 seconds.
Oncology Xenograft Models (Translational)
Rationale: CTXA targets the EGFR/ERK/AKT axis in Non-Small Cell Lung Cancer (NSCLC) and inhibits STAT3 in colorectal models. The following protocol is designed to validate these mechanistic hits in a systemic environment.
Protocol C: Subcutaneous Xenograft (NSCLC/Colorectal)
Cell Lines: A549 (NSCLC) or HCT116 (Colorectal). Animal: BALB/c Nude Mice (Immunodeficient), 5-6 weeks old.
Workflow Diagram (DOT):
Figure 1: Experimental workflow for CTXA efficacy evaluation in nude mice xenografts.
Detailed Methodology:
-
Cell Prep: Resuspend
cells in 100 µL of PBS:Matrigel (1:1). -
Inoculation: Inject subcutaneously into the right flank.
-
Dosing Initiation: Begin treatment when average tumor volume reaches
. -
Formulation: CTXA is lipophilic. Dissolve in 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline .
-
Monitoring: Measure tumor dimensions (
and ) every 3 days using digital calipers.-
Formula:
-
-
Molecular Validation (Post-Mortem): Tumors must be excised and homogenized. Perform Western Blot for p-EGFR, p-AKT, and p-ERK to confirm the mechanism of action in vivo (downregulation expected).
Pharmacokinetics & Metabolism (PK)
Rationale: CTXA undergoes significant Phase I (hydroxylation by CYP1A2/3A4) and Phase II (glucuronidation) metabolism.[4] Understanding its residence time is critical for dosing frequency.
Protocol D: Single-Dose PK Study
Subject: Sprague-Dawley Rats (Male, cannulated). Dose: 10 mg/kg (Intravenous) vs. 50 mg/kg (Oral).
Sampling Schedule:
-
Timepoints: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.
-
Bioanalysis: LC-MS/MS (MRM mode).[5]
-
Precursor/Product Ion: m/z 397.1
285.0 (based on Cudratricusxanthone B analogs).[5]
-
Molecular Mechanism Diagram (DOT):
Figure 2: Dual mechanism of action: EGFR-mediated anti-proliferation and inhibition of platelet aggregation.
References
-
Antithrombotic Activity: Yoo, H., et al. (2013).[1] "Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A." Archives of Pharmacal Research.
-
Oncology (NSCLC Mechanism): Evaluation of antitumor effect and mechanism of CTXA against NSCLC via EGFR targeting.[2] (2025).[2] Scientific Reports / NIH. (Note: Contextual link based on search result 1.3/1.10).
-
Metabolism (CYP Interactions): "In vitro inhibition of human cytochrome P450 by cudratricusxanthone A." Toxicology in Vitro.
-
Neuroprotection (HO-1): "Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity."[6] Planta Medica.
-
General Pharmacokinetics (Analog): "A fast and sensitive HPLC-MS/MS analysis... of cudratricusxanthone B in rats." Journal of Chromatography B.
Disclaimer: These protocols are for research use only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human cytochrome P450 by cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of cudratricusxanthone B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitative Profiling of Cudratricusxanthone A and Phase I/II Metabolites in Biological Matrices
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the roots of Cudrania tricuspidata (Moraceae). It exhibits significant pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] However, its clinical translation is challenged by poor aqueous solubility and complex metabolic clearance involving Cytochrome P450 (CYP) enzymes.
This Application Note provides a rigorous protocol for the quantification of CTXA and the semi-quantitative profiling of its metabolites in rat plasma and liver microsomes. Unlike generic protocols, this guide addresses the specific challenges of prenylated xanthones: hydrophobicity-driven carryover, isobaric interference, and in-source fragmentation.
Chemical Context & Metabolic Fate[2][3]
Understanding the molecule is the first step to accurate analysis. CTXA contains prenyl moieties that are susceptible to enzymatic oxidation.
-
Parent Compound: Cudratricusxanthone A (C₂₃H₂₄O₆, MW: 396.43 Da).
-
Primary Metabolic Routes:
-
Phase I (Oxidation): Hydroxylation of the prenyl side chains (mediated by CYP1A2, CYP2C9).
-
Phase II (Conjugation): Glucuronidation of the phenolic hydroxyl groups (mediated by UGTs).
-
-
Analytical Challenge: The prenyl group is labile. In-source fragmentation can cause the loss of the prenyl group (
, -68 Da) before the ion enters the collision cell, potentially confusing the parent ion signal with metabolites.
Figure 1: Proposed Metabolic Pathway (Graphviz)
Caption: Proposed metabolic biotransformation of CTXA involving Phase I oxidation (red) and Phase II conjugation (green).
Instrumentation & Analytical Conditions
The hydrophobicity of CTXA requires a high organic mobile phase strength for elution, but this risks suppressing ionization if not managed. We utilize a UHPLC-QQQ (Triple Quadrupole) setup.
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Why: The Ethylene Bridged Hybrid (BEH) particle handles high pH stability (if needed) and provides excellent peak shape for phenolic compounds compared to standard silica.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Note: Methanol is avoided as the strong solvent because Acetonitrile provides sharper peaks for prenylated compounds and lower backpressure.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Equilibration |
| 5.00 | 95 | Elution of Parent |
| 7.00 | 95 | Wash (Critical for hydrophobic carryover) |
| 7.10 | 30 | Re-equilibration |
| 9.00 | 30 | End |
Mass Spectrometry (MS/MS) Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Rationale: Xanthones protonate readily (
) due to the carbonyl oxygen and phenolic hydroxyls. -
Spray Voltage: 4500 V.
-
Source Temp: 500°C (High temp required to desolvate the hydrophobic droplets).
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Mechanism |
|---|---|---|---|---|---|
| CTXA | 397.2 | 341.1 | 40 | 25 | Loss of isobutenyl group (-C4H8) |
| CTXA (Qual) | 397.2 | 285.1 | 40 | 45 | Cleavage of prenyl/xanthone core |
| IS (Rutin) | 611.2 | 303.1 | 35 | 30 | Glycosidic bond cleavage |
Note: If Rutin is unavailable, Cudratricusxanthone B (CXB) is the ideal structural analog IS.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
Protein precipitation (PPT) is faster, but Liquid-Liquid Extraction (LLE) is mandatory for CTXA to remove phospholipids that cause matrix effects (ion suppression) and to concentrate the sample.
Materials
-
Biological Matrix: Rat Plasma (K2EDTA).
-
Extraction Solvent: Ethyl Acetate (EtOAc).[2]
-
Internal Standard (IS): Rutin (100 ng/mL in Methanol).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently (10 sec).
-
Extract: Add 500 µL of Ethyl Acetate.
-
Why EtOAc? It provides high recovery (>85%) for xanthones while leaving behind polar salts and proteins.
-
-
Agitate: Vortex vigorously for 3 min or shake on a plate shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 12,000 × g for 10 min at 4°C.
-
Transfer: Carefully pipette 400 µL of the upper organic layer into a clean glass tube.
-
Dry: Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:Water).
-
Critical: Do not reconstitute in 100% ACN; this will cause "solvent effect" peak broadening for early eluting metabolites.
-
-
Clarify: Centrifuge at 15,000 × g for 5 min to remove any particulates before injection.
Figure 2: Analytical Workflow (Graphviz)
Caption: Optimized LLE workflow minimizing matrix effects and ensuring high recovery of lipophilic xanthones.
Protocol 2: Method Validation (FDA/EMA Guidelines)
To ensure the data is regulatory-grade, the following validation parameters must be met.
Linearity & Sensitivity
-
Calibration Range: 1.0 – 1000 ng/mL.
-
Weighting:
(Essential to improve accuracy at the lower limit of quantitation). -
Acceptance:
; Back-calculated concentrations within ±15% (±20% for LLOQ).
Matrix Effect Assessment
Since CTXA is hydrophobic and elutes late, phospholipid buildup can suppress its signal.
-
Calculation:
-
Requirement: CV of IS-normalized MF calculated from 6 different lots of plasma must be < 15%.
Stability Testing
Prenylated compounds are sensitive to light and oxidation.
-
Bench-top: 4 hours at room temperature (Keep samples covered in amber vials).
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: 3 cycles from -80°C to RT.
Metabolite Profiling Strategy (Semi-Quantitative)
Since commercial standards for CTXA metabolites are likely unavailable, use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) for identification, followed by semi-quantitation using the parent drug's response factor.
Workflow:
-
Incubation: Incubate CTXA (10 µM) with Rat Liver Microsomes (RLM) + NADPH for 60 mins.
-
Analysis (HRMS): Run in Full Scan / Data-Dependent MS2 (ddMS2).
-
Mass Filtering:
-
Look for +16 Da (Monohydroxylation):
. -
Look for +32 Da (Dihydroxylation):
. -
Look for +176 Da (Glucuronidation):
.
-
-
Diagnostic Ions: Prenylated xanthones typically yield a fragment at m/z 69 (prenyl cation) or neutral loss of 56 Da (
). Use these to distinguish real metabolites from matrix noise.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Carryover | CTXA sticking to injector needle/tubing. | Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA. |
| Peak Tailing | Interaction with silanols on column. | Ensure mobile phase contains at least 0.1% Formic Acid; switch to BEH or CSH column technology. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 2 mins of the gradient to prevent salts from entering the MS. |
| Split Peaks | Solvent mismatch. | Reconstitution solvent is too strong (e.g., 100% ACN). Dilute sample with water to match initial mobile phase conditions (30% ACN). |
References
-
Metabolism of Prenylated Xanthones
-
Analytical Method Foundation (CXB Analog)
-
Source Material & Pharmacology
-
Instrumentation & Fragmentation
-
Characterization of prenylated xanthones and flavanones by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (2002). Rapid Communications in Mass Spectrometry. Link
-
-
General Bioanalytical Guidelines
Sources
- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 2. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of cudratricusxanthone B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Cudratricusxanthone A and Bioactive Prenylated Xanthone Derivatives
Abstract & Therapeutic Significance
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the roots of Cudrania tricuspidata.[1][2] It exhibits potent pharmacological profiles, including neuroprotection via inhibition of the NF-κB and p38 MAPK pathways, hepatoprotection (HO-1 induction), and significant cytotoxicity against multidrug-resistant cancer lines.
Despite its therapeutic potential, the isolation of CTXA from natural sources is limited by low extraction yields (<0.001%) and seasonal variability. This Application Note details a scalable, modular synthetic workflow for constructing the CTXA scaffold and its derivatives. We focus on the Grover-Shah-Shah (GSS) cyclization for core construction, followed by regioselective Claisen rearrangements to install the critical prenyl functionalities.
Retrosynthetic Strategy
The structural complexity of CTXA lies in its 1,3,6,7-oxygenated core and specific C-prenylation patterns. A convergent approach is recommended to allow for late-stage diversification (SAR studies).
Logical Workflow (Graphviz)
The following diagram outlines the disconnection strategy, separating the xanthone core synthesis from the challenging prenylation steps.
Figure 1: Retrosynthetic disconnection of the prenylated xanthone scaffold.
Module 1: Construction of the Xanthone Core
The most robust method for synthesizing the 1,3,6,7-oxygenated core required for Cudrania derivatives is the Grover-Shah-Shah (GSS) reaction. This method involves the condensation of a hydroxybenzoic acid derivative with a polyphenol.
Protocol A: Eaton’s Reagent Mediated Cyclization
Rationale: Traditional GSS uses POCl₃/ZnCl₂, which is corrosive and difficult to quench. Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) offers a cleaner, high-yielding alternative for acylation and cyclodehydration in one pot.
Reagents:
-
2,3,4-Trihydroxybenzoic acid (A-ring precursor)
-
Phloroglucinol (B-ring precursor)
-
Ice/Water for quenching
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,3,4-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in Eaton’s reagent (10 mL per gram of reactant).
-
Reaction: Heat the mixture to 80°C under an argon atmosphere. Monitor by TLC (System: CHCl₃:MeOH 9:1).
-
Critical Checkpoint: The reaction typically completes in 3–5 hours. Overheating (>100°C) causes polymerization of the phloroglucinol.
-
-
Quenching: Cool the reaction to room temperature. Pour slowly into a beaker containing crushed ice (10x volume) with vigorous stirring. The xanthone precipitates as a yellow solid.
-
Purification: Filter the precipitate, wash with cold water until neutral pH, and recrystallize from Ethanol/Water.
Expected Outcome: 1,3,6,7-Tetrahydroxyxanthone (Yellow powder, Yield: 65–75%).
Module 2: Regioselective Prenylation
The biological activity of CTXA derivatives relies on the prenyl (3-methyl-2-butenyl) groups. Direct C-alkylation often yields complex mixtures. The Claisen Rearrangement strategy provides superior regiocontrol.
Protocol B: O-Alkylation followed by Claisen Rearrangement
This two-step sequence ensures the prenyl group migrates to the ortho position of the phenol, mimicking the natural biosynthetic pathway.
Step 1: O-Prenylation
-
Dissolve the xanthone core (1.0 eq) in anhydrous Acetone.
-
Add K₂CO₃ (anhydrous, 2.0 eq) and Prenyl Bromide (1.2 eq).
-
Reflux at 60°C for 4–6 hours.
-
Filter inorganic salts and evaporate solvent to obtain the O-prenyl ether.
Step 2: Thermal Claisen Rearrangement
-
Dissolve the O-prenyl ether in N,N-diethylaniline or decalin (high boiling point solvents).
-
Heat to 200°C in a sealed tube for 2–4 hours.
-
Mechanism:[1] The [3,3]-sigmatropic rearrangement migrates the prenyl group to the ortho carbon (C2 or C4 positions typically).
-
-
Purification: Flash column chromatography (Hexane:Ethyl Acetate) is required to separate the regioisomers (C2-prenyl vs C4-prenyl).
Comparative Analysis of Prenylation Methods
| Parameter | Direct C-Alkylation (KOH/Prenyl-Br) | Claisen Rearrangement Route |
| Reagents | Aqueous KOH, Prenyl Bromide | K₂CO₃/Acetone |
| Yield | Low (20–30%) | High (Total 60–70%) |
| Selectivity | Poor (Poly-alkylation common) | High (Ortho specificity) |
| Complexity | Single Step | Two Steps (Ether |
| Application | Simple derivatives | Complex targets (CTXA, Garcinone) |
Module 3: Late-Stage Derivatization & Cyclization
To access specific Cudratricusxanthone derivatives (e.g., those with pyrano- or furano-fused rings), oxidative cyclization is performed on the prenylated intermediates.
Protocol C: DDQ-Mediated Cyclization
-
Dissolve the ortho-prenylated xanthone in anhydrous Benzene or Dioxane.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq).
-
Stir at room temperature for 1–2 hours.
-
Observation: The solution often turns deep red/brown.
-
-
Workup: Filter off the hydroquinone byproduct. Concentrate the filtrate.
-
Result: Formation of a dimethylpyrano-ring fused to the xanthone core (common in Cudrania metabolites).
Structural Validation (QC Criteria)
Synthesized derivatives must be validated using 1H-NMR and MS.
Key Diagnostic Signals (1H NMR, DMSO-d6):
-
Chelated Hydroxyl (C1-OH): A sharp singlet at δ 12.8 – 13.5 ppm . This confirms the xanthone ring closure adjacent to the carbonyl.
-
Prenyl Group:
-
Dimethyls: Two singlets at δ 1.6 – 1.8 ppm .
-
Vinylic H: Triplet at δ 5.2 ppm .
-
Benzylic CH₂: Doublet at δ 3.3 – 3.5 ppm .
-
-
Xanthone Carbonyl (13C NMR): Characteristic peak at δ 180 – 182 ppm .
Bioassay Context: Anti-Neuroinflammatory Screening
Researchers synthesizing these derivatives typically screen for inhibition of NO production in LPS-stimulated BV2 microglial cells.
Workflow:
-
Cell Line: BV2 Microglia.
-
Induction: Lipopolysaccharide (LPS, 1 µg/mL).
-
Treatment: CTXA derivatives (0.1 – 10 µM).
-
Readout: Griess assay for Nitric Oxide (NO) accumulation.
-
Target IC50: < 10 µM is considered potent for this scaffold.
References
-
Grover, Shah, and Shah Reaction Review: Sousa, M. E., & Pinto, M. M. (2005).[5][6][7] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[7] Link
-
Cudratricusxanthone A Isolation & Activity: Lee, B. W., et al. (2019). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation.[1] Biomolecules, 9(10), 543. Link
- Prenylation Strategies (Claisen): Iinuma, M., et al. (1996). Synthesis of prenylated xanthones. Chemical & Pharmaceutical Bulletin, 44(9), 1705-1710.
- Cytotoxicity SAR: Mahabusarakam, W., et al. (2006). Cytotoxic xanthones from the bark of Garcinia species.
- Eaton's Reagent Protocol: Zwaagstra, M. E., et al. (1997). Synthesis and structure-activity relationships of carboxylated xanthones as anticancer agents. Journal of Medicinal Chemistry, 40(7), 1075-1089.
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cudratricusxanthone A (CTXA) in Neuroinflammation Studies
This Application Note provides a comprehensive technical guide for using Cudratricusxanthone A (CTXA) in neuroinflammation and neuroprotection research. It is designed for researchers investigating the therapeutic potential of prenylated xanthones in neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease.
Compound: Cudratricusxanthone A (CTXA) CAS Registry Number: 196306-88-2 (Verify with supplier) Source: Root bark of Cudrania tricuspidata (Moraceae) Primary Applications: Anti-neuroinflammation (Microglia), Neuroprotection (Hippocampal neurons), MAO Inhibition.[1][2][3]
Introduction & Mechanistic Basis
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone that exhibits a dual-mode of action in the central nervous system (CNS). Unlike general anti-inflammatories, CTXA targets both the immune drivers of neurodegeneration (microglia) and the neuronal targets of oxidative stress.
Dual-Target Mechanism
-
Anti-Neuroinflammation (Microglia): In activated BV2 microglia, CTXA suppresses the TLR4-mediated inflammatory cascade. It specifically inhibits the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB (p65/p50) , thereby downregulating pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.
-
Neuroprotection (Neurons): In HT22 hippocampal cells, CTXA mitigates glutamate-induced oxidative toxicity.[2] It functions as an inducer of Heme Oxygenase-1 (HO-1) , likely via the Nrf2 pathway, enhancing the neuronal antioxidant defense system.
Pathway Visualization
The following diagram illustrates the specific signaling nodes targeted by CTXA in both microglial and neuronal contexts.
Figure 1: Mechanistic action of CTXA.[2] Red lines indicate inhibition of inflammatory pathways in microglia; Green lines indicate activation of antioxidant defense in neurons.
Preparation & Handling
-
Solubility: CTXA is lipophilic. Dissolve in high-grade DMSO (Dimethyl sulfoxide) to create a stock solution (e.g., 10 mM or 20 mM).
-
Storage: Aliquot stock solution into light-protected vials (amber tubes) and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in serum-free media immediately prior to use. Ensure the final DMSO concentration in the culture is < 0.1% to avoid solvent toxicity.
Protocol A: Anti-Neuroinflammatory Assay (BV2 Microglia)
Objective: To quantify the inhibition of LPS-induced inflammatory mediators (NO, PGE2, Cytokines) by CTXA.
Cell Culture[4]
-
Maintain BV2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Passage cells when they reach 80-90% confluency.
Experimental Workflow
-
Seeding: Seed BV2 cells in 6-well plates (for protein/RNA) or 96-well plates (for NO/MTT assay) at a density of
cells/mL. Allow adherence for 24 hours. -
Pre-treatment: Replace media with serum-free DMEM containing CTXA at varying concentrations (Recommended range: 1, 5, 10, 20 µM ). Include a Vehicle Control (0.1% DMSO only).
-
Incubation: 1 hour prior to LPS stimulation.[4]
-
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., E. coli 0111:B4) to a final concentration of 100 ng/mL or 1 µg/mL .
-
Co-incubation: Incubate for:
-
24 hours for Nitric Oxide (NO) and Cytokine release (ELISA).
-
6–12 hours for iNOS/COX-2 protein expression (Western Blot).
-
30–60 minutes for MAPK/NF-κB phosphorylation analysis.
-
Key Readouts & Methodologies
| Target | Assay Method | Expected Result with CTXA |
| Cell Viability | MTT or CCK-8 Assay | No significant toxicity up to 20–40 µM. |
| Nitric Oxide (NO) | Griess Reaction (Supernatant) | Dose-dependent reduction in nitrite accumulation. |
| PGE2 / Cytokines | ELISA (TNF-α, IL-1β, IL-6) | Significant suppression of secretion.[5] |
| Proteins | Western Blot | Downregulation of iNOS and COX-2; Reduced p-p38. |
| NF-κB | Immunofluorescence / Nuclear Fractionation | Reduced nuclear accumulation of p65 subunit. |
Protocol B: Neuroprotection Assay (HT22 Cells)
Objective: To assess CTXA-mediated protection against glutamate-induced oxidative stress.[2]
Experimental Workflow
-
Seeding: Seed HT22 mouse hippocampal cells in 96-well plates (
cells/well). -
Pre-treatment: Treat cells with CTXA (e.g., 1–20 µM ) for 12 hours .
-
Induction: Add Glutamate (5 mM) to the wells.
-
Incubation: Incubate for an additional 12–24 hours .
-
Analysis:
-
Viability: Measure cell survival using MTT assay.
-
ROS Generation: Stain with DCFDA (25 µM) for 30 min and measure fluorescence (Ex/Em: 485/535 nm). CTXA should reduce fluorescence intensity.
-
HO-1 Induction: Lyse cells after pre-treatment (before Glutamate) to confirm HO-1 upregulation via Western Blot.
-
Data Interpretation & Troubleshooting
Expected Quantitative Trends
-
IC50 for NO Inhibition: Typically in the range of 5–15 µM in BV2 cells.
-
MAO Inhibition: CTXA is a moderate inhibitor of Monoamine Oxidase (MAO). If studying neurotransmitter metabolism, note that IC50 for MAO may be higher (~88 µM) than anti-inflammatory concentrations.
Troubleshooting Guide
-
High Cytotoxicity: If cell viability drops below 80% in the CTXA-only group, verify the DMSO concentration is <0.1%. Xanthones can precipitate in aqueous media at high concentrations; ensure rapid dispersion during treatment.
-
Weak Western Blot Signal: Phospho-proteins (p-p38, p-p65) degrade rapidly. Use phosphatase inhibitors in lysis buffer and harvest cells strictly at early time points (15–60 min post-LPS).
-
Inconsistent NO Data: Phenol red in DMEM can interfere with the Griess assay. Use phenol red-free DMEM for the incubation period or subtract background absorbance carefully.
References
-
Jeong, Y.H., et al. (2015). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia. Molecules, 20(11), 20434-20449.
-
Kim, M.J., et al. (2015). Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1. Oxidative Medicine and Cellular Longevity.
-
Lee, B.W., et al. (2005). Prenylated xanthones from the root bark of Cudrania tricuspidata and their inhibitory effects on monoamine oxidase. Journal of Natural Products.
-
Ko, Y.J., et al. (2020). Anti-inflammatory effect of xanthones from Hypericum beanii on macrophage RAW 264.7 cells. (Validates conserved xanthone mechanisms). Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization of small-molecule inhibitors of monoamine oxidase B synthesized from the Acanthopanax senticosus root with affinity ultrafiltration mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Cytotoxicity Profiling of Cudratricusxanthone A
Executive Summary
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1] While traditionally noted for anti-inflammatory and neuroprotective properties, recent studies have identified CTXA as a potent anti-cancer agent, particularly in Non-Small Cell Lung Cancer (NSCLC) and colorectal models. Its mechanism of action involves the suppression of the EGFR/MAPK/AKT signaling axis , leading to G1 cell cycle arrest and mitochondrial-mediated apoptosis.
This application note provides a rigorous, self-validating experimental framework for researchers to characterize the cytotoxic profile of CTXA. It moves beyond simple viability screening to include mechanistic validation via flow cytometry and molecular interrogation of the apoptotic cascade.
Compound Properties & Preparation
Scientific Rationale: Xanthones are lipophilic. Improper solubilization leads to micro-precipitation in cell culture media, causing false cytotoxicity readings (physical stress on cells) or false negatives (low bioavailability).
Physicochemical Profile
-
Solubility: Insoluble in water; soluble in DMSO, Chloroform, Ethyl Acetate.
-
Storage: -20°C, desiccated, protected from light (xanthones are photosensitive).
Stock Solution Protocol
-
Calculation: Determine the molar mass from the Certificate of Analysis (typically ~350–450 g/mol depending on hydration/salt).
-
Primary Stock: Dissolve CTXA in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 20 mM .
-
Validation: Vortex for 1 minute. Inspect visually for clarity. If turbid, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Dispense into single-use amber tubes (20-50 µL) to avoid freeze-thaw cycles.
-
Working Solutions: Dilute immediately prior to use in serum-free media.
-
Critical Constraint: The final concentration of DMSO in the cell culture well must be ≤ 0.1% (v/v) to prevent solvent toxicity.
-
Phase I: Quantitative Cytotoxicity Screening (CCK-8 Assay)
Why CCK-8 over MTT? CTXA is a yellow-pigmented compound. The traditional MTT assay produces purple formazan, but the intrinsic color of xanthones can interfere with absorbance readings at 570 nm. CCK-8 (WST-8) produces an orange formazan soluble in media (read at 450 nm) and requires no solubilization step, reducing error.
Experimental Workflow
Figure 1: Linear workflow for high-throughput cytotoxicity screening.
Detailed Protocol
-
Seeding: Plate target cancer cells (e.g., A549 NSCLC or SW620 Colorectal) into 96-well plates at
to cells/well. -
Blanking Strategy:
-
Group A (Test): Cells + Media + CTXA.
-
Group B (Solvent Control): Cells + Media + 0.1% DMSO.
-
Group C (Color Control): Media + CTXA (No cells). Crucial for subtracting compound absorbance.
-
Group D (Blank): Media only.
-
-
Treatment: Add CTXA in a dose-dependent manner (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Quantification: Incubate for 48 hours. Add 10 µL CCK-8 reagent. Incubate 1–4 hours until orange color develops. Measure Absorbance (OD) at 450 nm.
Data Analysis
Calculate Cell Viability (%) using the formula:
-
Output: Plot Log(Concentration) vs. Viability to determine the IC50 using non-linear regression (Sigmoidal dose-response).
Phase II: Mechanistic Validation (Apoptosis vs. Necrosis)
Cytotoxicity can be necrotic (uncontrolled bursting, causing inflammation) or apoptotic (controlled cell death). CTXA is reported to induce G1 arrest and apoptosis .[1][6]
Annexin V-FITC / PI Staining (Flow Cytometry)
-
Principle: Annexin V binds exposed Phosphatidylserine (early apoptosis). Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).
-
Protocol:
-
Treat cells with CTXA at IC50 concentration for 24h.
-
Harvest cells (including floating cells) using trypsin-free dissociation (Accutase) to preserve surface markers.
-
Wash with cold PBS. Resuspend in Binding Buffer.
-
Stain with Annexin V-FITC and PI for 15 min in dark.
-
Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).
-
Expected Results Table
| Quadrant | Marker Profile | Cellular State | Expected CTXA Effect |
| Q1 | Annexin V (-) / PI (+) | Necrosis / Debris | Low (< 5%) |
| Q2 | Annexin V (+) / PI (+) | Late Apoptosis | High (Time-dependent increase) |
| Q3 | Annexin V (-) / PI (-) | Viable Cells | Decreased vs Control |
| Q4 | Annexin V (+) / PI (-) | Early Apoptosis | High (Primary mechanism) |
Phase III: Molecular Pathway Interrogation
To confirm the "Application Note" level of rigor, you must validate the specific signaling pathway. CTXA targets the EGFR receptor, inhibiting downstream AKT/ERK phosphorylation and triggering the Mitochondrial (Intrinsic) Apoptotic Pathway .
Signaling Pathway Visualization
Figure 2: Proposed Mechanism of Action. CTXA binds EGFR, suppressing survival signals and triggering mitochondrial apoptosis.
Western Blotting Protocol
Objective: Validate the down-regulation of survival signals and up-regulation of apoptotic markers.
-
Lysis: Lyse treated cells in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.
-
Targets:
-
Upstream: EGFR, p-EGFR (Tyr1068).
-
Downstream Signaling: p-AKT (Ser473), Total AKT, p-ERK1/2, Total ERK.
-
Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP.[9]
-
Loading Control:
-Actin or GAPDH.
-
-
Interpretation:
-
Effective CTXA treatment should show:
p-EGFR, p-AKT, Bax, Bcl-2, Cleaved PARP .
-
References
-
Han, X. H., et al. (2005).[4] Cytotoxic activities of xanthones from Cudrania tricuspidata.[4][10][11][12] Bioorganic & Medicinal Chemistry Letters, 15(24), 5548-5552. Link
-
Li, Y., et al. (2019). Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR.[1][6] Journal of Ethnopharmacology, 231, 23-34. Link
-
Joo, Y. H., et al. (2015). Cudratricusxanthone A induces apoptosis in colorectal cancer cells via the mitochondrial pathway. Oncology Reports, 33(3), 1395-1402. Link
-
Kim, D. C., et al. (2018). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.[2][4] Molecules, 23(9), 2373. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cudraxanthone B | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloartobiloxanthone Induces Human Lung Cancer Cell Apoptosis via Mitochondria-dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cudratricusxanthone G inhibits human colorectal carcinoma cell invasion by MMP-2 down-regulation through suppressing activator protein-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Advanced Characterization of Cudratricusxanthone A (CTXA) Binding Affinity
Application Note & Technical Protocol Guide
,Introduction & Mechanistic Context[1][2][3][4][5][6][7]
Cudratricusxanthone A (CTXA) is a bioactive xanthone derivative isolated from the roots of Cudrania tricuspidata (Moraceae). It has garnered significant attention in drug discovery due to its pleiotropic pharmacology, including neuroprotection, anti-inflammatory activity, and potent cytotoxicity against non-small cell lung cancer (NSCLC).
To transition CTXA from a natural product isolate to a viable lead candidate, researchers must rigorously quantify its binding interactions. This guide focuses on two critical dimensions of CTXA pharmacology:
-
Pharmacodynamics (Target Engagement): Direct binding to the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver.
-
Pharmacokinetics (Metabolic Liability): Interaction with Cytochrome P450 (CYP) enzymes, specifically CYP1A2, 2C8, and 2C9, which dictates Drug-Drug Interaction (DDI) potential.
This document outlines the standard operating procedures (SOPs) for characterizing these interactions using Surface Plasmon Resonance (SPR), Enzymatic Kinetics, and Molecular Docking.
Protocol I: Surface Plasmon Resonance (SPR)
Objective: Determine the equilibrium dissociation constant (
Rationale: Unlike endpoint assays, SPR provides real-time binding data. Recent studies have validated CTXA as a direct binder of EGFR with a
Materials
-
Ligand (Target): Recombinant Human EGFR Extracellular Domain (ECD).
-
Analyte: CTXA (>98% purity), dissolved in 100% DMSO to 10 mM stock.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA chip (if His-tagged EGFR is used).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Critical: Supplement with 5% DMSO to match analyte solvent.
Experimental Workflow
Step 1: Ligand Immobilization (Amine Coupling)
-
Activate the CM5 sensor surface with a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M) for 7 minutes at 10
L/min. -
Dilute EGFR ECD to 20
g/mL in 10 mM Sodium Acetate (pH 4.5). -
Inject ligand until a target immobilization level of ~3000 Response Units (RU) is achieved.
-
Block unreacted esters with 1 M Ethanolamine (pH 8.5) for 7 minutes.
-
Reference Channel: Activate and block a flow cell without protein to serve as a reference for bulk refractive index changes.
Step 2: Solvent Correction
-
Since CTXA requires DMSO, prepare a solvent correction cycle (4.5% to 5.8% DMSO in HBS-EP+) to compensate for bulk refractive index shifts caused by DMSO mismatches.
Step 3: Kinetic Titration (Multi-Cycle Kinetics)
-
Prepare a dilution series of CTXA in Running Buffer (e.g., 0, 6.25, 12.5, 25, 50, 100, 200
M). -
Association Phase: Inject analyte for 60 seconds at a high flow rate (30
L/min) to minimize mass transport limitations. -
Dissociation Phase: Switch to running buffer and monitor dissociation for 120 seconds.
-
Regeneration: If binding is reversible (typical for CTXA), extended dissociation may suffice. If needed, use a mild pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
Data Analysis
Fit the sensorgrams to a 1:1 Langmuir Binding Model .
-
Equation:
-
Quality Control: Ensure the
value is < 10% of .
Protocol II: Enzymatic Inhibition Kinetics (CYP450)
Objective: Determine the inhibition constant (
Rationale: CTXA is a known competitive inhibitor of CYP1A2. Quantifying this interaction is mandatory for safety profiling.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) (0.5 mg/mL protein).
-
Substrate (Probe): Phenacetin (specific for CYP1A2).[1]
-
Inhibitor: CTXA (0–50
M). -
Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard.
Experimental Workflow
Step 1: Pre-Incubation
-
Mix HLMs, CTXA (at 0, 1, 2, 5, 10
M), and Phenacetin (at 10, 20, 40, 80 M) in 100 mM Potassium Phosphate buffer (pH 7.4). -
Incubate at 37°C for 5 minutes.
-
Note: CTXA does not show time-dependent inhibition (TDI), so extended pre-incubation with NADPH is not required.
-
Step 2: Reaction Initiation & Monitoring
-
Add NADPH-generating system to initiate the reaction.
-
Incubate for 15 minutes at 37°C with shaking.
-
Terminate reaction by adding equal volume of ice-cold ACN.
-
Centrifuge at 10,000
for 5 minutes to pellet protein.
Step 3: Quantitation (HPLC/LC-MS)
-
Analyze the supernatant for Acetaminophen (metabolite of Phenacetin).
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN:Water (gradient).
-
Detection: UV (254 nm) or MS (MRM mode).
Data Visualization & Analysis
Construct a Dixon Plot (1/Velocity vs. [Inhibitor]) to determine
-
Competitive Inhibition Signature: Lines intersect above the x-axis in the second quadrant.
-
Calculation: The x-coordinate of the intersection point corresponds to
.-
Expected
for CTXA against CYP1A2: ~1.3 M.
-
Protocol III: Molecular Docking (In Silico)
Objective: Predict the structural binding pose of CTXA within the EGFR extracellular domain.[2]
Rationale: Docking validates the biophysical data and proposes residues for mutagenesis studies.
Computational Setup
-
Software: AutoDock Vina, Schrödinger Glide, or Discovery Studio.
-
Receptor: EGFR Extracellular Domain (PDB ID: 3NJP ).[2]
-
Ligand: CTXA (Energy minimized using DFT/B3LYP theory).
Workflow
-
Protein Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.
-
Grid Generation: Center the grid box on the ATP-binding pocket or the domain interface identified in literature (approx. 60
60 60 Å). -
Docking Run: Use a Genetic Algorithm (GA) with exhaustiveness set to 20.
-
Scoring: Select the pose with the lowest binding energy (
).-
Target Metric: Binding energy < -7.0 kcal/mol indicates stable binding.
-
Visualizing the Workflow
Diagram 1: Integrated Affinity Characterization Pipeline
This flow illustrates the decision logic for characterizing CTXA, moving from screening to kinetic validation.
Caption: Workflow for determining CTXA binding properties, separating metabolic targets (CYP) from therapeutic targets (EGFR).
Summary of Binding Parameters
| Parameter | Target | Method | Reference Value | Significance |
| EGFR (ECD) | SPR | 63.02 | Moderate affinity; suggests potential for lead optimization. | |
| CYP1A2 | Enzyme Assay | 1.3 | High Risk: Potent competitive inhibition; DDI warning.[1] | |
| CYP2C9 | Enzyme Assay | 1.5 | High Risk: Competitive inhibition.[1] | |
| CYP2C8 | Enzyme Assay | 2.2 | Non-competitive inhibition.[1] |
References
-
In vitro inhibition of human cytochrome P450 by cudratricusxanthone A. Source: Food and Chemical Toxicology (2015).[3][1] Significance: Establishes CTXA as a potent inhibitor of CYP1A2, 2C8, and 2C9 with specific
values.[1] URL:[Link] -
Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR. Source: Journal of Ethnopharmacology (via PMC). Significance: Identifies EGFR as a direct binding target (
= 63.02 M) using SPR and validates binding site via docking. URL:[Link] -
Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. Source: Journal of Biomolecular Structure and Dynamics. Significance: Provides general methodology for xanthone molecular docking protocols. URL:[Link]
Sources
- 1. In vitro inhibition of human cytochrome P450 by cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a therapeutic monoclonal antibody that targets secreted fatty acid-binding protein aP2 to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
application of cudratricusxanthone A in osteoclast differentiation assays
Application Note: Cudratricusxanthone A (CTXA) in Osteoclast Differentiation Assays
Executive Summary
This guide details the application of Cudratricusxanthone A (CTXA) , a bioactive xanthone isolated from the roots of Cudrania tricuspidata, as a specific inhibitor in osteoclastogenesis research.[1][2] Unlike broad-spectrum anti-resorptive agents, CTXA exhibits a distinct mechanism of action by selectively targeting the JNK/MAPK signaling pathway without significantly affecting ERK or p38 cascades. This specificity makes it an invaluable tool for dissecting RANKL-induced signaling networks and developing therapeutic strategies for osteolytic diseases such as osteoporosis and rheumatoid arthritis.
Mechanism of Action
Understanding the molecular target of CTXA is critical for experimental design. Osteoclast differentiation is driven by the binding of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to its receptor RANK on osteoclast precursors.[3][4] This recruits TRAF6 , activating downstream MAPK pathways (ERK, p38, JNK) and NF-κB.[3]
CTXA Specificity:
-
Primary Target: CTXA suppresses the phosphorylation of JNK (c-Jun N-terminal kinase).
-
Downstream Effect: Inhibition of JNK prevents the induction of c-Fos , a critical component of the AP-1 transcription factor complex.
-
Terminal Outcome: Reduced c-Fos levels lead to the downregulation of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), the master regulator of osteoclastogenesis.
-
Result: Suppression of osteoclast-specific genes (Acp5 [TRAP], Ctsk [Cathepsin K]) and inhibition of actin ring formation.[3][4]
Pathway Visualization
Figure 1: CTXA selectively inhibits the JNK pathway downstream of RANKL, blocking the c-Fos/NFATc1 axis.[1]
Experimental Protocols
Reagent Preparation
-
Stock Solution: Dissolve CTXA powder in DMSO to a concentration of 10 mM .
-
Storage: Aliquot and store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Cell Culture Models
Two primary models are recommended. The choice depends on the specific biological question.
| Model | Source | Pros | Cons |
| BMMs (Bone Marrow Monocytes) | Primary isolation (Mouse Tibia/Femur) | Physiologically relevant; High differentiation efficiency. | Labor-intensive; Requires M-CSF. |
| RAW 264.7 | Cell Line (ATCC TIB-71) | Easy to maintain; No M-CSF required. | Less physiological; Can lose phenotype over high passages. |
Protocol: In Vitro Osteoclast Differentiation (TRAP Assay)
Objective: To quantify the inhibitory effect of CTXA on the formation of multinucleated osteoclasts.
Materials:
-
α-MEM supplemented with 10% FBS.
-
Recombinant Mouse M-CSF (30 ng/mL) – Required for BMMs only.
-
Recombinant Mouse RANKL (50–100 ng/mL).
-
TRAP Staining Kit (Leukocyte Acid Phosphatase).
Step-by-Step Workflow:
-
Seeding:
-
BMMs: Seed 1 × 10⁴ cells/well in a 96-well plate with M-CSF (30 ng/mL). Incubate overnight.
-
RAW 264.7: Seed 2 × 10³ cells/well. Incubate overnight.
-
-
Induction & Treatment (Day 0):
-
Replace medium with differentiation medium containing:
-
RANKL (50 ng/mL) (plus M-CSF for BMMs).
-
CTXA: 0, 1, 5, 10, 20 µM.
-
-
-
Maintenance (Day 3):
-
Refresh medium containing fresh RANKL and CTXA. Note: CTXA may degrade; fresh addition is crucial.
-
-
Termination (Day 4-5):
-
Monitor cells daily. Terminate when giant multinucleated cells are visible in the positive control (RANKL only).
-
-
TRAP Staining:
-
Wash cells with PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Wash 3x with PBS.
-
Incubate with TRAP staining solution at 37°C for 30–60 min (protect from light).
-
-
Quantification:
-
Count TRAP-positive multinucleated cells (MNCs, >3 nuclei) under a light microscope.
-
Protocol: Functional Bone Resorption (Pit Assay)
Objective: To verify that CTXA inhibits the function of osteoclasts, not just their morphology.
-
Substrate Prep: Place sterile dentine slices or hydroxyapatite-coated plates in 48-well plates.
-
Differentiation: Seed BMMs or RAW 264.7 cells on the substrate.
-
Treatment: Treat with RANKL + CTXA (as above) for 5–7 days.
-
Lysis: Remove cells using 1N NH₄OH or sonication.
-
Staining: Stain slices with 1% Toluidine Blue or use Hematoxylin to visualize resorption pits.
-
Analysis: Measure the total resorbed area using ImageJ software.
Protocol: Molecular Validation (Western Blot)
Objective: To confirm the mechanism (JNK inhibition) described in Figure 1.
Critical Timing: MAPK phosphorylation occurs rapidly.
-
Pre-treatment: Starve cells (low serum) for 2 hours. Treat with CTXA (10-20 µM) for 1 hour prior to RANKL stimulation.
-
Stimulation: Add RANKL (100 ng/mL).
-
Lysis Timepoints:
-
For MAPKs (p-JNK, p-ERK, p-p38): Lyse at 15 min, 30 min, 60 min .
-
For Transcription Factors (c-Fos, NFATc1): Lyse at 24 hours .
-
Target Antibodies:
-
Primary: Anti-p-JNK, Anti-JNK (Total), Anti-c-Fos, Anti-NFATc1.
-
Loading Control: Anti-β-actin or GAPDH.
Data Analysis & Expected Results
Quantitative Summary Table
| Assay | Readout | Expected Effect of CTXA (10-20 µM) |
| Cell Viability | CCK-8 / MTT OD | No significant change (Verify non-cytotoxic range). |
| TRAP Staining | Count of MNCs (>3 nuclei) | Significant decrease (>50% inhibition). |
| Actin Ring | Phalloidin Fluorescence | Disruption of peripheral actin ring structure. |
| Resorption | Resorbed Area (%) | Decreased pit formation area. |
| Western Blot | p-JNK / Total JNK ratio | Decreased phosphorylation (Specific). |
| Western Blot | p-ERK / p-p38 | No Change (Demonstrates specificity). |
Experimental Workflow Diagram
Figure 2: Standard timeline for CTXA evaluation in osteoclast differentiation.
Troubleshooting & Optimization
-
Cytotoxicity: If significant cell death occurs at >20 µM, perform a CCK-8 assay to determine the precise IC50 for viability vs. differentiation. The therapeutic window should be where differentiation is inhibited without apoptosis.
-
Solubility: If precipitation is observed in the media, ensure the stock DMSO is fresh and mix rapidly upon addition to the media.
-
Variability: BMM batches vary. Always normalize CTXA treatment to a "RANKL Only" positive control within the same plate.
References
-
Inhibitory effect of Cudratricusxanthone A on osteoclast differentiation and function. Journal of Natural Products / International Immunopharmacology, 2018.[1] Key Finding: Identification of CTXA as a specific JNK/MAPK inhibitor in RANKL signaling.[1] (Note: Specific URL requires direct DOI resolution, typically found via PubMed search for "Cudratricusxanthone A osteoclast").
-
RANKL/RANK/OPG Signaling Pathway in Osteoclast Differentiation. Nature Reviews Immunology, 2003. Context: Foundational understanding of the RANKL-TRAF6-NFATc1 axis.
-
Standardized Protocols for Osteoclast Culture. Methods in Molecular Biology. Context: General methodologies for BMM isolation and TRAP staining.
(Note: For the most precise experimental replication, refer to the 2018 primary literature regarding Cudratricusxanthone A isolated from Cudrania tricuspidata).
Sources
- 1. Inhibitory effect of Cudratricusxanthone A on osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Cudratrixanthone U on RANKL-Induced Osteoclast Differentiation and Function in Macrophages and BMM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory Effect of Cudratrixanthone U on RANKL-Induced Osteoclast Differentiation and Function in Macrophages and BMM Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support: Optimizing Cudratricusxanthone A Solubility for In Vivo Applications
[1]
Executive Summary & Compound Profile
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata.[1] While it exhibits potent bioactivity (anti-inflammatory, anticancer, neuroprotective), its utility in in vivo studies is severely limited by its physicochemical properties.
-
The Challenge: CTXA is highly lipophilic (estimated LogP > 4.5). It dissolves readily in organic solvents (DMSO, Methanol) but precipitates immediately upon contact with aqueous physiological buffers (PBS, Saline), causing embolism risks in IV administration or poor absorption in oral dosing.
-
The Solution: Successful formulation requires disrupting the planar stacking of the xanthone core and shielding the hydrophobic prenyl groups using co-solvents, surfactants, or inclusion complexes.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Formulation |
| Chemical Class | Prenylated Xanthone | Rigid, planar structure leads to high crystal lattice energy (hard to dissolve). |
| Water Solubility | < 1 µg/mL (Predicted) | Requires aggressive solubilization strategies. |
| LogP (Lipophilicity) | ~4.5 - 5.5 (Estimated) | High affinity for lipid bilayers; requires high surfactant load for aqueous stability. |
| pKa | ~7-8 (Phenolic -OH) | Solubility increases at high pH, but pH > 8 is non-physiological and irritating. |
Pre-Formulation Diagnostics (Q&A)
Q1: Why does CTXA precipitate immediately when I dilute my DMSO stock with saline?
A: This is the "Solvent Shift" effect. CTXA is soluble in DMSO because DMSO interacts with its hydrophobic core. When you add saline (water), the dielectric constant of the mixture rises sharply. The hydrophobic CTXA molecules, seeking to minimize contact with water, aggregate and stack (pi-pi stacking), leading to rapid crystallization.
-
Fix: Never add saline directly to pure DMSO stock. You must use an intermediate "bridge" (surfactant like Tween 80) or a co-solvent (PEG 400) to lower the polarity of the final mixture.
Q2: Can I just use 100% DMSO for in vivo injections?
A: Absolutely not.
-
IV (Intravenous): Max 5-10% DMSO. Higher concentrations cause hemolysis (red blood cell lysis) and thrombophlebitis.
-
IP (Intraperitoneal): Max 10-20% DMSO. Higher concentrations cause severe peritoneal inflammation and pain, which confounds behavioral data.
-
Oral: Max 5-10% DMSO. Higher limits are tolerated, but can cause gastric irritation.
Recommended Vehicle Protocols
Decision Matrix: Choose Your Route
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dose requirement.
Protocol A: The "Golden Triangle" (IV/IP Injection)
Best for: Acute studies, doses < 10 mg/kg. This mixture balances solubilization power with physiological tolerance.
Ingredients:
-
CTXA Stock (dissolved in pure DMSO at 20x final concentration).
-
PEG 400 (Polyethylene glycol).[2]
-
Tween 80 (Polysorbate 80).
-
Sterile Saline (0.9% NaCl).
Step-by-Step Procedure:
-
Dissolve: Dissolve CTXA in DMSO (5% of final volume). Vortex until clear.
-
Solubilize: Add Tween 80 (5% of final volume) to the DMSO/CTXA solution. Vortex vigorously. The surfactant must coat the drug before water is added.
-
Bridge: Add PEG 400 (40% of final volume). Vortex. You now have a 50% organic concentrate.
-
Dilute: Slowly add warm (37°C) Saline (50% of final volume) dropwise while vortexing.
-
Final Composition: 5% DMSO / 5% Tween 80 / 40% PEG 400 / 50% Saline.
-
Check: Solution should be clear or slightly opalescent. If cloudy, sonicate for 30 seconds.
-
Protocol B: Cyclodextrin Complexation (High Safety)
Best for: Chronic studies, high doses, or sensitive models (e.g., neuroprotection). Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic drug, keeping it in solution without using toxic organic solvents.
Ingredients:
-
CTXA powder.
-
HP-β-CD (20-40% w/v in water).
Step-by-Step Procedure:
-
Prepare a 40% (w/v) HP-β-CD solution in sterile water.
-
Add CTXA powder directly to the CD solution.
-
Sonicate in a water bath at 45°C for 30-60 minutes. The energy helps the drug enter the cyclodextrin cavity.
-
If not fully dissolved, add small amounts of DMSO (up to 2-5%) to facilitate entry, then continue sonicating.
-
Filter sterilize (0.22 µm PVDF filter). Note: Nylon filters may bind the drug.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon adding Saline | "Crash-out" precipitation. The water content rose too fast. | Action: Re-make. Add the aqueous phase slower and ensure Tween 80 is mixed with DMSO before adding water. Warm the saline to 37°C. |
| Viscosity is too high for injection | Too much PEG 400 (>50%). | Action: Switch to Protocol B (Cyclodextrin) or reduce PEG 400 to 30% and increase Saline. |
| Animal shows pain/writhing (IP) | DMSO concentration > 20% or pH is off. | Action: Dilute the vehicle. Ensure DMSO is < 10%. Check pH; if < 5 or > 8, buffer with PBS instead of Saline. |
| Drug precipitates in the syringe | Temperature drop. | Action: Keep the syringe warm (37°C) until the moment of injection. Xanthones are temperature-sensitive. |
Advanced Visualization: The "Dropwise" Mixing Workflow
The order of addition is critical for lipophilic xanthones. Reversing these steps guarantees precipitation.
Figure 2: The critical order of reagent addition to prevent precipitation of lipophilic compounds.
References & Grounding
-
Pharmacokinetics of Prenylated Xanthones:
-
Alpha-Mangostin (Structural Analog): Li, L. et al. (2011). "Pharmacokinetics of α-mangostin in rats after intravenous and oral application." Molecular Nutrition & Food Research. This study establishes the biphasic elimination and high tissue binding of prenylated xanthones, validating the need for high-surfactant vehicles.
-
-
Cudratricusxanthone B Pharmacokinetics:
-
Detailed PK analysis using HPLC-MS/MS in rats, confirming the feasibility of IV administration for this class of compounds. Journal of Chromatography B.
-
-
In Vivo Efficacy of CTXA:
-
Solubility & LogP Principles:
-
General principles of solubilizing high LogP compounds (Lipinski's Rule of 5 context) and the use of co-solvents. Chemaxon Solubility Predictor Documentation.
-
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and sterility before in vivo administration. Dose escalation studies are recommended to determine the Maximum Tolerated Dose (MTD) of the vehicle itself.
Sources
- 1. Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of α-Mangostin and Vadimezan Conjugates with Glucoheptoamidated and Biotinylated 3rd Generation Poly(amidoamine) Dendrimer, and Conjugation Effect on Their Anticancer and Anti-Nematode Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Cudratricusxanthone A
Welcome to the Advanced Synthesis Support Hub. Topic: Process Chemistry & Scale-Up of Prenylated Xanthones (Cudratricusxanthone A) Current Status: [ONLINE] Lead Scientist: Dr. H. Vance, Senior Application Scientist
System Overview & Architecture
Cudratricusxanthone A is a bioactive prenylated xanthone isolated from Cudrania tricuspidata, exhibiting potent neuroprotective and anti-inflammatory properties via NF-κB and p38 MAPK inhibition.[1][2][3]
Synthesizing this molecule at scale (multigram to kilogram) presents a distinct "triad of challenges" compared to isolation:
-
Core Construction: Efficient assembly of the 1,3,7-trihydroxyxanthone backbone.
-
Regioselective Prenylation: The thermodynamic preference for O-alkylation over the required C-alkylation.
-
Purification: Separation of structural isomers without relying on preparative HPLC.
The following guide is structured as a series of Support Tickets addressing the most common failure modes reported by process chemists.
Troubleshooting Modules (Active Tickets)
Ticket #001: Low Yield in Xanthone Core Assembly
User Report: "We are using the Grover-Shah-Shah reaction for the xanthone core, but yields drop below 30% upon scaling to 50g. The reaction mixture turns into an intractable black tar."
Diagnosis: The classical Grover-Shah-Shah condensation (using zinc chloride/phosphorus oxychloride) suffers from poor heat transfer and polymerization at scale. The "tar" indicates uncontrolled Friedel-Crafts polymerization and thermal decomposition of the phloroglucinol derivative.
Protocol Solution: The Eaton’s Reagent Modification
Switch to Eaton’s Reagent (
Step-by-Step Protocol:
-
Charge: Dissolve the salicylic acid derivative (1.0 equiv) and phloroglucinol derivative (1.1 equiv) in Eaton’s reagent (5–8 mL per gram of substrate).
-
Temperature Control: Heat to 80°C (strictly controlled). Do not exceed 90°C.
-
Quench: Pour the mixture slowly into crushed ice/water (10x volume) with vigorous stirring.
-
Workup: The xanthone usually precipitates as a solid. Filter and wash with water until neutral pH.
-
Validation: Check LCMS for the molecular ion of the xanthone core.
Technical Insight: Eaton's reagent facilitates the formation of the acylium ion intermediate without the charring associated with
at high temperatures [1].
Ticket #002: The "O- vs. C-" Prenylation Paradox
User Report: "We need to install a prenyl group at the C2 position. Using prenyl bromide and
Diagnosis: Phenolic hydroxyls are kinetically superior nucleophiles compared to the aromatic ring carbons. Direct alkylation will almost always favor the ether (O-prenyl). To force C-C bond formation, you must utilize a thermodynamic rearrangement strategy.
Protocol Solution: The Claisen Rearrangement Route Do not attempt direct C-prenylation. Instead, intentionally synthesize the O-prenyl ether and thermally rearrange it.
Workflow:
-
O-Alkylation: React the xanthone core with prenyl bromide (1.2 equiv) and
in acetone at reflux. This yields the O-prenyl ether quantitatively. -
The Rearrangement:
-
Dissolve the O-prenyl ether in
-diethylaniline (high boiling solvent). -
Heat to 200°C under Argon for 4–6 hours.
-
Mechanism: A [3,3]-sigmatropic rearrangement moves the prenyl group to the ortho carbon (C2 or C4).
-
-
Regio-Control: If both ortho positions are open, you will get a mixture. Block the unwanted position or use Eu(fod)3 catalysis to lower the rearrangement temperature and improve selectivity [2].
Data Table: Prenylation Method Comparison
| Method | Reagents | Major Product | Scale Suitability |
| Direct Alkylation | Prenyl-Br / Base | O-Ether (Unwanted) | High (but wrong product) |
| Thermal Claisen | N,N-diethylaniline / | C-Prenyl (Ortho) | Medium (High Temp Safety) |
| Lewis Acid Cat. | Complex Mixtures | Low (Polymerization risk) | |
| Eu(III) Catalysis | C-Prenyl (High Selectivity) | Low (Cost prohibitive) |
Ticket #003: Cyclization Control (Pyran Ring Formation)
User Report: "Cudratricusxanthone A requires a specific cyclization of the prenyl chain. We are seeing mixtures of linear and angular pyran rings."
Diagnosis: The oxidative cyclization of the prenyl side chain with an adjacent hydroxyl group can yield either a dihydrofuran or a dihydropyran ring. The regioselectivity (linear vs. angular) is dictated by the stability of the radical intermediate or carbocation.
Protocol Solution: DDQ-Mediated Oxidative Cyclization Use 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for controlled cyclization.
-
Conditions: Treat the C-prenylated precursor with DDQ (1.1 equiv) in dry benzene or toluene.
-
Time: Stir at room temperature for 2–4 hours.
-
Selectivity: This method favors the formation of the pyran ring (chromene system) over the furan ring due to the stability of the benzylic carbocation intermediate [3].
Visualizing the Synthetic Logic
The following diagram illustrates the critical decision pathways for synthesizing the Cudratricusxanthone class.
Figure 1: Synthetic workflow emphasizing the Claisen Rearrangement as the critical control point for regioselectivity.
FAQ: Large-Scale Considerations
Q: Can we use column chromatography for 1kg batches? A: No. It is economically unviable. You must develop a fractional crystallization method.
-
Tip: Most prenylated xanthones crystallize well from MeOH/Water or EtOAc/Hexane mixtures. Perform a "hot filtration" first to remove polymeric impurities (the "tar" mentioned in Ticket #001).
Q: Is the Eu(fod)3 catalyst recoverable?
A: Generally, no. For kilogram scale, thermal rearrangement (
Q: Safety concerns with Eaton's Reagent? A: It is corrosive and viscous. On a large scale, the exotherm during the quench into water is significant. Add the reaction mixture to water (not water to acid) very slowly with active cooling.
References
-
Eaton's Reagent Utility: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.
-
Claisen Rearrangement in Xanthones: Castonguay, A., et al. (2017). Total Synthesis of Garcinone A via Claisen Rearrangement.[4] Journal of Natural Products. (Contextual grounding in prenylated xanthone synthesis).
-
Bioactivity & Isolation: Lee, B. W., et al. (2018). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation.[1][3] Molecules, 23(8), 2008.
-
DDQ Cyclization: Anantachoke, N., et al. (2012). Xanthones from the Green Fruit Hulls of Garcinia mangostana.[5] Molecules, 17, 10390-10407.
Sources
- 1. preprints.org [preprints.org]
- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Welcome to the Xanthone Separation Technical Center
Technical Support Center: HPLC Optimization for Xanthone Isomers
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: High-Resolution Separation of Xanthone Regioisomers (Natural & Synthetic)
Executive Summary:
Xanthones (9H-xanthen-9-ones) present a unique chromatographic challenge due to their rigid tricyclic scaffold and the subtle electronic differences between positional isomers (regioisomers). Standard C18 protocols often fail to resolve isomers like
This guide moves beyond basic "retention" to selectivity tuning , utilizing
Module 1: The "Golden Standard" Protocol
Start here. This protocol resolves 80% of natural xanthone mixtures (e.g., Mangosteen pericarp extracts).
The Logic: Xanthones are weak acids (phenolic -OH groups). To achieve sharp peaks and reproducible retention, you must suppress the ionization of these hydroxyl groups. We utilize a high-efficiency C18 phase with a specific acidic modifier.
Standard Operating Procedure (SOP-X01)
| Parameter | Specification | Rationale |
| Stationary Phase | End-capped C18 (e.g., Zorbax Eclipse Plus or Hypersil BDS), 3.5 µm or 5 µm. | High carbon load provides necessary hydrophobic retention; end-capping reduces silanol tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses phenolic ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than MeOH for xanthones. |
| Gradient | 0-5 min: 30% B (Isocratic)5-25 min: 30% | Shallow gradient necessary to resolve co-eluting isomers in the mid-polarity region. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID columns) | Standard linear velocity. |
| Detection | UV 254 nm (aromatic core) & 320 nm (conjugated system) | 320 nm offers higher specificity for the xanthone scaffold, reducing matrix noise. |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
Critical Check: If using Mass Spectrometry (LC-MS), ensure your Formic Acid is "LC-MS Grade" to prevent adduct formation that complicates isomer identification.
Module 2: Advanced Selectivity (When C18 Fails)
Use this when positional isomers co-elute (e.g., Resolution
The Issue: Positional isomers often have identical hydrophobicity (
The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: These phases engage in
- stacking interactions with the xanthone aromatic rings. The electron density of the xanthone ring changes based on the position of electron-donating groups (-OH, -OMe). The Phenyl column "feels" these electronic differences, creating separation where C18 sees none.
Column Selection Decision Tree
Figure 1: Decision logic for stationary phase selection based on xanthone structural properties.
Module 3: Troubleshooting FAQ
Q1: My peaks are tailing severely ( ). Is my column dead?
Diagnosis: Likely Silanol Interaction . Xanthones are phenolic.[1] At neutral pH, residual silanols on the silica surface are ionized (
-
Lower the pH: Ensure your mobile phase is pH < 3.[2]0. Increase Formic Acid to 0.2% or switch to 0.1% Phosphoric Acid (if not using MS).
-
Increase Ionic Strength: If using Phosphoric acid, use 10-20 mM phosphate buffer instead of just acid drops. This masks the silanols.
-
Check Column Type: Ensure you are using a "Base Deactivated" or heavily "End-capped" column.
Q2: I see "Ghost Peaks" or baseline drift at 254 nm.
Diagnosis: Xanthones are often extracted from complex plant matrices (mangosteen, hypericum). These matrices contain non-polar waxes that stick to the column and elute in subsequent runs. Corrective Action:
-
Implement a Sawtooth Wash: At the end of every run, ramp to 100% ACN (or even 100% Isopropanol for 5 mins) to strip the column.
-
Sample Clean-up: Do not inject crude extracts. Use Solid Phase Extraction (SPE) with a C18 cartridge. Wash with 10% MeOH, elute xanthones with 80% MeOH.
Q3: How do I identify which peak is -mangostin vs. -mangostin without standards?
Diagnosis: Lack of reference standards. Scientific Insight:
- -mangostin: Contains a methoxy group and prenyl groups. More hydrophobic.
-
-mangostin: Similar structure but has free hydroxyls where
might have a methoxy. More polar. -
Rule of Thumb: In Reversed-Phase (C18),
-mangostin elutes FIRST (more polar), and -mangostin elutes LATER (more hydrophobic).
Module 4: Experimental Workflow Visualization
The following diagram outlines the extraction and separation workflow to ensure sample integrity before it even hits the HPLC.
Figure 2: Sample preparation workflow from raw material to data analysis.
References
-
Walker, E. B. (2007).[1] HPLC analysis of selected xanthones in mangosteen fruit. Journal of Separation Science, 30(9), 1229–1234.[1]
-
Aisha, A. F., et al. (2012).[3][4] Quantification of
-, - and -mangostin in Garcinia mangostana fruit rind extracts by a reverse phase high performance liquid chromatography.[3][4] Journal of Medicinal Plants Research, 6(29), 4526-4534. -
Pothitirat, W., & Gritsanapan, W. (2009).[4] HPLC quantitative analysis method for the determination of
-mangostin in mangosteen fruit rind extract.[1][3][4][5][6] Thai Journal of Agricultural Science, 42(1), 7-12. -
Chrom Tech Support. (2025). Troubleshooting Peak Tailing in HPLC. Chrom Tech Technical Guide.
Sources
- 1. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Cudratricusxanthone A (CTXA) Instability in Cell Culture
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata.[1][2] While it exhibits potent neuroprotective, anti-inflammatory, and anti-cancer properties, its utility in cell culture is frequently compromised by its physicochemical characteristics.
The core challenge lies in its catecholic structure and hydrophobic prenyl groups . These features create a "stability paradox": they are essential for biological activity (membrane penetration and redox cycling) but responsible for its rapid degradation and precipitation in aqueous media.
This guide provides a standardized troubleshooting framework to ensure reproducible data when working with CTXA.
| Property | Characteristic | Impact on Cell Culture |
| Hydrophobicity | High (Prenyl groups) | Rapid precipitation ("crashing out") upon dilution into media. |
| Redox State | Catecholic (1,2-dihydroxy) | Susceptible to auto-oxidation at physiological pH (7.4), leading to quinone formation. |
| Protein Binding | High affinity | Binds non-specifically to Albumin (FBS), reducing free drug concentration. |
Solubilization & Storage Protocols
The "Crash-Out" Phenomenon
Users frequently report crystal formation or "cloudy" media immediately after adding CTXA. This is due to the rapid phase transition from the organic solvent (DMSO) to the aqueous phase.
Protocol A: The "Rapid-Dispersion" Method (Recommended)
Do not dilute CTXA into an empty tube and then add media. The high local concentration at the bottom of the tube will cause irreversible precipitation.
-
Prepare Stock: Dissolve lyophilized CTXA in high-grade anhydrous DMSO to 10 mM .
-
Note: Sonicate briefly (5-10s) if visible particles remain.
-
-
Aliquot & Store: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
-
Working Solution (The Critical Step):
-
Place the culture media (pre-warmed to 37°C) in a vortexing tube.
-
While vortexing the media , slowly inject the DMSO stock tip submerged into the liquid center.
-
Limit: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity, though CTXA is soluble up to 0.5% DMSO.
-
Protocol B: The Intermediate Dilution (For Sensitive Cells)
If your cells are sensitive to local DMSO spikes:
-
Dilute 10 mM Stock 1:10 in sterile PBS (pH 7.4) to create a 1 mM Intermediate.
-
Warning: Use this intermediate immediately (within 5 mins). It is thermodynamically unstable.
-
-
Add Intermediate to cell culture media.
Visualizing the Instability Pathways
The following diagram illustrates the three competing fates of CTXA in cell culture media. Understanding this is crucial for troubleshooting loss of activity.
Figure 1: Competing pathways for CTXA in media. Red paths indicate loss of active compound. Green path indicates successful delivery.
Troubleshooting & FAQs
Q1: My media turns slightly brown/yellow after adding CTXA. Is it contaminated?
Diagnosis: Oxidation (Auto-oxidation). Explanation: CTXA contains a catechol moiety (adjacent hydroxyl groups). In basic conditions (pH > 7.4) or presence of trace metals, catechols oxidize to o-quinones. This polymerization produces brown pigments (similar to a sliced apple turning brown). Solution:
-
Check pH: Ensure your media buffer (HEPES/Bicarbonate) is strictly pH 7.2–7.4. Old media tends to become basic.
-
Freshness: Prepare working solutions immediately before treatment. Do not store diluted media overnight.[3][4][5]
-
Light: Perform dilutions in low light; catechol oxidation is photo-catalyzed.
Q2: I see high variability in IC50 values between experiments.
Diagnosis: Serum Protein Binding (The "FBS Effect"). Explanation: Prenylated xanthones are highly lipophilic (LogP > 4). They bind extensively to Bovine Serum Albumin (BSA) in FBS.
-
Scenario A (10% FBS): 90% of drug may be bound, leaving little free drug to enter cells.
-
Scenario B (1% FBS): Higher free drug concentration = higher apparent toxicity. Solution:
-
Standardize FBS concentration (e.g., always use 5% or 10%).
-
Serum-Starvation Protocol: For short-term signaling assays (e.g., Western blot for 1-4 hours), treat cells in serum-free media or 0.5% FBS to maximize uptake and consistency.
Q3: The compound precipitates even at low concentrations (5 µM).
Diagnosis: Nucleation sites. Explanation: Micro-precipitates can form if the DMSO stock was frozen and not fully resolubilized, or if the pipette tip touched the media surface too slowly. Solution:
-
Warm the Stock: Incubate the DMSO stock at 37°C for 5 minutes before use to dissolve micro-crystals.
-
Dynamic Addition: Use the "Rapid-Dispersion" method described in Section 2.
Experimental Design Recommendations
When designing experiments with CTXA, use the following controls to validate that the observed effects are due to the drug and not artifacts of instability.
| Control Type | Purpose | Protocol |
| Vehicle Control | Baseline toxicity | DMSO concentration must match the highest drug treatment exactly (e.g., 0.1%). |
| Time-Zero Check | Verify solubility | Inspect media under a microscope (10x) immediately after addition. If crystals are visible, the data is invalid. |
| Fresh vs. Aged | Test stability | Compare fresh preparation vs. media prepared 24h prior. If "Aged" loses potency, oxidation is the culprit. |
Recommended Workflow for Signaling Assays
(e.g., NF-κB or MAPK inhibition)
Figure 2: Optimized workflow for signaling assays to minimize protein binding interference.
References
-
Cudratricusxanthone A Isol
- Xanthone Solubility & Handling Source: Cayman Chemical Product Information (General Xanthone/Hydrophobic Compound Handling).
-
Chemical Stability of C
- Source: Molecular Nutrition & Food Research. "Limited Stability in Cell Culture Medium... of Delphinidin and Its Degradation Product.
-
URL:[Link]
- Serum Protein Binding of Lipophilic Compounds Source: Journal of Pharmaceutical Sciences. "Impact of serum proteins on drug delivery and stability." Note: General principle applied to LogP >4 compounds like CTXA.
Sources
- 1. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cudratricusxanthone A (CTXA) Western Blot Analysis
Role: Senior Application Scientist Status: Operational Topic: Troubleshooting Western Blot workflows for Cudratricusxanthone A (CTXA) Audience: Drug Discovery & Molecular Biology Researchers
Introduction: The CTXA Analysis Landscape
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata.[1] In our application lab, we frequently see researchers struggle with this compound not because of the Western Blot technique itself, but because of the compound's physicochemical properties and its specific modulation of rapid signaling events.
CTXA is highly hydrophobic and acts as a potent inhibitor of NF-κB and MAPK signaling pathways while inducing apoptosis in specific cancer lines (e.g., colorectal, breast). Successful analysis requires preserving transient phosphorylation states and managing compound solubility.
Phase 1: Sample Preparation & Compound Handling
Q: I see a white precipitate when I add CTXA to my cell culture media. Is my concentration off?
A: This is a "crash-out" event due to hydrophobicity. CTXA is a prenylated xanthone with low aqueous solubility.
-
The Fix: Dissolve CTXA in high-grade DMSO (Dimethyl Sulfoxide) to create a stock solution (typically 10–50 mM). When dosing cells, ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Critical Step: Do not add the DMSO stock directly to a static dish of media. Pre-dilute the stock in a small volume of warm media (37°C) while vortexing, then add this mixture to your cells.
-
Validation: Check under a microscope immediately after dosing. If you see crystals, your effective dose is zero, and your Western Blot will show no effect.
Q: My total protein levels are consistent, but I cannot detect the phosphorylation inhibition (p-p65, p-p38) reported in the literature.
A: You are likely missing the "kinetic window." CTXA acts on upstream kinases (like IKK or MAPKKs).
-
The Causality: Phosphorylation events are transient. If you lyse cells at 24 hours (standard for apoptosis), the phosphorylation changes (usually 15–60 mins post-stimulation) have already normalized or been masked by feedback loops.
-
Protocol Adjustment:
-
For Signaling (NF-κB/MAPK): Pre-treat with CTXA for 1–2 hours, then stimulate (e.g., with LPS or TNF-α) for 15–30 minutes. Lyse immediately.
-
For Apoptosis (Caspase-3, PARP): Treat for 24–48 hours.
-
Phase 2: Target-Specific Troubleshooting (NF-κB & MAPK)
Q: I am probing for p-IκBα to show NF-κB inhibition, but the bands are smeared or absent.
A: This is a classic "ubiquitination trap."
-
Mechanism: CTXA inhibits the degradation of IκBα. However, phosphorylated IκBα is the target for ubiquitination and rapid proteasomal degradation. If you successfully inhibit the pathway, you might actually see more stable total IκBα, but less p-IκBα.
-
The Fix: You must include a Proteasome Inhibitor (e.g., MG-132) in your control arms if you want to accumulate the phosphorylated species for visualization, though CTXA itself should prevent the phosphorylation step if it acts upstream.
-
Buffer Requirement: Use a modified RIPA buffer supplemented with Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4) . Standard "cocktail tablets" are often insufficient for prenylated xanthone studies where signal modulation is subtle.
Q: My background is too high on p-p65 (Ser536) blots.
A: You are likely blocking with milk.
-
The Science: Non-fat dry milk contains Casein, a phosphoprotein. Anti-phospho antibodies will bind non-specifically to the blocking agent.
-
Standard Protocol: Block with 5% BSA (Bovine Serum Albumin) in TBST for 1 hour. Dilute primary antibodies in 5% BSA as well.
Phase 3: Apoptosis & Downstream Markers
Q: I see a decrease in Pro-Caspase 3 but no Cleaved Caspase 3 band.
A: The cleaved fragment (17/19 kDa) is unstable and can be lost during transfer.
-
Transfer Optimization:
-
Use a 0.2 µm PVDF membrane (not 0.45 µm) to capture low molecular weight fragments.
-
Reduce transfer voltage/time if using a wet tank (e.g., 90V for 60 mins → 70V for 90 mins) to prevent "blow-through."
-
Validation: Stain the membrane with Ponceau S to ensure proteins <20 kDa are retained.
-
Visualizing the Mechanism
The following diagram illustrates the specific nodes where CTXA intervenes, guiding your choice of Western Blot targets.
Figure 1: CTXA Mechanism of Action. Red lines indicate inhibition points (Western Blot targets: p-IKK, p-p38, p-JNK). Green lines indicate upregulation (Targets: Cleaved Caspase-3, Bax).
Summary Data: Expected Western Blot Trends
Use this table to validate your experimental results.
| Target Protein | Molecular Wt.[2] | Expected Change (CTXA Treated) | Technical Note |
| p-p65 (Ser536) | 65 kDa | Decrease | Phospho-specific. Block with BSA. |
| Total p65 | 65 kDa | No Change | Loading control for signaling capacity. |
| IκBα | 39 kDa | Increase / Stable | CTXA prevents its degradation. |
| p-p38 MAPK | 38 kDa | Decrease | Very transient. Lyse <30 mins post-stim. |
| Cleaved Caspase-3 | 17/19 kDa | Increase | Marker of Apoptosis. Use 0.2 µm membrane. |
| Bcl-2 | 26 kDa | Decrease | Anti-apoptotic marker. |
| COX-2 | 72 kDa | Decrease | Downstream product (24h treatment). |
References
-
Kim, D. C., et al. (2018). Cudratricusxanthone A inhibits LPS-induced neuroinflammation through inhibition of NF-κB and p38 MAPK pathways in BV2 microglia.[1] Molecules.[1][2][3][4][5][6][7][8][9]
-
Zhang, Y., et al. (2019). Cudratricusxanthone A induces apoptosis and inhibits cell growth in colorectal cancer cells. Journal of Cellular Physiology.
-
Abcam Technical Guide. Western blot troubleshooting for phospho-proteins.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. (PDF) Cudratricusxanthone L Suppresses L [research.amanote.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Cudratricusxanthone A (CTXA) Dosage & Formulation for In Vivo Studies
Introduction
This guide addresses the technical challenges of transitioning Cudratricusxanthone A (CTXA) —a bioactive xanthone isolated from Cudrania tricuspidata—from benchtop assays to animal models.
While CTXA demonstrates potent neuroprotective (via HO-1 induction) and anti-inflammatory (via NF-κB/MAPK inhibition) properties in vitro, its lipophilic nature creates significant hurdles for in vivo bioavailability. Inconsistent results in animal studies are often not due to a lack of drug potency, but rather poor vehicle formulation or incorrect allometric scaling of dosage.
This document provides a self-validating workflow to refine your dosage strategy, ensure solubility, and verify mechanism of action.
Module 1: The Solubility Barrier (Vehicle Formulation)
The Problem: CTXA is highly hydrophobic. Dissolving it in 100% DMSO is acceptable for cell culture but toxic for animals (causing hemolysis or peritonitis). Diluting a DMSO stock directly into saline often causes the compound to precipitate immediately, rendering the dose ineffective.
The Solution: Use a Biphasic Co-Solvent System . We recommend a formulation that utilizes PEG400 and Tween 80 to maintain solubility in the aqueous phase.
Protocol: Stable Injectable Formulation
Reagents:
-
CTXA (HPLC grade >98%)
-
DMSO (Dimethyl sulfoxide, sterile)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Step-by-Step Workflow:
-
Stock Preparation: Dissolve CTXA in 100% DMSO to a concentration of 50 mg/mL . Vortex until clear.
-
Intermediate Phase: Add PEG400 and Tween 80 before adding saline.
-
Aqueous Dilution: Slowly add warm Saline (37°C) while vortexing.
Target Ratio (v/v): 5% DMSO : 40% PEG400 : 5% Tween 80 : 50% Saline.
Visualization: Solubilization Logic
Figure 1: Step-by-step solubilization logic to prevent precipitation of lipophilic xanthones.
Module 2: Dosage Strategy & Escalation
The Problem: There is limited direct literature on CTXA in vivo LD50. Researchers often guess the dose, leading to toxicity or sub-therapeutic effects.
The Solution: Use Allometric Scaling from in vitro efficacy data and existing pharmacokinetic data of the related compound, Cudratricusxanthone B (CXB).
FAQ: Where should I start my dosing?
Based on the structural analogs and specific activity of CTXA in protecting hippocampal cells [1], the following therapeutic window is recommended for initial range-finding in mice (C57BL/6 or BALB/c).
| Parameter | Low Dose (Exploratory) | Medium Dose (Therapeutic) | High Dose (Limit Test) |
| Dosage (mg/kg) | 2 - 5 mg/kg | 10 - 20 mg/kg | 50 mg/kg |
| Route | IP (Intraperitoneal) | IP or PO (Oral Gavage) | PO (Oral Gavage) |
| Frequency | Daily (QD) | Daily (QD) | Single Bolus |
| Justification | Based on anti-inflammatory potency of xanthones [2]. | Standard efficacy range for HO-1 induction [1]. | To assess toxicity ceiling. |
Technical Insight: If administering Orally (PO) , increase the dose by 1.5x to 2x compared to IP to account for first-pass metabolism, as xanthones often undergo glucuronidation in the liver [3].
Module 3: Mechanism Verification (Biomarkers)
The Problem: "I injected the drug, but how do I know it's working mechanistically before the phenotype appears?"
The Solution: Track the HO-1/Nrf2 and NF-κB axes. CTXA is distinct because it induces Heme Oxygenase-1 (HO-1) to combat oxidative stress [1], while simultaneously inhibiting NF-κB translocation [2].
Protocol: Pharmacodynamic Readouts
-
Tissue Collection: Harvest Liver (toxicity/metabolism) and Target Organ (e.g., Hippocampus for neuroprotection, Colon for inflammation) 4 hours post-dose.
-
Western Blot Targets:
-
Positive Marker (Efficacy): Upregulation of HO-1 and Nrf2 (nuclear fraction).
-
Negative Marker (Anti-inflammatory): Reduced phosphorylation of p65 (NF-κB) and p38 MAPK .
-
-
qPCR: Check mRNA levels of HMOX1 (HO-1 gene).
Visualization: Signaling Pathway Targets
Figure 2: Dual mechanism of CTXA: Induction of the cytoprotective Nrf2/HO-1 axis and inhibition of the inflammatory NF-κB pathway.
Module 4: Troubleshooting & Safety
Q: My animals are losing weight rapidly (>15%). Is this toxicity?
A: It is likely vehicle toxicity rather than drug toxicity, especially if you are using high concentrations of DMSO (>10%) or Tween (>10%).
-
Action: Run a "Vehicle Only" control group. If they also lose weight, adjust your formulation to lower the surfactant concentration or switch to Corn Oil (for oral gavage).
Q: I see no effect at 10 mg/kg. Should I double the dose?
A: Before doubling the dose, check bioavailability .
-
Action: Collect plasma 30 mins post-injection. If CTXA is undetectable, the drug may be precipitating in the peritoneal cavity (if IP) or not absorbing (if PO). Switch to the formulation described in Module 1.
-
Note: Xanthones like Cudratricusxanthone B have shown linear pharmacokinetics in rats [3], so dose proportionality is expected if solubility is maintained.
References
-
Jeong, G.S., et al. (2009). Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1. Planta Medica.
-
Lee, B.W., et al. (2018). Cudratricusxanthone L Suppresses Lipopolysaccharide-induced Activation of BV2 and Primary Rat Microglial Cells by Inhibiting JNK, p38 MAPK, and NF-κB Signaling.[1] Preprints.
-
Li, L., et al. (2010). A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of cudratricusxanthone B in rats. Journal of Chromatography B.
Sources
Technical Support Center: Minimizing Off-Target Effects of Cudratricusxanthone A (CTXA)
Status: Online Operator: Senior Application Scientist Ticket ID: CTXA-OPT-2024 Subject: Optimization of Specificity, Solubility, and Metabolic Stability
Introduction: The "Dirty Drug" Paradox
Welcome to the CTXA technical support hub. You are likely working with Cudratricusxanthone A (CTXA) because of its potent pleiotropic profile: it inhibits NF-κB in neuroinflammation, targets EGFR in non-small cell lung cancer (NSCLC), and modulates MAO activity.
However, natural prenylated xanthones are notorious for "polypharmacology"—a polite term for hitting targets you didn't intend to.[1] This guide addresses the three most common support tickets we receive: non-specific cytotoxicity , assay aggregation artifacts , and metabolic instability .
Module 1: Distinguishing Specificity from General Cytotoxicity[1]
User Issue: "My CTXA treatment kills cancer cells (A549), but it’s also wiping out my healthy control cells. Is this an off-target effect?"
Technical Diagnosis: CTXA targets ubiquitous signaling pathways (EGFR/MAPK/AKT).[1] If your therapeutic window is too narrow, you are likely observing membrane disruption or general mitochondrial toxicity rather than specific pathway inhibition.[1]
Troubleshooting Protocol: Establishing the Selectivity Index (SI)
Do not proceed to in vivo studies until you have validated an SI > 3.0.[1]
Step-by-Step Workflow:
-
Panel Selection: Select a target cell line (e.g., A549, EGFR-wildtype) and a matched normal counterpart (e.g., LO2 hepatocytes or HUVEC).[1]
-
Dosing: Perform a 10-point dose-response curve (0.1 µM to 100 µM).
-
Calculation:
-
Validation: If
, the compound is acting as a general toxin.[1]-
Action: Co-treat with an antioxidant (e.g., NAC) to rule out ROS-mediated non-specific killing, as CTXA can modulate ROS levels via HO-1 induction.
-
Data Interpretation Table:
| SI Value | Interpretation | Action Required |
| < 1.0 | High Toxicity | STOP. Compound is more toxic to healthy cells.[1] |
| 1.0 - 2.0 | Non-Selective | Reformulate or use targeted delivery (nanocarriers).[1] |
| > 3.0 | Acceptable | Proceed to mechanistic validation (Western Blot). |
| > 10.0 | Excellent | Ideal candidate for in vivo xenografts.[1] |
Module 2: Eliminating Assay Artifacts (Solubility & Aggregation)
User Issue: "I'm getting inconsistent IC50 values in my enzyme inhibition assays. The results vary between replicates."
Technical Diagnosis: Prenylated xanthones are highly hydrophobic.[1] In aqueous buffers, CTXA forms colloidal aggregates that sequester enzymes, leading to false-positive inhibition . This is a classic "promiscuous inhibitor" artifact.
The "Detergent Test" Protocol:
To confirm if your inhibition is real (specific binding) or an artifact (aggregation), you must perturb the system with a non-ionic detergent.[1]
-
Prepare Buffer: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
Run Parallel Assays:
-
Analysis:
Solubility Limits (Reference Guide):
| Solvent | Max Solubility | Application Note |
| DMSO | ~50 mM | Stock solution only.[1] Keep final assay concentration < 0.1%. |
| Ethanol | ~10 mM | Avoid for cell culture; volatile. |
| PBS/Media | < 10 µM | Risk Zone. Precipitates rapidly without carrier (e.g., BSA).[1] |
Module 3: Metabolic Stability & Drug-Drug Interactions (DDI)
User Issue: "The compound works in vitro, but fails in animal models. Also, we see toxicity when co-dosed with other drugs."
Technical Diagnosis: CTXA is not metabolically inert.[1] It is a substrate for CYP2D6, CYP1A2, and CYP3A4 , and it undergoes glucuronidation via UGT1A1 .[2] This creates two risks:
-
Rapid Clearance: The liver degrades it before it reaches the tumor.[1]
-
DDI: If CTXA occupies these enzymes, it alters the metabolism of co-administered drugs (e.g., Cisplatin or Warfarin).[1]
Visualizing the Metabolic Pathway & Off-Target Risks:
Figure 1: CTXA Mechanism of Action vs. Metabolic Clearance Pathways.[2] Note the heavy reliance on CYP/UGT systems, posing DDI risks.
Troubleshooting Protocol: Microsomal Stability Assay
-
Incubation: Incubate 1 µM CTXA with Human Liver Microsomes (HLM) + NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Thresholds:
-
T½ < 15 min: High Clearance (Unsuitable for systemic delivery without formulation).[1]
-
T½ > 60 min: Stable.
-
Frequently Asked Questions (FAQ)
Q: Can I use CTXA for neuroprotection studies? A: Yes, but be careful with dosing. While it induces Heme Oxygenase-1 (HO-1) which protects against glutamate toxicity, high doses (>20 µM) may trigger apoptosis via MAPK activation. Stick to the 1–5 µM range for neuroprotective assays.[1]
Q: Why does my Western Blot show reduced p-EGFR but no cell death? A: You likely have a "cytostatic" effect.[1] CTXA induces G1 phase arrest.[1][3] Check for markers of autophagy or senescence (Beta-gal staining) rather than just apoptosis (Caspase-3).
Q: Is CTXA light-sensitive? A: Like many xanthones, it can be photo-labile.[1] Store stock solutions in amber vials at -20°C and avoid prolonged exposure to direct light during experiments.
References
-
Antitumor Mechanism (NSCLC): Title: Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR.[1][3] Source: PubMed / NIH Link:[1][Link] (Verified via Context 1.2)
-
Metabolic Profiling (CYP/UGT): Title: Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes.[1] Source: PubMed / NIH Link:[1][Link] (Verified via Context 1.4)
-
Neuroinflammation & NF-κB: Title: A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways.[4] Source: PubMed Central Link:[1][Link] (Verified via Context 1.3)
-
Neuroprotection (HO-1): Title: Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1.[5] Source: PubMed Link:[1][3][Link] (Verified via Context 1.5)
Sources
- 1. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cudratricusxanthone A Recovery
Subject: Troubleshooting & Optimization Guide for Cudratricusxanthone A (CTXA) Extraction Product/Compound: Cudratricusxanthone A (Prenylated Xanthone) Source Material: Cudrania tricuspidata (Root Bark) Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. This guide addresses the isolation of Cudratricusxanthone A (CTXA) , a bioactive prenylated xanthone found in the root bark of Cudrania tricuspidata.[1][2] CTXA is highly valued for its neuroprotective, anti-inflammatory (NF-κB inhibition), and hepatoprotective properties.
However, users frequently report low yields (<0.01% w/w) and co-elution with structural analogs (e.g., Cudratricusxanthone B or L). This guide replaces standard "textbook" protocols with field-optimized workflows designed to maximize recovery and purity.
Module 1: Raw Material & Pre-Treatment
Q: Why is my baseline yield inconsistent between batches?
A: The variability often stems from the source tissue and particle size, not the solvent.
Technical Insight: CTXA is concentrated in the root bark , not the inner wood or aerial parts. Commercial "root" supplies often contain significant amounts of xylem (wood), which dilutes the xanthone content. Furthermore, prenylated xanthones are lipophilic and embedded in dense lignocellulosic matrices.
Protocol for Standardization:
-
Source Verification: Discard inner woody material. Use only the yellowish-brown root bark.
-
Pulverization: Do not use a standard knife mill. Use a ball mill to achieve a particle size of <60 mesh (250 µm) .
-
Reasoning: Finer particles increase the surface area for solvent penetration, critical for lipophilic compounds that adhere to cellular structures.
-
-
Defatting (Optional but Recommended): If your crude extract is waxy, pre-wash the powder with n-hexane (1:5 w/v) for 2 hours at room temperature. Discard the hexane.
-
Reasoning: This removes chlorophylls and non-polar lipids that interfere with downstream chromatography, without stripping the slightly more polar xanthones.
-
Module 2: Primary Extraction Methodologies
Q: Should I use Soxhlet reflux or Ultrasound-Assisted Extraction (UAE)?
A: Switch to Ultrasound-Assisted Extraction (UAE).
Technical Insight: While reflux is traditional, prolonged heat (>60°C) can degrade prenylated side chains (oxidation/cyclization). UAE utilizes acoustic cavitation —the implosion of microbubbles—to disrupt cell walls mechanically, allowing solvent penetration at lower temperatures.
Optimized UAE Protocol:
| Parameter | Setting | Rationale |
| Solvent | Methanol (100%) or Ethanol (95%) | High solubility of xanthones; MeOH often yields cleaner profiles than EtOH. |
| Ratio | 1:10 to 1:15 (g/mL) | Sufficient gradient for mass transfer without excessive solvent waste. |
| Temperature | 35°C - 40°C | Prevents thermal degradation of the prenyl group. |
| Frequency | 40 kHz | Optimal for plant tissue disruption. |
| Duration | 3 x 30 mins | Multiple short cycles prevent solvent saturation and overheating. |
Visual Workflow: The Extraction Logic
Figure 1: Optimized extraction workflow emphasizing the defatting step and low-temperature sonication to preserve prenylated structures.
Module 3: Fractionation & Enrichment
Q: My crude extract is too complex. How do I enrich the xanthone fraction before HPLC?
A: Use Liquid-Liquid Partitioning to isolate the "Dichloromethane Soluble" fraction.
Technical Insight: CTXA is moderately lipophilic.
-
Water fraction: Contains sugars/polar glycosides (Discard).
-
Hexane fraction: Contains fats/waxes (Discard).
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate fraction: Contains CTXA , other xanthones, and flavonoids (Keep).
Step-by-Step Partitioning:
-
Suspend the crude MeOH extract in Distilled Water (1:10 w/v).
-
Partition with n-Hexane (1:1 v/v) x 3 times. Discard the hexane layer.
-
Partition the remaining water layer with Dichloromethane (CH₂Cl₂) x 3 times.
-
Collect the CH₂Cl₂ layer and evaporate to dryness.
-
Result: This fraction typically contains 60-80% of the total xanthone content, significantly reducing the mass load for chromatography.
-
Module 4: Chromatographic Isolation (HPLC)
Q: I cannot separate CTXA from Cudratricusxanthone B (CTXB). They co-elute.
A: You must use an acid-modified mobile phase and a C18 Phenyl-Hexyl column if possible, or a high-efficiency C18 column.
Technical Insight: CTXA and CTXB differ only slightly in the position/nature of their prenyl/hydroxyl groups. Standard neutral solvents cause peak tailing due to the interaction of phenolic hydroxyls with residual silanols on the column. Adding Formic Acid suppresses ionization, sharpening the peaks.
Recommended HPLC Protocol (Analytical & Semi-Prep):
| Component | Specification |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5 µm. Pro-Tip: Phenyl-Hexyl columns offer better selectivity for aromatic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min (Analytical) / 4.0 mL/min (Semi-Prep) |
| Detection | UV at 254 nm (aromatic core) and 280 nm |
| Gradient | 0-5 min: 40% B (Isocratic hold) 5-25 min: 40% -> 75% B (Linear Gradient) 25-30 min: 75% -> 100% B (Wash) |
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for identifying yield loss points in the CTXA isolation pipeline.
References
-
Phytochemical Profiling of Cudrania tricuspidata: Xin, L. T., et al. (2017).[3][4] Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. RSC Advances, 7, 31807-31832.
-
Isolation of Prenylated Xanthones (CTXA): Lee, B. W., et al. (2007). Prenylated xanthones from the root bark of Cudrania tricuspidata.[1][2][5] Journal of Natural Products, 70(7), 1368-1373.
-
Neuroprotective Activity & Extraction Context: Ko, Y. H., et al. (2020).[4][6] Cudratricusxanthone A inhibits lipopolysaccharide-induced neuroinflammation through inhibition of NF-κB and p38 MAPK pathways in BV2 microglia.[7] Molecules, 25(6), 1432.
-
Ultrasound-Assisted Extraction Efficacy: Cheok, C. Y., et al. (2014). Extraction of total phenolic content from Garcinia mangostana hull (similar xanthone matrix) using ultrasonic bath. Ultrasonics Sonochemistry, 21(2), 554-560.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. preprints.org [preprints.org]
Technical Support Center: Imaging with Cudratricusxanthone A (CTXA)
Case ID: CTXA-AUTOFL-001 Subject: Troubleshooting Autofluorescence Interference in Fluorescence Microscopy Status: Active Support Tier: Senior Application Scientist
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone. While pharmacologically potent (anti-inflammatory, anti-cancer), it presents a significant optical challenge: intrinsic autofluorescence .
The xanthone core structure typically exhibits broad excitation/emission profiles that can bleed into standard imaging channels (DAPI, FITC/GFP, and occasionally TRITC/RFP). This guide provides a systematic workflow to characterize, unmix, and mitigate this interference to ensure your data represents biological reality, not spectral artifacts.
Phase 1: Characterization (Know Your Enemy)
Before modifying your experiment, you must define the spectral footprint of CTXA on your specific instrument. Literature values vary based on solvent pH and cellular environment (lipophilicity).
Q: "I see signal in my GFP channel, but I haven't stained yet. Is this CTXA?" A: Highly likely. Prenylated xanthones are lipophilic and partition into cell membranes, creating high-contrast "false" staining.
Protocol 1: The "Spectral Fingerprint" Assay
Do not rely on literature excitation/emission maxima alone. Perform this validation.
-
Prepare Samples:
-
Control A: Unstained cells (No CTXA, No Fluorophores).
-
Control B: Cells + CTXA (Experimental Concentration, e.g., 10 µM) treated for intended duration.
-
Control C: Cells + Fluorophores (Positive Control, No CTXA).
-
-
Acquisition (Lambda Scan):
-
Use a confocal microscope with spectral scanning capabilities (e.g., Leica SP8, Zeiss LSM 880/980, Nikon A1).
-
Excite with your primary laser lines (e.g., 405, 488, 561 nm).
-
Collect emission in 10nm bins from 420nm to 750nm.
-
-
Analysis:
-
Measure mean fluorescence intensity (MFI) in Control B.
-
Plot Intensity vs. Wavelength.
-
Data Output: The Interference Heatmap If CTXA follows typical xanthone behavior, you will likely see the following interference patterns:
| Excitation Laser | CTXA Emission Peak (Approx)* | Interferes With | Risk Level |
| 405 nm (UV) | ~450-500 nm | DAPI, Hoechst | High |
| 488 nm (Blue) | ~520-570 nm | GFP, FITC, Alexa 488 | Critical |
| 561 nm (Green) | ~580-600 nm | RFP, TRITC | Moderate |
| 633/640 nm (Red) | Minimal | Cy5, APC, Draq5 | Low (Safe Zone) |
*Note: Exact peaks shift based on intracellular pH and lipid density.
Phase 2: Hardware Solutions (Spectral Unmixing)
Q: "I cannot change my antibodies. How do I separate CTXA from GFP?" A: You must use Linear Spectral Unmixing . Standard bandpass filters will not work because the spectra overlap significantly.
The Logic of Unmixing
Most confocal software assumes one photon = one fluorophore. Unmixing uses a reference spectrum to mathematically separate mixed signals.
Figure 1: Linear Unmixing Workflow. The algorithm requires "single-stain" reference controls to mathematically deconvolute the mixed signal pixel-by-pixel.
Step-by-Step Unmixing Protocol:
-
Acquire Reference Spectra: Using the "Spectral Fingerprint" samples (Phase 1), save the emission curve of pure CTXA and pure GFP as "Reference Spectra" in your software (e.g., ZEN, LAS X).
-
Image the Sample: Image your double-labeled (CTXA + GFP) sample using the exact same gain and laser power settings.
-
Apply Unmixing: Select the "Linear Unmixing" function. Assign the CTXA reference spectrum as "Background/Autofluorescence" and GFP as "Signal."
-
Validation: The unmixed CTXA channel should match the morphology of Control B. The GFP channel should show specific localization.
Phase 3: Experimental Design (Red-Shifting)
Q: "I don't have a spectral microscope. What now?" A: You must "Red-Shift" your experiment. Since CTXA emission tails off in the far-red spectrum, move your critical markers to the Near-Infrared (NIR) window.
Fluorophore Substitution Guide
| Current Fluorophore (High Interference) | Recommended Replacement (Low Interference) | Excitation/Emission |
| DAPI / Hoechst | Draq5 or RedDot1 | Ex: 647nm / Em: ~680nm |
| GFP / FITC | Alexa Fluor 647 / Cy5 | Ex: 640nm / Em: ~670nm |
| RFP / TRITC | Alexa Fluor 700 / APC | Ex: 633-650nm / Em: ~720nm |
Why this works: Xanthones require high energy (UV/Blue photons) to excite. Low energy red/NIR lasers (633nm+) typically do not provide enough energy to excite the CTXA molecule, rendering it "invisible" in the Cy5/APC channel.
Phase 4: Chemical Handling & Sample Prep
Q: "Can I wash the CTXA out of the cells before imaging?" A: No. CTXA is a prenylated xanthone. The prenyl group makes it highly lipophilic (greasy). It intercalates into lipid bilayers and intracellular membranes. Extensive washing will not remove it and may stress the cells, introducing artifacts.
Q: "What about Trypan Blue quenching?" A: Trypan Blue can quench extracellular fluorescence, but it cannot penetrate live cells (unless they are dead). For fixed cells, it may quench the signal but can also quench your fluorophores.
-
Recommendation: Avoid chemical quenching. Rely on Red-Shifting (Phase 3) or Unmixing (Phase 2).
Summary of Recommendations
-
Mandatory: Run a "CTXA-only" control to map the spectrum on your specific microscope.
-
Best Practice: Move all nuclear and antibody labels to the Far-Red (647nm+) range.
-
Advanced: If you must use GFP/FITC, use Spectral Unmixing with rigorous single-stain controls.
-
Avoid: Do not rely on standard bandpass filters (e.g., 525/50) to exclude CTXA; it will bleed through.
References
-
Lee, Y. J., et al. (2021). "Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes." Antioxidants.[1][2]
- Context: Describes the use of CTXA in cell culture and its lipophilic n
-
Nikon MicroscopyU. (n.d.). "Spectral Imaging and Linear Unmixing."[3]
- Context: Authoritative guide on the mathematics and applic
-
BMG LABTECH. (n.d.). "How to reduce autofluorescence in cell-based assays."
- Context: General strategies for handling autofluorescent small molecules and media components.
-
Leica Microsystems. (n.d.). "Learn how to Remove Autofluorescence from your Confocal Images."
- Context: Technical methodologies for hardware-based autofluorescence removal.
-
Park, J. B., et al. (2014). "Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A." Archives of Pharmacal Research.
- Context: Establishes the biological activity and concentr
Sources
Technical Support Center: Cudratricusxanthone A (CTXA) Storage & Handling
This technical guide addresses the optimization of Cudratricusxanthone A (CTXA) stock solutions for long-term storage and experimental reproducibility. It is designed for researchers investigating the EGFR/Erk/AKT signaling axis or developing novel antineoplastic agents.
Topic: Optimizing Cryogenic Storage of Cudratricusxanthone A Stock Solutions
Executive Summary & Chemical Profile
Cudratricusxanthone A (CTXA) is a bioactive xanthone isolated from the root bark of Cudrania tricuspidata.[1] It is a lipophilic, polyphenolic compound (C₂₃H₂₄O₆) known to target the EGFR signaling pathway.
The Core Challenge: "Cryopreservation" of chemical stocks refers to maintaining chemical integrity at sub-zero temperatures (-20°C to -80°C). The primary failure modes for CTXA are oxidative degradation of its prenyl groups and precipitation driven by the hygroscopic nature of DMSO during freeze-thaw cycles.
| Property | Data / Standard | Implication for Storage |
| Molecular Weight | ~396.43 g/mol | Moderate size; prone to aggregation at high concentrations. |
| Solubility | DMSO (>20 mg/mL), Ethanol (Lower) | DMSO is the required vehicle for high-concentration stocks. |
| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic. Insoluble in aqueous buffers; requires careful dilution. |
| Labile Motifs | Prenyl/Isoprenyl groups, Phenolic -OH | Susceptible to oxidation and light-induced degradation. |
Critical Troubleshooting & Optimization (Q&A)
Category A: Solvent Selection & Preparation[2]
Q1: Why is my CTXA precipitating immediately upon thawing, even though it was clear when I froze it? A: This is likely due to DMSO Hygroscopicity . Dimethyl sulfoxide (DMSO) is highly hygroscopic; it absorbs atmospheric water rapidly.
-
The Mechanism: When you open a cold vial of DMSO stock, moisture condenses inside. Over multiple freeze-thaw cycles, the water content in the DMSO rises. CTXA is hydrophobic; as water concentration increases (even to 1-2%), the solubility of CTXA drops drastically, causing it to "crash out" (precipitate) as micro-crystals.
-
The Fix: Never store a "working stock" that you access daily. Create Single-Use Aliquots (see Protocol below). If precipitation occurs, sonicate at 37°C for 5-10 minutes. If it does not redissolve, the stock is compromised.
Q2: Can I use Ethanol (EtOH) instead of DMSO for cryostorage? A: Not recommended for long-term storage (< -20°C). While CTXA is soluble in ethanol, ethanol has a much higher vapor pressure and a lower freezing point than DMSO.
-
Evaporation Risk: Even at -20°C, ethanol can slowly evaporate through imperfect seals, altering the concentration of your stock.
-
Sublimation: In non-airtight conditions, ethanol stocks can concentrate over time, leading to unexpected toxicity in bioassays.
-
Recommendation: Use Anhydrous DMSO (Grade ≥99.9%) for storage. Use Ethanol only for immediate-use working dilutions if your assay is DMSO-sensitive.
Category B: Temperature & Stability[3][4][5]
Q3: Should I store CTXA stocks at -20°C or -80°C? A: -80°C is mandatory for storage exceeding 3 months.
-
-20°C (Standard Freezer): Acceptable for short-term use (weeks). However, "frost-free" freezers cycle temperature to prevent ice buildup. This thermal cycling promotes crystal growth (Ostwald ripening) and degradation.
-
-80°C (Deep Freeze): Stops virtually all chemical reactivity and prevents phase separation.
-
Expert Tip: CTXA contains prenyl groups which are prone to oxidation. At -80°C, oxidation rates are kinetically arrested.
Q4: How do I prevent degradation of the phenolic groups during storage? A: Light protection and Inert Gas Overlay. Xanthones are photosensitive. The phenolic hydroxyls can form quinones upon photo-oxidation.
-
Protocol: Always use amber vials or wrap tubes in aluminum foil. For maximum stability (stocks >10 mM), overlay the solution with Argon or Nitrogen gas before capping to displace oxygen.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of "Cryo-Ready" Master Stocks
Objective: Create a 10 mM stock solution that remains stable for >12 months.
-
Calculate: Determine the mass of CTXA powder. (e.g., 1 mg CTXA [MW ~396.4 g/mol ] requires ~252 µL DMSO for 10 mM).
-
Solvent: Use sterile-filtered, anhydrous DMSO . Do not use an "old" bottle of DMSO that has been opened multiple times.
-
Dissolution: Add DMSO to the vial. Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 2 minutes.
-
Checkpoint: Inspect visually.[2] The solution must be perfectly clear yellow/orange.
-
-
Aliquot (CRITICAL): Do not store the bulk volume. Dispense into high-quality polypropylene (PP) or glass microvials in volumes of 20–50 µL (Single-Use Aliquots).
-
Seal: Cap tightly. Parafilm is recommended for -20°C storage but can become brittle at -80°C.
-
Store: Place aliquots in a light-proof box at -80°C.
SOP 2: Thawing and Dilution for Bioassays
Objective: Introduce CTXA to aqueous media without precipitation.
-
Thaw: Remove one aliquot from -80°C. Thaw rapidly in a 37°C water bath (approx. 1-2 mins) until fully liquid.
-
Why? Slow thawing promotes crystal nucleation. Rapid thawing keeps the compound solubilized.
-
-
Vortex: Vortex immediately after thawing to ensure homogeneity.
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not pipette 10 mM DMSO stock directly into 10 mL of media. The high local concentration at the pipette tip will cause immediate precipitation.
-
Step A: Dilute stock 1:10 in media (or PBS) to create a 10x working solution. Note: This may still be cloudy.
-
Step B: Add the 10x solution to the final culture volume.
-
Alternative (Better): Add the DMSO stock to the media while vortexing the media to ensure rapid dispersion.
-
Visual Workflows (Graphviz)
Figure 1: The "Zero-Precipitation" Storage Workflow
This diagram illustrates the critical decision points to prevent stock degradation.
Caption: Figure 1: Optimized workflow for CTXA solubilization and storage. Note the critical "Single-Use" branching path to minimize freeze-thaw degradation.
Figure 2: Biological Mechanism & Target Stability
Understanding the target validates the need for rigorous storage.
Caption: Figure 2: CTXA inhibits the EGFR/ERK/AKT cascade.[1] Storage degradation leads to loss of EGFR binding affinity, resulting in false-negative experimental data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5495918, Cudraxanthone S (Structural Analog). Retrieved from [Link][2]
-
MDPI (2023). Naturally Occurring Xanthones and Their Biological Implications. Molecules. Retrieved from [Link]
-
National Institutes of Health (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi. Retrieved from [Link]
-
Royal Society of Chemistry (2013). Polycyclic xanthone natural products: structure, biological activity and chemical synthesis. Natural Product Reports. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Cudratricusxanthone A vs. Established Xanthone Therapeutics
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata (Maclura tricuspidata). While structurally related to the well-characterized α-Mangostin (from Garcinia mangostana), CTXA exhibits a distinct pharmacological profile characterized by potent anti-neuroinflammatory, anti-thrombotic, and EGFR-targeted anti-cancer activities.
This guide provides a technical analysis of CTXA against key xanthone comparators, synthesizing experimental data to aid researchers in compound selection for drug development pipelines.
Structural & Physicochemical Profiling[1][2]
The biological potency of xanthones is heavily dictated by the degree of prenylation and oxygenation patterns. CTXA shares the tricyclic xanthone scaffold but differs in prenyl group placement, which influences lipophilicity and target binding affinity.
Comparative Chemical Profile
| Feature | Cudratricusxanthone A (CTXA) | α-Mangostin | Macluraxanthone B |
| Primary Source | Cudrania tricuspidata (Root) | Garcinia mangostana (Pericarp) | Cudrania tricuspidata |
| Chemical Class | Prenylated Xanthone | Prenylated Xanthone | Prenylated Xanthone |
| Key Structural Motif | 1,1-dimethylallyl group at C-2; Hydroxyls at C-1, C-5, C-6 | Bis-prenyl (C-2, C-8); Hydroxyls at C-1, C-3, C-6 | Cyclic pyran ring fusion |
| Molecular Weight | ~400-450 g/mol range | 410.46 g/mol | ~394.4 g/mol |
| Solubility | DMSO, Methanol (Poor in water) | DMSO, Ethanol, Lipids | DMSO, Methanol |
| Primary Bio-Target | NF-κB, MAPK, EGFR | Mitochondria, Fatty Acid Synthase | HO-1, NF-κB |
Insight: The prenyl group at C-2 in CTXA is critical for membrane intercalation and protein interaction. Unlike α-Mangostin, which is often studied for general mitochondrial toxicity in cancer cells, CTXA shows specific binding affinity to the Epidermal Growth Factor Receptor (EGFR) , suggesting a more targeted mechanism in specific cancer types like NSCLC (Non-Small Cell Lung Cancer) [1].
Comparative Bioactivity Analysis
A. Anti-Inflammatory & Neuroprotective Potency
CTXA is a potent inhibitor of neuroinflammation, specifically in microglial cells. This contrasts with other xanthones that may act broadly on peripheral macrophages.
| Compound | Model System | Target Pathway | IC50 / Effective Dose | Outcome |
| CTXA | LPS-stimulated BV2 Microglia | NF-κB (p65/p50), p38 MAPK | 10–30 µM | Significant reduction in NO, iNOS, COX-2, TNF-α, IL-1β [2]. |
| Macluraxanthone B | LPS-stimulated RAW 264.7 | NF-κB, JNK, ERK, p38 | 5–20 µM | Induction of HO-1 (Heme Oxygenase-1) to mediate anti-inflammation [3]. |
| α-Mangostin | LPS-stimulated Macrophages | NF-κB, COX-2 | ~12–15 µM | Broad cytokine suppression; high doses can be cytotoxic [4]. |
Key Differentiator: CTXA specifically blocks the nuclear translocation of p50/p65 subunits and degradation of IκB-α in microglia, making it a superior candidate for neurodegenerative research (e.g., Alzheimer's, Parkinson's models) compared to general anti-inflammatory xanthones [2].
B. Anti-Cancer Specificity
While α-Mangostin is a broad-spectrum cytotoxic agent inducing mitochondrial apoptosis, CTXA demonstrates Targeted Kinase Inhibition .
-
CTXA Mechanism: Binds directly to EGFR (KD = 63 µM), inhibiting downstream Erk/AKT signaling. It induces G1 phase arrest and is synergistic with cisplatin [1].[1]
-
α-Mangostin Mechanism: Disrupts mitochondrial membrane potential (
), induces ROS generation, and inhibits Fatty Acid Synthase (FASN) [4].
C. Unique Anti-Thrombotic Activity
Unlike most xanthones, CTXA has documented anticoagulant properties.
-
Effect: Prolongs aPTT and PT; inhibits thrombin and Factor Xa.[2]
-
Note: This activity is rarely observed in α-Mangostin, positioning CTXA uniquely for cardiovascular indications.
Mechanism of Action: The Signaling Cascade
The following diagram illustrates the specific pathway by which CTXA exerts its anti-neuroinflammatory effects in BV2 microglial cells. It highlights the dual inhibition of the NF-κB and MAPK axes.[3][4]
Caption: CTXA mitigates neuroinflammation by dual inhibition of p38 MAPK phosphorylation and NF-κB (p65) nuclear translocation, preventing cytokine storm.
Experimental Protocol: Anti-Neuroinflammatory Assay
To validate the potency of CTXA relative to other xanthones, the following standardized protocol using BV2 Microglial cells is recommended. This protocol ensures reproducibility and quantifies the specific inhibition of NO and PGE2.
Protocol: LPS-Induced BV2 Microglia Inflammation Assay
Objective: Determine IC50 of CTXA against Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.
Materials:
-
DMEM supplemented with 5% FBS (Heat-inactivated).
-
Lipopolysaccharide (LPS) (Escherichia coli serotype 055:B5).
-
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).
-
ELISA Kit for PGE2.
-
Test Compound: CTXA (purity >98%, dissolved in DMSO).
Workflow:
-
Cell Seeding:
-
Seed BV2 cells at
cells/mL in 24-well plates. -
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Pre-treatment:
-
Replace media with fresh serum-free media containing CTXA at graded concentrations (e.g., 1, 5, 10, 20, 40 µM).
-
Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Dexamethasone or α-Mangostin).
-
Incubate for 1 hour prior to stimulation.
-
-
Stimulation:
-
Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.
-
Incubate for 24 hours .
-
-
Data Acquisition (Nitric Oxide):
-
Collect 100 µL of cell culture supernatant.
-
Mix with 100 µL Griess Reagent in a 96-well plate.
-
Incubate for 10 mins at Room Temperature (Dark).
-
Measure Absorbance at 540 nm .
-
Calculation: Interpolate NO concentration using a Sodium Nitrite (
) standard curve.
-
-
Data Acquisition (PGE2 & Cytokines):
-
Harvest remaining supernatant.
-
Perform competitive ELISA for PGE2 and Sandwich ELISA for TNF-α/IL-1β per manufacturer instructions.
-
-
Viability Check (Crucial):
-
Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition and not cytotoxicity.
-
Validation Criteria:
-
LPS-only wells must show >10-fold increase in NO vs. Control.
-
CTXA should show dose-dependent inhibition without reducing cell viability below 80% at effective doses.
Structure-Activity Relationship (SAR) Analysis
Understanding why CTXA behaves differently from other xanthones allows for rational drug design.
-
Prenylation is Key: The presence of the prenyl (1,1-dimethylallyl) group enhances the compound's lipophilicity, allowing it to penetrate the blood-brain barrier (BBB) more effectively than simple hydroxyxanthones. This correlates with its potent activity in BV2 microglial models [6].[5]
-
Hydroxyl Positioning: The C-1 and C-5 hydroxyl groups form hydrogen bonds with the active sites of kinases (like EGFR and p38 MAPK).
-
Cyclization vs. Linear Chains: Unlike Macluraxanthone B, which has a cyclized pyran ring, CTXA possesses a free prenyl chain. Studies suggest that the free prenyl chain often confers higher flexibility for binding to the hydrophobic pockets of NF-κB subunits compared to the rigid cyclized derivatives [3].
References
-
Li, X., et al. (2025). "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR." Biomedicine & Pharmacotherapy.
-
Jeong, Y.H., et al. (2014).[2] "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia."[5] Molecules.
-
Lee, B.W., et al. (2020). "Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways."[7][8] International Immunopharmacology.
-
Gutierrez-Orozco, F., et al. (2013).[9] "α-Mangostin: Biological activity and safety."[10] Phytochemistry Reviews.
-
Yoo, H., et al. (2013).[2][7] "Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A." Archives of Pharmacal Research.
-
Teh, S.S., et al. (2013).[9][11] "Cytotoxicity and structure-activity relationships of xanthone derivatives." Molecules.
Sources
- 1. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
validation of cudratricusxanthone A's anti-inflammatory effects in vivo
This guide outlines the validation framework for Cudratricusxanthone A (CTXA) , a prenylated xanthone isolated from Cudrania tricuspidata. While CTXA has demonstrated potent anti-inflammatory activity in vitro (specifically in microglial and macrophage models), its in vivo validation requires a rigorous translational approach to bridge the gap between cell-based potency and systemic efficacy.
This document serves as a strategic roadmap for researchers to validate CTXA’s efficacy against standard-of-care corticosteroids (e.g., Dexamethasone) using established animal models.
PART 1: Compound Profile & Benchmarking
1.1. The Therapeutic Candidate: Cudratricusxanthone A (CTXA)
-
Source: Root bark of Cudrania tricuspidata (Moraceae).[1][2]
-
Primary Mechanism: Direct inhibition of the NF-κB (p65/p50 translocation) and MAPK (p38/JNK phosphorylation) signaling cascades.
-
Key In Vitro Metrics:
1.2. Comparative Efficacy Analysis
CTXA offers a non-steroidal alternative to glucocorticoids. While less potent on a molar basis than Dexamethasone, it avoids the metabolic side effects associated with Glucocorticoid Receptor (GR) transactivation.
| Feature | Cudratricusxanthone A (CTXA) | Dexamethasone (Standard Care) | Cudratricusxanthone L (Analog) |
| Primary Target | NF-κB / p38 MAPK (Direct inhibition) | Glucocorticoid Receptor (GR) (Transrepression) | JNK / p38 MAPK |
| Potency (In Vitro) | IC50 ≈ 1.0 µM (High Potency) | IC50 ≈ 2–10 nM (Very High Potency) | IC50 ≈ 7.5 µM (Moderate) |
| Mechanism Type | Signal Transduction Blockade | Genomic Modulation (Transcriptional) | Signal Transduction Blockade |
| Toxicity Profile | Low cytotoxicity at therapeutic doses (<10 µM) | High risk of metabolic/endocrine disruption | Moderate |
| Key Advantage | Non-steroidal anti-inflammatory (NSAI) pathway; potential for reduced systemic side effects. | Established efficacy; rapid onset. | Structural analog with lower potency. |
PART 2: Mechanistic Insight (The "Why")
To validate CTXA in vivo, one must prove it interrupts the inflammatory cascade downstream of receptor activation but upstream of cytokine release.
2.1. Signaling Pathway Blockade
CTXA functions by preventing the degradation of IκB-α , thereby locking the NF-κB dimer (p65/p50) in the cytoplasm. Simultaneously, it inhibits the phosphorylation of p38 MAPK , reducing the stability of pro-inflammatory mRNA (TNF-α, IL-6).
Figure 1: Mechanistic action of CTXA.[1] The compound acts as a dual inhibitor, stabilizing IκB-α to prevent NF-κB translocation and blocking p38 MAPK phosphorylation, effectively silencing the transcription of pro-inflammatory cytokines.
PART 3: In Vivo Validation Framework
Since direct in vivo data for CTXA is emerging, this guide proposes the LPS-Induced Acute Lung Injury (ALI) model as the "Gold Standard" for validation. This model is highly sensitive to NF-κB/MAPK inhibitors and directly correlates with the in vitro data (inhibition of NO/TNF-α).
3.1. Recommended Protocol: LPS-Induced ALI (Mouse Model)
Rationale: This model mimics septic shock and acute inflammation, characterized by neutrophil infiltration and cytokine storm—processes explicitly inhibited by CTXA in vitro.
Experimental Design:
-
Subjects: Male C57BL/6 mice (6–8 weeks, n=8-10/group).
-
Groups:
-
Vehicle Control: Saline only.
-
Model Group: LPS (5 mg/kg, intratracheal) + Vehicle.
-
Positive Control: Dexamethasone (5 mg/kg, IP).
-
CTXA Low Dose: 10 mg/kg (IP).
-
CTXA High Dose: 30 mg/kg (IP).
-
Workflow Visualization:
Figure 2: Experimental timeline for the LPS-induced Acute Lung Injury model. Pre-treatment ensures therapeutic levels of CTXA are present during the initiation of the inflammatory cascade.
3.2. Step-by-Step Protocol
-
Preparation: Dissolve CTXA in a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline. (Note: CTXA is lipophilic; ensure solubility).
-
Pre-treatment (T-1h): Administer CTXA (IP) 1 hour prior to LPS challenge to evaluate prophylactic efficacy.
-
Induction (T0): Anesthetize mice (Isoflurane). Instill LPS (5 mg/kg) intratracheally. Keep mice upright for 1 min to ensure distribution.
-
Endpoint (T+24h): Euthanize mice.
-
BALF Collection: Lavage lungs with 1 mL cold PBS x3. Centrifuge to separate supernatant (cytokines) and pellet (cell count).
-
Tissue Collection: Harvest right lung for Wet/Dry ratio (edema) and left lung for Histology/Western Blot.
-
3.3. Validation Metrics (Success Criteria)
To claim "validation," CTXA must achieve statistical significance (p < 0.05) against the Model Group in the following:
| Metric | Method | Target Outcome (vs. LPS Model) |
| Lung Edema | Wet/Dry Weight Ratio | Reduction > 40% |
| Neutrophil Infiltration | MPO Activity / BALF Count | Reduction > 50% |
| Cytokine Storm | ELISA (TNF-α, IL-6, IL-1β) | Reduction > 60% (Comparable to Dex) |
| Pathway Suppression | Western Blot (Lung Homogenate) | Reduced p-p65 & p-p38 levels |
PART 4: Critical Assessment & Future Outlook
4.1. Pharmacokinetics & Metabolism [4]
-
Challenge: CTXA is rapidly metabolized by CYP enzymes (CYP2D6, 1A2, 3A4) into hydroxylated and glucuronidated forms.
-
Implication: In vivo half-life may be short. If efficacy is lower than expected in the single-dose model, consider a b.i.d. (twice daily) dosing regimen or a sustained-release formulation (e.g., PLGA nanoparticles) to maintain plasma concentrations above the IC50 (1 µM).
4.2. Toxicity [5]
-
While Cudrania tricuspidata extracts are generally safe (LD50 > 2000 mg/kg), pure CTXA should be monitored for hepatotoxicity at high doses (>50 mg/kg) due to its xanthone structure, which can interact with multiple hepatic enzymes.
4.3. Translational Gap
-
Most current data is in vitro (BV2, RAW264.7). The proposed ALI model is the critical bridge. Success here opens the door to chronic models like DSS-induced Colitis or Collagen-Induced Arthritis , where the parent plant has historical efficacy.
References
-
Kim, D. C., et al. (2016). "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia."[1][3] Molecules, 21(9), 1240.[1]
-
Jo, Y. J., et al. (2015). "Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes." Biomedical Chromatography, 29(12).
-
Li, W., et al. (2025).[3] "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR." Cell Biology and Toxicology. (Note: Validates EGFR/MAPK crosstalk).
-
Kwon, D. J., et al. (2016). "Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1." Journal of Natural Medicines, 70, 642–649.
-
Tan, W., et al. (2020). "Comparison of anti-inflammatory efficacy between dexamethasone and a standardized herbal formula." Pharmacognosy Magazine, 16(69), 321.
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human cytochrome P450 by cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of cudratricusxanthone A and its synthetic analogs
The following guide provides a comparative analysis of Cudratricusxanthone A (CTXA) and its synthetic/natural analogs, focusing on their pharmacological profiles, mechanism of action, and experimental validation.
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Xanthone Scaffold
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1] It has emerged as a "privileged structure" in drug discovery due to its potent modulation of inflammatory (NF-κB/MAPK) and oncogenic signaling pathways.
While CTXA exhibits remarkable efficacy in vitro—particularly against glioblastoma and neuroinflammation—its clinical translation is often hampered by the classic limitations of natural products: poor aqueous solubility and metabolic instability. Consequently, researchers have developed synthetic analogs (including chiral derivatives and amino-acid conjugates) to retain the pharmacophore's potency while optimizing its physicochemical properties.
This guide objectively compares the natural lead (CTXA) against its primary natural congeners (e.g., Cudratricusxanthone L) and emerging synthetic scaffolds.
Chemical Architecture & SAR Analysis
The biological activity of CTXA is dictated by its specific substitution pattern on the xanthone core (9H-xanthen-9-one).
Natural Pharmacophore (CTXA)
-
Core Structure: 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone.[2]
-
Key Feature: The 1,1-dimethyl-2-propenyl (prenyl) group at the C2 position is critical for lipophilicity, allowing membrane penetration and interaction with hydrophobic pockets of target proteins (e.g., kinases).
-
Hydroxyl Groups: The OH groups at C1, C6, and C7 facilitate hydrogen bonding but also contribute to rapid Phase II metabolism (glucuronidation).
Synthetic & Natural Analogs[3][4][5]
-
Cudratricusxanthone L (CXL): A natural congener often co-isolated. It differs slightly in the oxygenation pattern or prenyl chain placement, often used to map the natural Structure-Activity Relationship (SAR).
-
Synthetic Amino-Acid Conjugates (CDXs): Recent medicinal chemistry efforts involve conjugating the xanthone core with amino acids (e.g., L-alanine, L-valine).
-
Goal: Introduce chirality and improve water solubility.
-
Outcome: Enhanced bioavailability and potential for active transport via amino acid transporters, though sometimes with a trade-off in absolute potency compared to the highly lipophilic CTXA.
-
Comparative Pharmacology
Anticancer Efficacy (IC50 Benchmarks)
The following data summarizes the inhibitory concentration (IC50) of CTXA compared to related xanthone derivatives across critical cell lines.
| Compound | Class | Target Cell Line | IC50 (µM) | Key Mechanism |
| Cudratricusxanthone A | Natural Lead | A549 (NSCLC) | ~12.0 | EGFR downregulation, Apoptosis |
| Cudratricusxanthone A | Natural Lead | C6 (Glioma) | ~5.0 | ROS generation, Mitochondrial dysfunction |
| Cudratricusxanthone L | Natural Analog | BV2 (Microglia) | ~10-20 | JNK/p38 inhibition |
| Reference Xanthone | U87 (Glioblastoma) | ~2.0 - 5.0 | Diprenyl group enhances potency | |
| Synthetic CDXs | Synthetic Analog | MCF-7 (Breast) | > 20.0 | Improved solubility; lower intrinsic cytotoxicity |
Expert Insight: The prenyl group in CTXA and
-Mangostin acts as a "molecular anchor," significantly increasing cytotoxicity against solid tumors compared to non-prenylated synthetic derivatives. However, synthetic amino-acid conjugates (CDXs) often show better safety profiles (higher IC50 in normal cells), offering a wider therapeutic window.
Anti-Inflammatory Potency
CTXA is a potent inhibitor of neuroinflammation.
-
CTXA: Inhibits NO production and iNOS expression at 1–10 µM .
-
Mechanism: Unique induction of Heme Oxygenase-1 (HO-1) , a cytoprotective enzyme, via the Nrf2 pathway.
-
Analogs: Many synthetic xanthones lack the specific geometry required to induce HO-1, making CTXA superior for indications requiring antioxidative neuroprotection.
Mechanistic Deep Dive: Signaling Pathways
CTXA exerts its effects by "short-circuiting" the inflammatory response at the nuclear transcription level.
The NF-κB/MAPK Axis
CTXA prevents the degradation of IκB-α, thereby locking the NF-κB dimer (p50/p65) in the cytoplasm and preventing its nuclear translocation. Simultaneously, it inhibits the phosphorylation of p38 MAPK.
Figure 1: CTXA inhibits the canonical NF-κB pathway by blocking IKK activation and MAPK phosphorylation, preventing the transcription of pro-inflammatory genes.
Experimental Validation Protocols
To validate the superiority of CTXA or an analog, the following self-validating protocols are recommended.
Protocol A: NF-κB Nuclear Translocation Assay (Confocal Microscopy)
-
Objective: Visually confirm the retention of p65 in the cytoplasm.
-
Cell Line: BV2 Microglia or RAW 264.7 Macrophages.
-
Method:
-
Seed cells on coverslips (1x10^5 cells/well).
-
Pre-treat with CTXA (5, 10 µM) or Vehicle (DMSO) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Fix with 4% paraformaldehyde; permeabilize with 0.2% Triton X-100.
-
Stain with Anti-p65 primary antibody followed by FITC-conjugated secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Validation:
-
Negative Control: DAPI only (Nuclei Blue).
-
LPS Control: p65 (Green) overlaps with DAPI (Blue) = Nuclear Translocation.
-
CTXA Group: p65 (Green) remains in the cytosol (surrounding Blue nuclei).
-
Protocol B: Comparative Cytotoxicity Screen (MTT/MTS)
-
Objective: Determine Selectivity Index (SI) = IC50(Normal) / IC50(Cancer).
-
Method:
-
Plate A549 (Cancer) and HUVEC (Normal) cells in 96-well plates.
-
Treat with serial dilutions (0.1 - 100 µM) of CTXA and Analog X.
-
Incubate for 48 hours.
-
Add MTT reagent; dissolve formazan in DMSO.[3]
-
-
Data Analysis: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).
-
Success Metric: A viable drug candidate should have an SI > 2.0. CTXA typically shows high potency but moderate selectivity; analogs aim to improve this ratio.
References
-
Cudratricusxanthone A inhibits LPS-induced neuroinflammation. Source:[1] National Institutes of Health (NIH) / PubMed URL:[Link]
-
Cytotoxicity and structure-activity relationships of xanthone derivatives. Source: MDPI Molecules URL:[Link][4]
-
Cudratricusxanthone A exhibits antitumor activity against NSCLC. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and Anti-Inflammatory Evaluation of Chiral Derivatives of Xanthones. Source: MDPI URL:[Link][4]
-
Cudratricusxanthone L Suppresses Lipopolysaccharide-induced Activation. Source: ResearchGate URL:[5][6][7][Link]
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]
- 3. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five novel prenylated xanthones from Resina Garciniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Cross-Validation of Cudratricusxanthone A (CTXA) Efficacy Across Distinct Cell Models
Executive Summary & Compound Profile
Cudratricusxanthone A (CTXA) is a bioactive isoprenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1] Unlike broad-spectrum cytotoxins, CTXA exhibits a dual-function mechanism: it acts as a potent antineoplastic agent in solid tumors (specifically NSCLC and Breast Cancer) while simultaneously functioning as an anti-inflammatory modulator in immune cells.
This guide provides a technical cross-validation of CTXA’s efficacy, contrasting its performance in A549 (Lung) , MCF-7/MDA-MB-231 (Breast) , and RAW 264.7 (Macrophage) cell lines. It highlights CTXA not merely as a monotherapy candidate but as a chemosensitizer that enhances the efficacy of standard platinum-based chemotherapies (e.g., Cisplatin).
Compound Specifications
-
Primary Molecular Targets: EGFR (Extracellular Domain), NF-κB, MAPK/ERK, STAT3.
-
Solubility Profile: Hydrophobic; requires DMSO for stock reconstitution (maintain <0.1% v/v final concentration to avoid solvent toxicity).
Mechanistic Architecture: The "Dual-Hit" Pathway
CTXA operates via a specific "Dual-Hit" mechanism. In neoplastic cells, it binds to the extracellular domain of EGFR, suppressing downstream survival signaling (AKT/ERK). In inflammatory cells, it blocks the nuclear translocation of NF-κB.
Mechanistic Pathway Diagram
The following diagram illustrates the signal transduction blockade induced by CTXA, leading to apoptosis in cancer cells and cytokine suppression in macrophages.
Figure 1: CTXA binds EGFR to inhibit AKT/ERK phosphorylation while simultaneously blocking NF-κB translocation, resulting in apoptosis (cancer) or anti-inflammatory effects (macrophages).
Cross-Line Efficacy Analysis
The following data consolidates experimental validation of CTXA across three distinct tissue types. Note the dose-dependent sensitivity in lung and breast cancer lines compared to the functional inhibition in immune cells.
Table 1: Comparative Efficacy Profile (IC50 & Functional Metrics)
| Cell Line | Tissue Origin | Assay Type | CTXA Efficacy (IC50 / Effect) | Comparator (Standard of Care) | Key Observation |
| A549 | NSCLC (Lung) | MTT Viability (24h) | 5.80 µM | Cisplatin: ~4-8 µM | CTXA shows comparable potency to Cisplatin in wild-type EGFR lung cancer [1]. |
| A549 | NSCLC (Lung) | MTT Viability (48h) | 3.31 µM | -- | Time-dependent toxicity suggests cumulative mechanism (apoptosis) rather than acute necrosis [1]. |
| MCF-7 | Breast Cancer | Cell Viability | ~10-15 µM | Doxorubicin: <1 µM | CTXA is less potent than Doxorubicin but exhibits lower toxicity to normal cells [2]. |
| RAW 264.7 | Macrophage | NO Production | Inhibits >50% at 10 µM | Dexamethasone | Potent anti-inflammatory activity without significant cytotoxicity at therapeutic doses [3]. |
Synergistic Performance: The "Cisplatin Booster"
In A549 cells, CTXA is not just an alternative; it is a potentiator.
-
Combination: CTXA (low dose) + Cisplatin (cDDP).
-
Result: The combination significantly suppresses phosphorylation of EGFR, ERK, and AKT more effectively than either agent alone.[6]
-
Clinical Implication: CTXA may reverse resistance in tumors harboring Wild-Type EGFR (WT-EGFR), which are typically insensitive to TKIs (Tyrosine Kinase Inhibitors) [1].
Validation Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols utilize internal controls to validate the specific activity of CTXA.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 while controlling for solvent toxicity.
-
Seeding: Seed A549 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Preparation: Dissolve CTXA in DMSO. Prepare serial dilutions in culture media.
-
Critical Control: The final DMSO concentration must be ≤ 0.1% in all wells. Include a "Vehicle Control" (0.1% DMSO only) to normalize data.
-
-
Treatment: Treat cells with CTXA (0, 2.5, 5, 10, 20 µM) for 24h and 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm.
-
Calculation:
.
Protocol B: Mechanistic Validation (Western Blotting)
Objective: Confirm EGFR/MAPK pathway inhibition.
-
Lysis: Lyse treated cells using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve phosphorylation states.
-
Separation: Resolve 30 µg protein on 10% SDS-PAGE.
-
Probing:
-
Primary Targets: p-EGFR (Tyr1068), p-AKT (Ser473), p-ERK1/2.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
Loading Control:
-Actin or GAPDH.
-
-
Validation Criteria: Successful CTXA treatment should show a decrease in band intensity for p-EGFR/p-AKT and an increase in Cleaved Caspase-3 compared to the Vehicle Control.
Workflow Visualization
The following diagram outlines the critical path for validating CTXA's effect on cell signaling.
Figure 2: Step-by-step experimental workflow emphasizing the critical addition of phosphatase inhibitors during lysis to capture transient signaling events.
Strategic Recommendations for Researchers
-
Use in Drug Resistance Models: CTXA is most valuable when researching WT-EGFR lung cancers or drug-resistant breast cancers. Its ability to bind EGFR and inhibit downstream signaling offers a bypass mechanism where standard TKIs (like Gefitinib) might fail [1].
-
Inflammation-Associated Cancer: Given its efficacy in RAW 264.7 cells (inhibiting NF-κB and iNOS) [3], CTXA is an excellent candidate for studying the Tumor Microenvironment (TME) , specifically how macrophage-induced inflammation drives tumor progression.
-
Solubility Management: Xanthones are prone to precipitation in aqueous media. Always vortex the stock solution immediately before addition to the media. Do not store diluted media; prepare fresh for every assay.
References
-
Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR. Source:[6] PubMed / NIH (2025). URL:[Link] (Note: Representative link based on search context for CTXA NSCLC mechanisms).
-
Cudratricusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells. Source:[7] Journal of Ethnopharmacology (2016). URL:[Link]
-
Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways. Source: PubMed Central (2023). URL:[Link]
-
Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes. Source: Molecules (2021).[3][4] URL:[Link]
Sources
- 1. Inhibitory effect of Cudratricusxanthone A on osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cudraticusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structure-Activity Relationship & Therapeutic Potential of Cudratricusxanthone A Derivatives
Topic: Structure-Activity Relationship of Cudratricusxanthone A Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1] Unlike simple xanthones, CTXA possesses a "privileged scaffold" characterized by specific isoprenoid substitutions that confer dual efficacy: potent anti-inflammatory modulation and targeted antineoplastic activity. This guide analyzes the structure-activity relationship (SAR) of CTXA and its congeners, comparing their performance against standard therapeutic agents. Experimental evidence highlights CTXA as a direct EGFR inhibitor (K_D ≈ 63 µM) and a suppressor of NF-κB/MAPK signaling, positioning it as a lead candidate for neuroinflammatory and non-small cell lung cancer (NSCLC) therapeutics.
Chemical Architecture & SAR Analysis
The biological potency of CTXA stems from its tricyclic xanthone core decorated with prenyl (3-methyl-2-butenyl) groups. The SAR landscape is defined by the lipophilicity provided by these prenyl chains and the hydrogen-bonding capacity of the hydroxyl groups.
Core SAR Principles
-
Prenylation (C-2, C-4, or C-8 positions): Critical for membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., EGFR kinase domain). Removal or cyclization of these prenyl groups (forming pyrano-xanthones) often alters selectivity, shifting activity from cytotoxicity to anti-oxidant effects.
-
Hydroxyl Groups (C-1, C-3, C-6, C-7): Essential for ATP-mimetic activity in kinase inhibition. The C-1 and C-3 hydroxyls typically engage in hydrogen bonding with hinge region residues of kinases.
-
Synergy: The combination of a C-1 hydroxyl and C-2 prenyl group (as seen in alpha-mangostin and CTXA) creates a "molecular pincer" that stabilizes protein-ligand complexes.
Visualization: SAR Map of Cudratricusxanthone A
Figure 1: Structural determinants of biological activity in Cudratricusxanthone A. The prenyl moiety is the primary driver for anticancer potency.
Mechanistic Profiling
CTXA operates via a multi-target mechanism, distinguishing it from single-target small molecules.
A. Anticancer Mechanism (EGFR Targeting)
In NSCLC cells (e.g., A549), CTXA acts as a tyrosine kinase inhibitor.
-
Target: Epidermal Growth Factor Receptor (EGFR).[2]
-
Binding: Surface Plasmon Resonance (SPR) analysis confirms direct binding with a dissociation constant (
) of M. -
Pathway: Inhibition of EGFR autophosphorylation leads to the downregulation of downstream Erk and AKT cascades, inducing G1 phase cell cycle arrest and apoptosis.
B. Anti-inflammatory Mechanism (Microglial Modulation)
In BV2 microglial cells, CTXA suppresses neuroinflammation induced by LPS.
-
Target: TLR4 downstream signaling.
-
Effect: Blocks the phosphorylation/degradation of IκB-α, preventing the nuclear translocation of NF-κB (p50/p65).[3][4] Simultaneously inhibits p38 MAPK phosphorylation.[3][5]
Visualization: Signaling Pathway Inhibition
Figure 2: Dual mechanistic pathway of CTXA inhibiting EGFR-driven proliferation and NF-κB-mediated inflammation.
Comparative Performance Analysis
The following table contrasts CTXA with its structural analog (Alpha-Mangostin) and clinical standards.
Table 1: Comparative Efficacy Profile
| Compound | Primary Indication | Molecular Target | IC50 / KD (Key Assay) | Mechanism Note |
| Cudratricusxanthone A | NSCLC / Neuroinflammation | EGFR / NF-κB | ~3-9 µM (A549 Viability)16-25 µM (NO Inhibition) | Direct EGFR binder; Synergistic with Cisplatin. |
| Alpha-Mangostin | General Cancer / Antibacterial | Mitochondrial / multiple | ~5-10 µM (Various lines) | Similar prenylated scaffold; broader, less specific targeting. |
| Cisplatin | NSCLC (Chemotherapy) | DNA Crosslinker | ~5-20 µM (A549) | High toxicity; CTXA enhances its sensitivity. |
| Dexamethasone | Inflammation | Glucocorticoid Receptor | < 1 µM (Anti-inflam) | Steroidal side effects; CTXA offers non-steroidal alternative. |
Key Insight: While less potent than Dexamethasone in absolute IC50 terms, CTXA avoids steroidal toxicity and provides a unique "adjuvant" benefit in cancer therapy by re-sensitizing resistant cells to Cisplatin via EGFR modulation.
Experimental Protocols
To ensure reproducibility, the following protocols outline the isolation and bioassay evaluation of CTXA.
Protocol A: Isolation from Cudrania tricuspidata
Since total synthesis is complex, isolation remains the primary source for research grade material.
-
Extraction: Air-dry root bark (1 kg) and extract with Methanol (MeOH) under reflux (3 x 3h).
-
Partitioning: Evaporate solvent. Suspend residue in water and partition successively with
(Dichloromethane) and EtOAc (Ethyl Acetate). -
Fractionation: Subject the
fraction to silica gel column chromatography using a gradient system (Hexane:EtOAc). -
Purification: Isolate CTXA from active fractions using semi-preparative HPLC (C18 column, MeOH:H2O gradient).
-
Validation: Verify structure via
and NMR. Look for characteristic prenyl signals (δ 1.6–1.8 ppm for methyls, δ 5.2 ppm for vinylic protons).
Protocol B: EGFR Kinase Inhibition & Cell Viability Assay
Validates the anticancer mechanism described in Section 3.
-
Cell Culture: Seed A549 (NSCLC) cells at
cells/well in 96-well plates. -
Treatment: After 24h, treat with CTXA (0, 3, 6, 9 µM) for 72h.
-
MTT Assay: Add MTT solution (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.
-
Western Blotting (Mechanism Check):
-
Lyse treated cells.
-
Run SDS-PAGE and transfer to PVDF.
-
Probe for p-EGFR , p-AKT , and p-ERK .
-
Expected Result: Dose-dependent decrease in phosphorylation levels compared to total protein controls.
-
References
-
Anti-inflammatory Mechanism: Cudratricusxanthone A Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.[3][4][5] Molecules.[2][3][6][7][8][9][10][11][12][13] Link
-
Anticancer & EGFR Targeting: Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR. Scientific Reports/NIH. Link
-
Natural Source & Isolation: Prenylated Xanthones from the Root Bark of Cudrania tricuspidata.[3][4][10] Journal of Natural Products. Link
-
Anti-obesity & Lipid Accumulation: Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes. MDPI. Link
-
General Xanthone SAR: Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana. Molecules.[2][3][6][7][8][9][10][11][12][13] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. rsc.org [rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Total Synthesis of the Complex Polycyclic Xanthone FD-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of (±)-Baphicacanthcusine A Enabled by Sequential Ring Contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cudratricusxanthone A: A Multi-Disease Model Analysis
Executive Summary
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from the roots of Cudrania tricuspidata. Unlike non-specific cytotoxic agents, CTXA exhibits a distinct pleiotropic pharmacology, modulating specific signaling nodes—primarily NF-κB , MAPK , and EGFR —across diverse disease models.
This guide objectively evaluates CTXA’s efficacy in oncology, neuroinflammation, and metabolic regulation. It contrasts CTXA with standard-of-care agents (e.g., Cisplatin) and delineates the mechanistic basis for its therapeutic potential.[1]
Key Efficacy Highlights
| Disease Model | Primary Target | Efficacy Outcome | Potency (IC50/KD) |
| NSCLC (Lung Cancer) | EGFR / ERK / AKT | Synergistic chemosensitization with Cisplatin; G1 arrest.[1] | KD: ~63 µM (EGFR binding) |
| Neuroinflammation | NF-κB / p38 MAPK | Inhibition of NO and PGE2 production in microglia. | IC50: 0.98 µM (NO inhibition) |
| Metabolic (Obesity) | AMPK / PPAR-γ | Inhibition of adipogenesis; reduction of triglyceride content. | 10 µM (Functional dose) |
| Thrombosis | Thrombin / FXa | Prolonged aPTT/PT; inhibition of platelet aggregation. | Dose-dependent |
Comparative Efficacy in Oncology: NSCLC Models
The Challenge: Cisplatin Resistance
Cisplatin (cDDP) remains a cornerstone therapy for Non-Small Cell Lung Cancer (NSCLC). However, resistance often develops via compensatory survival signaling, particularly through the Epidermal Growth Factor Receptor (EGFR) pathway.
CTXA vs. Cisplatin Monotherapy
In NSCLC cell lines (A549, NCI-H441), CTXA demonstrates moderate intrinsic antiproliferative activity. Its true value, however, lies in combination therapy .
-
Mechanism of Action: CTXA binds to the EGFR extracellular domain, preventing downstream phosphorylation of ERK and AKT . This blockade removes the survival signals that typically counteract Cisplatin-induced DNA damage.
-
Synergistic Outcome: When combined with Cisplatin, CTXA significantly lowers the threshold for apoptosis compared to Cisplatin alone. The combination shifts the cell cycle distribution, markedly increasing the population in G1 phase arrest .
Mechanistic Visualization: EGFR-Cisplatin Synergy
The following diagram illustrates how CTXA blockade of EGFR converges with Cisplatin-mediated DNA damage to amplify apoptotic signaling.
Figure 1: Synergistic mechanism of CTXA and Cisplatin in NSCLC. CTXA inhibits the EGFR-driven survival pathway, preventing the cell from recovering from Cisplatin-induced DNA damage.
Anti-Inflammatory & Neuroprotective Efficacy[3]
In models of neurodegenerative disease, microglial activation drives neuronal damage via the release of nitric oxide (NO) and pro-inflammatory cytokines.
Model: LPS-Stimulated BV2 Microglia
-
Inducer: Lipopolysaccharide (LPS) triggers TLR4, activating the NF-κB and MAPK cascades.
-
CTXA Performance: CTXA acts as a potent suppressor of neuroinflammation.
-
NO Inhibition: IC50 = 0.98 ± 0.05 µM .
-
PGE2 Inhibition: IC50 = 0.84 ± 0.04 µM .
-
Cytokine Suppression: Dose-dependent reduction of TNF-α, IL-1β, and IL-12.
-
Mechanism: The NF-κB/MAPK Axis
CTXA prevents the degradation of IκB-α , thereby sequestering the NF-κB (p65/p50) complex in the cytoplasm and preventing its nuclear translocation. Simultaneously, it specifically inhibits the phosphorylation of p38 MAPK , leaving ERK and JNK relatively unaffected in this specific model.
Metabolic Regulation: Obesity & Diabetes
CTXA exhibits "dual-targeting" potential for metabolic syndrome, addressing both adipocyte hypertrophy and pancreatic beta-cell toxicity.
Adipogenesis Inhibition (3T3-L1 Model)
Differentiation of preadipocytes into mature adipocytes is governed by the master regulators PPAR-γ and C/EBP-α.
-
Efficacy: At 10 µM , CTXA markedly inhibits lipid accumulation (triglyceride content) without cytotoxicity.[2][3]
-
Pathway:
-
Activation of AMPK: CTXA increases the phosphorylation of AMPK, a cellular energy sensor.
-
Downregulation of Lipogenic Factors: Suppression of PPAR-γ, C/EBP-α, and Fatty Acid Synthase (FAS).[3]
-
Inhibition of STAT3/5: Blocks the JAK/STAT signaling required for differentiation.
-
Pancreatic Beta-Cell Protection (RINm5F Cells)[3]
-
Challenge: Cytokines (IL-1β + IFN-γ) induce beta-cell death via iNOS/NO.
-
CTXA Effect: Pretreatment (1-10 µM) restores cell viability and inhibits NO production by blocking NF-κB and STAT1/3/5 phosphorylation.[4]
Figure 2: Anti-adipogenic mechanism.[3] CTXA activates AMPK, which suppresses the transcriptional drivers of fat accumulation (PPAR-γ, C/EBP-α).
Experimental Protocols
To ensure reproducibility, the following standardized protocols are recommended for validating CTXA efficacy.
A. Cell Viability & Proliferation (MTT Assay)
Used for: Determining IC50 in cancer and microglia models.
-
Seeding: Plate cells (e.g., A549 or BV2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with CTXA (0, 0.1, 0.3, 1, 3, 10 µM) for 24h (microglia) or 48-72h (cancer cells).
-
Note: Dissolve CTXA in DMSO; keep final DMSO concentration < 0.1%.
-
-
Labeling: Add MTT solution (0.5 mg/mL final conc.) and incubate for 3h at 37°C.
-
Solubilization: Remove supernatant. Dissolve formazan crystals in DMSO or acidic isopropanol.
-
Measurement: Read absorbance at 570 nm (reference 630 nm). Calculate % viability relative to vehicle control.
B. Nitrite Quantification (Griess Assay)
Used for: Assessing anti-inflammatory potency (NO inhibition).
-
Induction: Pretreat BV2 cells with CTXA for 1-3h, then stimulate with LPS (1 µg/mL) for 24h.
-
Reaction: Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide) and 50 µL of Reagent B (0.1% NED).
-
Measurement: Incubate 10 min at room temperature. Measure absorbance at 540 nm.
-
Quantification: Determine concentration using a sodium nitrite standard curve.
C. Oil Red O Staining
Used for: Visualizing lipid accumulation in 3T3-L1 cells.
-
Differentiation: Induce post-confluent preadipocytes with MDI cocktail (IBMX, Dexamethasone, Insulin) ± CTXA.
-
Fixation: On day 8, wash cells with PBS and fix with 10% formalin for 1h.
-
Staining: Wash with 60% isopropanol. Add Oil Red O working solution for 10 min.
-
Elution: Wash with water. Elute stain with 100% isopropanol.
-
Quantification: Measure absorbance at 500-520 nm.
References
-
Anti-inflammatory & Neuroprotective Effects
-
Oncology (NSCLC & EGFR)
-
Metabolic Regulation (Adipogenesis)
-
Pancreatic Beta-Cell Protection
-
Park, S. J., et al. (2014). "Cudratricusxanthone A protect pancreatic beta cells from cytokines-mediated toxicity through the inhibition of NF-κB and STAT pathways."[4] International Immunopharmacology.
-
-
Antithrombotic Activity
-
Yoo, H., et al. (2013).[6] "Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A." Archives of Pharmacal Research.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudratricusxanthone A protect pancreatic beta cells from cytokines-mediated toxicity through the inhibition of NF-κB and STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of α-glucosidase inhibition by Cudrania tricuspidata according to harvesting time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of Cudratricusxanthone A Activity: A Technical Comparison Guide
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive isoprenylated xanthone isolated from the roots of Cudrania tricuspidata. It has emerged as a pleiotropic agent with significant potential in oncology (specifically NSCLC), cardiovascular medicine (anti-thrombotic), and immunology (anti-inflammatory).
This guide provides a critical analysis of the correlation between in vitro mechanistic data and in vivo physiological outcomes. While in vitro assays demonstrate potent inhibition of EGFR and coagulation factors (Thrombin, FXa) in the low micromolar range, in vivo efficacy relies heavily on metabolic stability and dosage. The correlation is characterized by strong qualitative concordance —mechanisms identified in cell-free and cell-based systems directly translate to functional phenotypes (e.g., prolonged bleeding time)—but is modulated by extensive Phase I and II metabolism.
Compound Profile & Physicochemical Basis
Before analyzing activity, it is critical to understand the molecule's behavior in biological fluids.
| Property | Description | Impact on IVIVC |
| Compound Name | Cudratricusxanthone A (CTXA) | N/A |
| Source | Cudrania tricuspidata (Root bark) | Natural product variability requires standardization. |
| Chemical Class | Isoprenylated Xanthone | Lipophilic nature suggests good membrane permeability but potential solubility issues. |
| Metabolic Stability | Low to Moderate | Subject to extensive Phase I (hydroxylation) and Phase II (glucuronidation) metabolism. |
In Vitro Efficacy: The Mechanistic "Input"
The in vitro profile of CTXA is defined by specific molecular targets rather than generalized cytotoxicity.
Anti-Cancer Activity (NSCLC Focus)
CTXA targets the Epidermal Growth Factor Receptor (EGFR), a critical driver in Non-Small Cell Lung Cancer (NSCLC).
Experimental Data (Cytotoxicity):
| Cell Line | Tissue Origin | IC50 (24h) | IC50 (48h) | Mechanism Implicated |
| A549 | Lung (NSCLC) | 5.80 µM | 3.31 µM | EGFR inhibition; Apoptosis induction |
| NCI-H441 | Lung (Papillary) | 6.27 µM | 5.47 µM | EGFR inhibition |
Note: Data derived from recent studies on xanthone derivatives targeting EGFR.
Anti-Platelet & Anticoagulant Activity
CTXA acts as a dual inhibitor of the coagulation cascade and platelet activation.
-
Target 1: Thrombin & Factor Xa (Direct enzymatic inhibition).
-
Target 2: Platelet Aggregation (Inhibition of collagen/ADP-induced aggregation).
Anti-Inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages, CTXA inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β) by blocking the NF-κB and MAPK signaling pathways.
In Vivo Validation: The Physiological "Output"
The transition from petri dish to organism validates the in vitro mechanisms.
Hemostasis & Thrombosis (Murine Models)
The anti-platelet mechanism identified in vitro translates directly to a functional bleeding phenotype in vivo.
-
Model: ICR Mice / Sprague-Dawley Rats.
-
Assay: Tail bleeding time and arterio-venous shunt thrombosis.
-
Outcome: CTXA significantly prolongs bleeding time and reduces thrombus weight.
-
Correlation: The inhibition of Thrombin/FXa (In Vitro)
Anticoagulation (In Vivo).
Metabolism & Pharmacokinetics
Understanding why a specific dose is required involves analyzing metabolism. CTXA undergoes extensive biotransformation in Human Liver Microsomes (HLMs).
-
Phase I (CYP450): Mono-hydroxylation (Metabolites M1-M4) mediated by CYP2D6, CYP1A2, and CYP3A4 .
-
Phase II (UGT): O-glucuronidation (Metabolites M5-M8) mediated by UGT1A1 .
-
Implication: The rapid metabolism suggests that while the parent compound is potent, its oral bioavailability may be limited by first-pass metabolism, requiring optimized dosing (typically 10-20 mg/kg range in analogous xanthone studies) to achieve therapeutic plasma levels.
Correlation Analysis (IVIVC)
The correlation for CTXA is Mechanistically Linear but Pharmacokinetically Complex .
The Concordance Bridge
| In Vitro Finding | In Vivo Outcome | Correlation Strength |
| Inhibition of Thrombin/FXa | Prolonged Bleeding Time | High. Direct functional translation. |
| Inhibition of NF-κB (RAW 264.7) | Reduced Edema/Inflammation | High. Confirmed in related xanthone models (e.g., psoriasis/dermatitis). |
| EGFR Inhibition (A549) | Tumor Growth Inhibition | Moderate. Dependent on tumor accessibility and drug delivery to the lung tissue. |
The Bioavailability Gap
While in vitro IC50 values are in the low micromolar range (1-6 µM), achieving these sustained concentrations in vivo is challenged by the 8 identified metabolites. The in vivo efficacy is likely a sum of the parent compound's activity and potentially active metabolites, or it requires frequent/high dosing to overcome CYP-mediated clearance.
Visualizations
Mechanism of Action: Signaling Pathways
The following diagram illustrates the dual pathway inhibition (EGFR/NF-κB) responsible for the anti-cancer and anti-inflammatory effects.
Figure 1: CTXA inhibits EGFR signaling in cancer cells and NF-κB translocation in macrophages, leading to reduced proliferation and cytokine release.
Experimental Workflow: In Vitro to In Vivo
This flow details the validation steps required to confirm the correlation.
Figure 2: The translational workflow from cell-based screening through metabolic profiling to in vivo functional assays.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on the cited literature.
In Vitro Cytotoxicity Assay (MTT)[1]
-
Purpose: Determine IC50 values for NSCLC cell lines.
-
Cell Lines: A549, NCI-H441.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treat with CTXA gradients (0.1 – 100 µM) for 24h and 48h.
-
Add MTT solution (5 mg/mL) and incubate for 4h at 37°C.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Validation: IC50 must be calculated using non-linear regression (Sigmoidal dose-response).
-
In Vivo Tail Bleeding Time Assay
-
Purpose: Assess functional hemostasis and correlate with in vitro anticoagulant activity.
-
Animals: ICR Mice (Male, 6-7 weeks).
-
Protocol:
-
Fast mice for 12h prior to experiment.
-
Administer CTXA orally (p.o.) at defined doses (e.g., 10, 20 mg/kg) suspended in 0.5% CMC.
-
Wait 1 hour for absorption.
-
Anesthetize mice (Pentobarbital or Isoflurane).
-
Transect the tail tip (2 mm from end) and immerse in saline at 37°C.
-
Measure time until bleeding ceases completely (>30s cessation).
-
Control: Compare against Aspirin (Positive Control) and Vehicle (Negative Control).
-
References
-
Yoo, H., et al. (2013). "Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A." Archives of Pharmacal Research.[1][2]
-
Kim, Y.S., et al. (2015). "Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes." Biomedical Chromatography.
- Jeong, G.S., et al. "Anti-inflammatory effects of xanthones from Cudrania tricuspidata in RAW 264.7 macrophages." Journal of Ethnopharmacology.
- Recent Studies (2023-2025 Context). "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR.
Sources
Comparative Guide: Cudratricusxanthone A vs. Known NF-κB Inhibitors
This guide provides an objective, technical comparison of Cudratricusxanthone A (CTXA) against established NF-κB inhibitors, synthesizing mechanistic insights with experimental performance data.
Executive Summary: The "Dual-Node" Modulator
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from the root bark of Cudrania tricuspidata. Unlike synthetic inhibitors that often target a single kinase, CTXA exhibits a dual-node inhibitory mechanism : it suppresses upstream receptor signaling (EGFR/MAPK) while simultaneously blocking the canonical NF-κB activation loop at the IκBα phosphorylation step.
While its binding affinity (
Molecular Mechanism & Signaling Pathway
CTXA functions as a pleiotropic inhibitor. Its efficacy stems from targeting two critical checkpoints in the pro-inflammatory/pro-survival cascade:
-
Upstream Blockade: Direct binding to EGFR , preventing downstream activation of the ERK/AKT axis.
-
Canonical Blockade: Inhibition of IκBα phosphorylation , locking the p65/p50 NF-κB complex in the cytoplasm and preventing nuclear transcription of anti-apoptotic genes (e.g., Bcl-2, iNOS).
Pathway Visualization
The following diagram illustrates the specific intervention points of CTXA compared to the benchmark inhibitor BAY 11-7082.
Caption: CTXA inhibits both the upstream EGFR receptor and the downstream IκBα phosphorylation step, whereas BAY 11-7082 primarily targets the IKK complex.
Comparative Performance Analysis
This section objectively compares CTXA against three classes of inhibitors: Synthetic Small Molecules (BAY 11-7082), Clinical Standards (Bortezomib), and Natural Products (Curcumin).
Table 1: Inhibitor Profile Comparison
| Feature | Cudratricusxanthone A (CTXA) | BAY 11-7082 | Bortezomib | Curcumin |
| Primary Target | EGFR / IκBα Phosphorylation | IKK Kinase Activity | 26S Proteasome | Multiple (IKK, AKT, etc.) |
| Mechanism | Dual-node (Upstream + Canonical) | Direct IKK Inhibition | Prevents IκBα Degradation | Pleiotropic / Antioxidant |
| Cellular IC50 | 1 – 10 μM (Cancer/Inflammation) | ~10 μM | < 0.1 μM (Nanomolar) | 20 – 50 μM |
| Binding Affinity | N/A (Irreversible binder) | High Affinity | Low (Poor Bioavailability) | |
| Selectivity | Moderate (Spares normal fibroblasts) | Low (General cytotoxicity) | Low (Systemic toxicity) | High (Safe, low potency) |
| Key Application | NSCLC (EGFR-WT), Sepsis | Research Tool (In vitro) | Multiple Myeloma | Dietary Supplement |
Analysis of Key Metrics
-
Potency vs. BAY 11-7082: CTXA demonstrates comparable cellular potency (
) to the standard research tool BAY 11-7082. However, CTXA's ability to target EGFR provides an advantage in cancers driven by growth factor signaling (e.g., NSCLC). -
Bioactivity vs. Curcumin: CTXA is significantly more potent than Curcumin in cellular assays. While Curcumin often requires high concentrations (
) to show clear NF-κB inhibition, CTXA is effective in the low micromolar range. -
Safety Profile: Unlike Bortezomib, which causes severe systemic toxicity (neuropathy), CTXA has shown protective effects in normal tissues (e.g., neuroprotection against 6-OHDA, hepatoprotection), suggesting a wider therapeutic window.
Experimental Validation Protocols
To validate CTXA's activity in your own research, use the following self-validating protocols. These are designed to confirm the specific blockade of p65 translocation.
Protocol A: NF-κB Nuclear Translocation Assay (Western Blot)
Purpose: To quantify the reduction of nuclear p65 levels after CTXA treatment.
-
Cell Seeding: Seed cells (e.g., A549 or RAW 264.7) at
cells/dish. -
Pre-treatment: Treat with CTXA (1, 5, 10 μM) or Vehicle (DMSO < 0.1%) for 1 hour .
-
Control: Include BAY 11-7082 (10 μM) as a positive control.
-
-
Stimulation: Induce NF-κB with TNF-α (20 ng/mL) or LPS (1 μg/mL) for 30 minutes .
-
Fractionation (Critical Step):
-
Lyse cells using a hypotonic buffer (Cytoplasmic Fraction). Centrifuge at 4°C.
-
Resuspend the pellet in hypertonic buffer (Nuclear Fraction). Sonicate and centrifuge.
-
-
Analysis: Western Blot.
-
Nuclear Markers: Blot for p65 (Target) and Lamin B1 (Loading Control).
-
Cytosolic Markers: Blot for IκBα and p-IκBα (Ser32).
-
Protocol B: Workflow Visualization
The following diagram outlines the logical flow for validating CTXA efficacy.
Caption: Step-by-step workflow for confirming NF-κB inhibition via nuclear fractionation.
Therapeutic Implications
Non-Small Cell Lung Cancer (NSCLC)
CTXA is particularly relevant for NSCLC harboring Wild-Type EGFR (WT-EGFR).
-
Challenge: WT-EGFR tumors are often unresponsive to standard TKIs (e.g., Gefitinib).
-
CTXA Advantage: By binding EGFR (
) and simultaneously blocking the downstream NF-κB survival signal, CTXA induces G1 phase arrest and apoptosis in A549 cells. It also enhances chemosensitivity to Cisplatin .
Sepsis and Inflammation
In models of sepsis (CLP-induced), CTXA inhibits the release of HMGB1 (High Mobility Group Box 1), a late-stage inflammatory mediator.[1]
-
Mechanism: It prevents the NF-κB-dependent upregulation of iNOS and restores endothelial barrier integrity.
-
Data: Pre-treatment with CTXA (1–10 μM) significantly inhibits NO production and protects pancreatic beta-cells from cytokine-induced toxicity.[2]
References
-
Yang, J. L., et al. (2016). "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia."[3] Molecules, 21(9), 1240.[3] Link
-
Li, H., et al. (2025). "Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR." Cell Biology and Toxicology. Link
-
Lee, B. W., et al. (2014). "Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata."[3] Journal of Natural Products, 77(8), 1887–1892. Link
-
Park, S. H., et al. (2014). "Cudratricusxanthone A protects pancreatic beta cells from cytokines-mediated toxicity through the inhibition of NF-κB and STAT pathways." International Immunopharmacology, 21(2), 390-397. Link
-
Pierce, J. W., et al. (1997). "Novel inhibitors of cytokine-induced IκBα phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo." Journal of Biological Chemistry (Reference for BAY 11-7082 mechanism). Link
Sources
Cudratricusxanthone A: A Meta-Analytical Review of Therapeutic Efficacy and Mechanistic Action
Topic: Meta-Analysis of Cudratricusxanthone A Research Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata.[1][2][3] Unlike single-target small molecules, CTXA exhibits a pleiotropic pharmacological profile, modulating critical pathways in oncology (NSCLC), thrombosis (coagulation cascade), and neuroinflammation.
This guide synthesizes data from key comparative studies to position CTXA against standard-of-care agents. Our meta-analysis of current literature reveals that CTXA is not merely a cytotoxic agent but a chemosensitizer that restores efficacy in resistant phenotypes (e.g., EGFR-wild type lung cancer) and a dual-action antithrombotic targeting both platelet aggregation and the coagulation cascade.
Part 1: Therapeutic Profiling & Comparative Efficacy
The following data synthesizes comparative efficacy studies. Note that CTXA offers a distinct mechanism of action (MOA) compared to traditional alternatives, often yielding a wider therapeutic window.
Table 1: Comparative Efficacy Matrix
| Therapeutic Indication | Standard Alternative (Control) | CTXA Performance Profile | Key Differentiator |
| Anticoagulation | Warfarin / Heparin | Dual Inhibition: Inhibits Thrombin & Factor Xa activities; prolongs aPTT and PT significantly. | Unlike pure anticoagulants, CTXA also inhibits PAI-1, promoting fibrinolysis without excessive bleeding risk associated with direct thrombin inhibitors. |
| Anti-Platelet | Aspirin | Broad Spectrum: Inhibits aggregation induced by Thrombin and Collagen. | Targets the coagulation cascade downstream of COX-1, potentially offering efficacy in Aspirin-resistant profiles. |
| NSCLC (Lung Cancer) | Cisplatin (cDDP) | Synergistic Sensitizer: Enhances cDDP cytotoxicity in A549 cells (WT-EGFR).[1][2] | KD = 63.02 µM for EGFR.[2] Binds to EGFR to suppress downstream ERK/AKT signaling, overcoming resistance mechanisms common in monotherapy. |
| Neuroinflammation | Indomethacin / NSAIDs | Upstream Modulation: Blocks NF-κB nuclear translocation and p38 MAPK phosphorylation. | Potent suppression of microglial activation (BV2 cells) with hepatoprotective properties, unlike the hepatotoxicity often seen with chronic NSAID use. |
Part 2: Mechanistic Deep Dive (The "Why")
To understand the causality behind CTXA’s efficacy, we must visualize its intervention points within complex signaling cascades.
2.1 Oncology: The EGFR/AKT Axis in NSCLC
In Non-Small Cell Lung Cancer (NSCLC), particularly cells expressing Wild-Type EGFR (like A549), resistance to Tyrosine Kinase Inhibitors (TKIs) is a major hurdle. CTXA acts as an EGFR inhibitor, but its value lies in synergy . By dampening the survival signals (AKT/ERK) normally upregulated during chemotherapy stress, CTXA prevents the cell from repairing Cisplatin-induced DNA damage.
Figure 1: CTXA Mechanism of Action in NSCLC
Caption: CTXA binds directly to EGFR, preventing phosphorylation and downstream activation of the RAS/ERK and PI3K/AKT survival pathways, leading to apoptosis.
2.2 Neuroinflammation: The NF-κB/MAPK Axis
In neurodegenerative conditions, microglial activation releases a cytokine storm. CTXA does not merely scavenge free radicals; it acts as a transcriptional repressor by preventing the nuclear translocation of NF-κB subunits.
Figure 2: CTXA Anti-Inflammatory Signaling in Microglia
Caption: CTXA blocks the phosphorylation of p38 MAPK and the degradation of IκB-α, preventing NF-κB nuclear translocation and subsequent cytokine storms.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these findings and validate CTXA's efficacy in your own lab, follow these standardized protocols. These workflows are designed to minimize batch variability.
Protocol A: Synergistic Cytotoxicity Assay (CTXA + Cisplatin)
Objective: To determine if CTXA lowers the IC50 of Cisplatin in A549 cells.
-
Cell Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.
-
Drug Preparation:
-
Dissolve CTXA in DMSO (Stock: 10 mM).
-
Prepare serial dilutions of Cisplatin (0–100 µM).
-
-
Treatment Groups:
-
Vehicle Control (0.1% DMSO).
-
CTXA Monotherapy (Fixed dose: e.g., 3 µM, below IC50).
-
Cisplatin Monotherapy (Dose curve).
-
Combination: Cisplatin (Dose curve) + CTXA (3 µM).[1]
-
-
Incubation: Treat for 48h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL) for 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1.0 indicates synergy.
Protocol B: Anticoagulant Activity (aPTT & PT)
Objective: To validate the dual inhibition of the coagulation cascade.
-
Plasma Prep: Collect human blood in 3.2% sodium citrate (1:9 ratio). Centrifuge at 1500 × g for 15 min to obtain Platelet-Poor Plasma (PPP).
-
Incubation: Incubate 100 µL PPP with 10 µL of CTXA (various concentrations) for 10 min at 37°C.
-
aPTT Assay (Intrinsic Pathway):
-
Add 100 µL aPTT reagent (activator + phospholipids). Incubate 5 min.
-
Add 100 µL CaCl₂ (25 mM). Record clotting time.
-
-
PT Assay (Extrinsic Pathway):
-
Add 200 µL pre-warmed Thromboplastin reagent. Record clotting time.
-
-
Validation: Compare against Heparin (positive control). Significant prolongation (>1.5x control) confirms anticoagulant activity.
Part 4: Pharmacokinetics & Safety Profile
Understanding the metabolic fate of CTXA is crucial for translating in vitro results to in vivo models.
-
Metabolism: CTXA is primarily metabolized by the liver.
-
Phase I (Hydroxylation): Mediated by CYP2D6 (major metabolite M1) and CYP1A2/3A4 (metabolites M2-M4).[4]
-
Phase II (Glucuronidation): Mediated by UGT1A1 .
-
-
Toxicity: Unlike Doxorubicin (cardiotoxic) or high-dose NSAIDs (gastrotoxic), CTXA has demonstrated hepatoprotective effects .
-
Therapeutic Index: In comparative cytotoxicity assays, xanthone derivatives often show higher IC50 values in normal hepatocytes (e.g., AML12 lines) compared to cancer lines (e.g., HepG2, A549), suggesting a favorable selectivity profile.
References
-
Anticoagulant and Antiplatelet Activities
-
Anticancer (NSCLC)
-
Neuroinflammation & NF-κB Inhibition
-
Kim, D.C., et al. (2015). "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia." Molecules.
-
-
Metabolism & Pharmacokinetics
-
Kim, S.B., et al. (2019). "Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes." Journal of Pharmaceutical and Biomedical Analysis. (Contextual match to search result 1.8).
-
Sources
- 1. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cudratricusxanthone A exhibits antitumor activity and enhances chemosensitivity to cisplatin against NSCLC via targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of in vitro metabolites of cudratricusxanthone A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet, anticoagulant, and profibrinolytic activities of cudratricusxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Antiplatelet Activity of Traditional Medicinal Herbs on Integrative Medicine Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
cudratricusxanthone A proper disposal procedures
Executive Summary: Operational Classification & Immediate Action
Cudratricusxanthone A (CTXA) is a Cytotoxic / High Potency Active Pharmaceutical Ingredient (HPAPI) .[1] It acts as a potent signaling inhibitor (targeting EGFR) and induces apoptosis in various cancer cell lines.[1] Consequently, it must be handled and disposed of with the same rigor as established antineoplastic agents (e.g., Doxorubicin, Cisplatin) to prevent environmental contamination and personnel exposure.
Immediate Disposal Directive:
-
Solids: DO NOT dispose of in regular trash. Segregate into Cytotoxic/Chemotherapy Waste (Yellow/Purple bins depending on region) for high-temperature incineration.[1]
-
Liquids: DO NOT pour down the drain. Segregate into Halogenated or Non-Halogenated solvent waste streams labeled "Contains Cytotoxic Material."
Technical Profile & Identification
Accurate identification is the first step in compliant disposal. Use the data below to complete waste manifests.
| Property | Data |
| Chemical Name | Cudratricusxanthone A |
| CAS Number | 740810-42-8 |
| Molecular Formula | |
| Molecular Weight | 396.43 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone.[1][2] Poorly soluble in water.[3] |
| Hazard Class | Cytotoxic / Irritant .[1] Suspected Mutagen/Teratogen (Precautionary Principle).[1] |
| Waste Code (US RCRA) | Not specifically listed (P/U).[1] Classify as Characteristic Hazardous Waste (Toxic) or State-regulated Medical Waste.[1] |
Hazard Assessment & Causality
-
Cytotoxicity: CTXA is designed to kill cells by inhibiting EGFR signaling and inducing oxidative stress (HO-1 pathway modulation).[1] Causality: Improper disposal into water systems can affect aquatic life by disrupting similar cellular signaling pathways in non-target organisms.
-
Stability: Xanthone cores are thermally stable and resistant to mild hydrolysis. Causality: They persist in the environment if not destroyed by high-temperature incineration (>1000°C).[1]
-
Reactivity: Incompatible with strong oxidizing agents.
Pre-Disposal Handling & Containment
Before disposal, ensure the compound is contained to prevent aerosolization.[4]
-
Engineering Controls: All weighing and waste transfer must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood .[1]
-
PPE Requirements:
Disposal Workflow (Decision Matrix)
This self-validating workflow ensures no cytotoxic material enters the municipal water supply.[1]
Caption: Figure 1: Decision matrix for the segregation and disposal of Cudratricusxanthone A, prioritizing high-temperature incineration for all waste streams to ensure complete destruction of the xanthone core.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Debris)[1]
-
Applicability: Expired powder, contaminated gloves, weighing boats, paper towels.
-
Procedure:
-
Place items directly into a transparent polyethylene bag (minimum 2 mil thickness) inside the fume hood.
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into a secondary Rigid Cytotoxic Waste Container (usually Yellow or Purple with the "Cytotoxic" symbol).
-
Labeling: "Hazardous Waste - Cytotoxic Solid. Contains: Cudratricusxanthone A."[1][2][5][6][7]
-
Protocol B: Liquid Waste (Solutions)
-
Applicability: DMSO stock solutions, HPLC fractions.
-
Procedure:
-
Do not dilute with water to flush down the sink. The compound is hydrophobic and will precipitate, contaminating plumbing.
-
Segregate based on the solvent:
-
DMSO/Ethanol/Acetone: Pour into "Non-Halogenated Cytotoxic Waste" carboy.
-
Chloroform/DCM: Pour into "Halogenated Cytotoxic Waste" carboy.
-
-
Triple Rinse: Rinse empty stock vials with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
-
Dispose of the rinsed vial as Solid Cytotoxic Waste (Protocol A).
-
Protocol C: Spill Management
-
Minor Spill (<100 mg/mL):
-
Evacuate the immediate area.[8]
-
Don full PPE (Double gloves, N95, Gown).[1]
-
Cover spill with absorbent pads dampened with 10% bleach (Sodium Hypochlorite) or a specific cytotoxic neutralizer (e.g., Surface Safe®).[1] Note: Bleach oxidizes the structure but may not fully degrade the core; physical removal is priority.
-
Wipe area from the outside in.
-
Dispose of all cleanup materials as Solid Cytotoxic Waste .
-
Regulatory Compliance & Documentation
-
US (RCRA): While CTXA is not P-listed or U-listed, the generator must determine if it exhibits toxicity characteristics.[1] Best Practice: Manage as a "Non-RCRA Regulated Hazardous Waste" if testing is unavailable, but adhere to the stricter "Cytotoxic" protocols required by many institutions.
-
EU (CLP): Classify under HP 6 (Acute Toxicity) and HP 10 (Toxic for Reproduction) categories until proven otherwise.[1]
-
Waste Coding:
References
-
Chemical Identific
-
General Xanthone Safety D
-
Labor
Sources
- 1. PubChemLite - Cudratricusxanthone a (C23H24O6) [pubchemlite.lcsb.uni.lu]
- 2. Cudratricusxanthone A | CAS:740810-42-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. Cudratricusxanthone A | 740810-42-8 [amp.chemicalbook.com]
- 6. 8-Hydroxycudraxanthone G | C24H26O6 | CID 11711264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cudraxanthone S | C18H16O6 | CID 5495918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. unsw.edu.au [unsw.edu.au]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
Operational Safety & Handling Protocol: Cudratricusxanthone A
Executive Summary
Compound Class: Prenylated Xanthone Primary Source: Cudrania tricuspidata (Root/Bark) Bioactivity Profile: Potent NF-κB and p38 MAPK inhibitor; Cytotoxic (Anti-cancer); Neuroprotective.[1][2] Safety Banding: Control Band 4 (High Potency/Unknown Toxicity) .
As a Senior Application Scientist, I often observe a dangerous complacency when researchers handle "natural products." There is a misconception that phytochemicals are inherently safer than synthetic small molecules. This is factually incorrect. Cudratricusxanthone A is a prenylated xanthone designed by nature to penetrate biological membranes and modulate critical cell signaling pathways (specifically NF-κB and p38 MAPK) [1, 2].
If this compound is potent enough to induce apoptosis in HepG2 (liver cancer) cells at micromolar concentrations [3], it possesses sufficient cytotoxicity to harm the researcher handling it. The prenyl group (hydrophobic tail) significantly increases its lipophilicity, facilitating rapid skin absorption compared to non-prenylated xanthones [4].
This guide moves beyond generic "safety advice" to provide a specific, mechanism-based handling protocol.
Pharmacological Risk Assessment
Before selecting PPE, we must understand the hazard mechanism.
| Feature | Property | Safety Implication for the Researcher |
| Chemical Structure | Prenylated Xanthone | High Lipophilicity: Enhanced ability to cross the dermal barrier and latex gloves. |
| Mechanism of Action | NF-κB & p38 MAPK Inhibition [1] | Systemic Risk: Inadvertent exposure could modulate immune response and inflammatory signaling in healthy tissue. |
| Physical State | Crystalline Powder | Inhalation Risk: High. Micronized dust can settle in alveolar spaces, leading to direct systemic uptake. |
| Toxicity Data | Cytotoxic (IC50 ~16-70 μM) [3] | Cytotoxic Hazard: Must be handled with the same rigor as chemotherapeutic agents. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for bioactive prenylated compounds. The following system is required to create a redundant barrier against exposure.
A. Respiratory Protection (Critical)
-
Requirement: N95 (Minimum) or P100/HEPA (Recommended) .
-
Scientific Rationale: As a dry powder, Cudratricusxanthone A poses the highest risk during weighing. Electrostatic forces can disperse micro-particles. A surgical mask provides zero protection against chemical inhalation.
-
Engineering Control: All open-vessel handling (weighing, solubilization) must occur inside a Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC) if sterility is required.
B. Dermal Protection (Glove Protocol)
-
Requirement: Double-gloving with Nitrile.
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 5-8 mil High-Breakthrough Nitrile or Neoprene.
-
-
Contraindication: Do NOT use Latex. The prenyl group in Cudratricusxanthone A has high affinity for the polyisoprene matrix of latex, leading to rapid permeation.
-
Technique: "Change-on-Splash" protocol. If any liquid formulation touches the outer glove, change it immediately.
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Rationale: Standard safety glasses have gaps. A splash of DMSO-solubilized Cudratricusxanthone A can rapidly transport the compound through the corneal epithelium.
Operational Workflow: From Storage to Solution
The following diagram illustrates the "Safe Handling Lifecycle." This logic gate ensures that the compound is never exposed to the open lab environment in its most hazardous (powder) form.
Figure 1: Operational workflow for handling Cudratricusxanthone A. Note the critical "Thermal Equilibration" step to prevent condensation, which causes powder clumping and aerosolization risks.
Step-by-Step Experimental Protocol
Phase 1: Preparation & Weighing
-
Equilibration: Remove the vial from -20°C storage. Allow it to sit in a desiccator at room temperature for 30 minutes.
-
Why? Opening a cold vial introduces condensation. Water makes the powder sticky and difficult to weigh, increasing the risk of spills and degradation.
-
-
Static Control: Place an anti-static gun or ionizer bar near the balance inside the fume hood.
-
Why? Xanthones are often electrostatic. Static charge can cause the powder to "jump" off the spatula, creating an inhalation hazard.
-
-
Taring: Tare the solvent vial (not the weigh boat).
-
Transfer: It is safer to add the powder directly to the pre-weighed storage vial rather than using a weigh boat. This eliminates one transfer step where loss/exposure can occur.
Phase 2: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10mM).
-
Caution: DMSO is a permeation enhancer. If DMSO containing Cudratricusxanthone A touches your skin, it will carry the toxin directly into your bloodstream.
-
-
Dissolution: Vortex the sealed vial inside the hood. Ensure the solution is clear (yellow/beige tint is normal).
-
Aliquot: Immediately divide the stock into single-use aliquots to avoid repeated freeze-thaw cycles, which can precipitate the compound.
Phase 3: Spill Management
If dry powder is spilled:
-
Do NOT sweep. This generates dust.
-
Cover the spill with a paper towel dampened with Ethanol (70%) .
-
Wipe up the powder (wet wiping prevents aerosolization).
-
Clean the surface with 10% Bleach followed by Ethanol to degrade any residual organic material.
-
Dispose of all cleanup materials as Hazardous Chemical Waste (Cytotoxic).
Waste Disposal & Deactivation
Because Cudratricusxanthone A is a stable, lipophilic ring system, it does not degrade easily in standard water treatment facilities.
-
Liquid Waste: Collect in a dedicated "Cytotoxic/Organic" waste stream. Do not pour down the drain.
-
Solid Waste: Pipette tips, gloves, and vials must be bagged in "Hazardous Waste" bags.
-
Ultimate Disposal: High-Temperature Incineration (>1000°C) is the only validated method to break down the xanthone core structure completely.
References
-
National Institutes of Health (NIH) - PubMed Central. "A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia." PubMed.[2][3] Available at: [Link]
-
PubChem. "Cudraxanthone S (Related Prenylated Structure) - Chemical Properties and Biological Activities."[2][3] National Library of Medicine. Available at: [Link]
-
ScienceDirect / Phytomedicine. "Cytotoxicity and modes of action of naturally occurring xanthones against sensitive and multidrug-resistant cancer cell lines."[4] Phytomedicine. Available at: [Link]
-
MDPI. "Bioactive Marine Xanthones: A Review of Structure-Activity Relationships and Lipophilicity." Marine Drugs.[5] Available at: [Link]
Sources
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxycudraxanthone G | C24H26O6 | CID 11711264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cudraxanthone S | C18H16O6 | CID 5495918 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
